molecular formula C25H40N7O17P3S B15548116 (2E)-butenoyl-CoA

(2E)-butenoyl-CoA

Katalognummer: B15548116
Molekulargewicht: 835.6 g/mol
InChI-Schlüssel: KFWWCMJSYSSPSK-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E)-butenoyl-CoA is a useful research compound. Its molecular formula is C25H40N7O17P3S and its molecular weight is 835.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H40N7O17P3S

Molekulargewicht

835.6 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate

InChI

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+

InChI-Schlüssel

KFWWCMJSYSSPSK-SNAWJCMRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(2E)-Butenoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, commonly known as crotonoyl-CoA, is a pivotal intermediate in several essential metabolic pathways, including the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan. Its strategic position at the crossroads of lipid and amino acid metabolism makes it a molecule of significant interest for researchers in biochemistry, metabolic disorders, and drug development. This technical guide provides an in-depth overview of the structure, function, and relevant experimental methodologies associated with this compound.

Structure and Chemical Properties

This compound is an acyl-CoA thioester, characterized by a four-carbon unsaturated fatty acyl chain attached to coenzyme A via a thioester bond. The "(2E)" designation specifies the trans configuration of the double bond between the second and third carbon atoms of the butenoyl group.

Chemical Structure:

The structure of this compound consists of a butenoyl group linked to a coenzyme A molecule. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

Key Chemical Data:

PropertyValue
Chemical Formula C25H40N7O17P3S
Molecular Weight 835.61 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-but-2-enethioate
Synonyms Crotonoyl-CoA, Crotonyl Coenzyme A, (E)-But-2-enoyl-CoA
InChI Key KFWWCMJSYSSPSK-UHFFFAOYSA-N
SMILES CC=CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OCC1OC(C(O)C1OP(O)(O)=O)N1C=NC2=C(N)N=CN=C12

Biological Function and Metabolic Pathways

This compound is a critical intermediate in two major catabolic pathways: fatty acid β-oxidation and the degradation of lysine and tryptophan.[1][2][3]

Fatty Acid β-Oxidation

In the mitochondrial matrix, the breakdown of fatty acids occurs through a cyclical process called β-oxidation. This compound is formed during the first step of the second and subsequent cycles of β-oxidation of even-numbered fatty acids. The enzyme acyl-CoA dehydrogenase catalyzes the dehydrogenation of a saturated acyl-CoA (like butyryl-CoA), introducing a trans double bond and forming this compound.[4] This intermediate is then hydrated by enoyl-CoA hydratase to form β-hydroxybutyryl-CoA, which proceeds through the remaining steps of the cycle.[4]

Fatty_Acid_Beta_Oxidation Butyryl_CoA Butyryl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Butyryl_CoA->Acyl_CoA_Dehydrogenase Crotonoyl_CoA This compound Acyl_CoA_Dehydrogenase->Crotonoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Crotonoyl_CoA->Enoyl_CoA_Hydratase Beta_Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Enoyl_CoA_Hydratase->Beta_Hydroxybutyryl_CoA

Diagram 1. Role of this compound in Fatty Acid β-Oxidation.
Lysine and Tryptophan Catabolism

This compound is also an intermediate in the degradation pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][5] In these pathways, glutaryl-CoA is oxidatively decarboxylated by the mitochondrial enzyme glutaryl-CoA dehydrogenase to produce this compound and CO2.[5][6] This this compound can then enter the fatty acid β-oxidation pathway for further metabolism.

Lysine_Degradation Lysine L-Lysine / L-Tryptophan Intermediates Several Steps Lysine->Intermediates Glutaryl_CoA Glutaryl-CoA Intermediates->Glutaryl_CoA Glutaryl_CoA_Dehydrogenase Glutaryl-CoA Dehydrogenase Glutaryl_CoA->Glutaryl_CoA_Dehydrogenase Crotonoyl_CoA This compound Glutaryl_CoA_Dehydrogenase->Crotonoyl_CoA Beta_Oxidation Fatty Acid β-Oxidation Crotonoyl_CoA->Beta_Oxidation HPLC_Workflow Sample Biological Sample or Synthesis Reaction Extraction Solid-Phase Extraction Sample->Extraction Injection HPLC Injection Extraction->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detector (260 nm) and/or Mass Spectrometer Column->Detection Analysis Quantification and Identification Detection->Analysis

References

An In-depth Technical Guide to the (2E)-butenoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways, including the catabolism of fatty acids and specific amino acids such as lysine (B10760008) and tryptophan.[1] Its metabolism is intricately linked to cellular energy homeostasis and gene regulation. This technical guide provides a comprehensive overview of the core aspects of the this compound metabolic pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling networks. This document is intended to serve as a valuable resource for researchers investigating metabolic regulation and its implications for drug development.

Core Metabolic Pathway of this compound

This compound is primarily generated through the β-oxidation of fatty acids and the degradation of the amino acids lysine and tryptophan.[1][2] It serves as a substrate for several enzymatic reactions that channel it into various metabolic fates. A key enzyme in its metabolism is crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the reductive carboxylation of this compound to (2S)-ethylmalonyl-CoA.[3] This reaction is a critical step in the ethylmalonyl-CoA pathway, an alternative route to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in some bacteria. In the absence of CO2, CCR can also reduce this compound to butanoyl-CoA, albeit with lower efficiency.[3]

Furthermore, this compound is a key substrate for histone crotonylation, a post-translational modification that has emerged as a significant regulator of gene expression.[4][5][6][7] The intracellular concentration of this compound directly influences the levels of histone crotonylation, thereby linking cellular metabolism to epigenetic control of transcription.[4][5][6][7][8][9]

(2E)-butenoyl-CoA_Metabolic_Pathway Core Metabolic Pathway of this compound FattyAcids Fatty Acid β-Oxidation ButenoylCoA This compound (Crotonyl-CoA) FattyAcids->ButenoylCoA AminoAcids Lysine & Tryptophan Degradation AminoAcids->ButenoylCoA ButanoylCoA Butanoyl-CoA ButenoylCoA->ButanoylCoA CCR (reductase activity) (low efficiency) EthylmalonylCoA (2S)-Ethylmalonyl-CoA ButenoylCoA->EthylmalonylCoA CCR (carboxylase activity) + CO2, + NADPH HistoneCrotonylation Histone Crotonylation (Gene Regulation) ButenoylCoA->HistoneCrotonylation p300/CBP AcetylCoA Acetyl-CoA ButanoylCoA->AcetylCoA β-Oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Core metabolic fates of this compound.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes involved in this compound metabolism.

EnzymeSubstrateKmVmax (Specific Activity)OrganismReference
Crotonyl-CoA Carboxylase/Reductase (CCR)This compound0.4 mM40 units/mgRhodobacter sphaeroides[10][11]
Crotonyl-CoA Carboxylase/Reductase (CCR)NADPH0.7 mM-Rhodobacter sphaeroides[11]
Crotonyl-CoA Carboxylase/Reductase (CCR)HCO3-14 mM-Rhodobacter sphaeroides[11]
Crotonyl-CoA Hydratase (Msed_0399)This compound--Metallosphaera sedula[12]
Crotonyl-CoA Hydratase (Msed_0384)This compound--Metallosphaera sedula[12]

Note: '-' indicates data not specified in the cited sources.

Intracellular Concentrations

The intracellular concentration of this compound is a critical determinant of its metabolic fate, particularly its role in histone crotonylation. The table below provides an overview of reported acyl-CoA concentrations in mammalian cells.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/mg protein or per cell number)Reference
Crotonyl-CoAVariousGenerally low, often below detection limits of older methods. Newer LC-MS/MS methods enable detection.[13]
Acetyl-CoARat Liver~50-100 nmol/g wet weight[14]
Malonyl-CoAVariousVaries depending on metabolic state[13]
Succinyl-CoARat LiverLower than Acetyl-CoA[14]
Long-chain acyl-CoAsVariousPresent at varying levels[13]

Signaling Pathway Involvement

The metabolism of this compound is tightly regulated by key signaling pathways that sense and respond to the cell's energetic and metabolic state.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[15][16][17] When activated by a high AMP/ATP ratio, indicating low energy status, AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways.[15][17][18] Since fatty acid oxidation is a major source of this compound, AMPK activation indirectly influences its intracellular pool. AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria.[15][18] This relieves the inhibition on CPT1, leading to increased fatty acid oxidation and consequently, increased production of this compound.

AMPK_Signaling AMPK Signaling and Fatty Acid Oxidation LowEnergy Low Energy State (High AMP/ATP) AMPK AMPK LowEnergy->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO facilitates ButenoylCoA This compound FAO->ButenoylCoA produces

Caption: AMPK-mediated regulation of fatty acid oxidation.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism.[19][20][21][22][23] Fatty acids and their derivatives are natural ligands for PPARs.[19] PPARα, highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, is a master regulator of lipid metabolism.[20][21][23] Activation of PPARα by fatty acids leads to the upregulation of genes encoding enzymes involved in fatty acid uptake, activation, and β-oxidation, thereby increasing the production of this compound.[20][21]

PPAR_Signaling PPARα Signaling in Fatty Acid Metabolism FattyAcids Fatty Acids (Ligands) PPARa PPARα FattyAcids->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE binds to GeneExpression Upregulation of FAO Genes (e.g., CPT1, ACADs) PPRE->GeneExpression activates FAO Increased Fatty Acid Oxidation GeneExpression->FAO ButenoylCoA This compound FAO->ButenoylCoA produces

Caption: PPARα-mediated transcriptional control of fatty acid oxidation.

SIRT3 and Mitochondrial Protein Acylation

SIRT3 is a major mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating the activity of metabolic enzymes.[24][25][26][27] Many enzymes in the fatty acid oxidation pathway are subject to acetylation, which can modulate their activity. SIRT3 deacetylates and activates several of these enzymes, including long-chain acyl-CoA dehydrogenase (LCAD).[24][26] By maintaining these enzymes in an active state, SIRT3 promotes efficient fatty acid oxidation, thereby influencing the production of this compound.[24][28]

SIRT3_Regulation SIRT3 Regulation of Mitochondrial FAO Enzymes FAO_Enzymes Fatty Acid Oxidation Enzymes (e.g., LCAD) InactiveEnzyme Inactive/Less Active Enzyme FAO_Enzymes->InactiveEnzyme can be acetylated to become Acetylation Acetylation Deacetylation Deacetylation SIRT3 SIRT3 SIRT3->Deacetylation ActiveEnzyme Active Enzyme FAO Fatty Acid Oxidation ActiveEnzyme->FAO promotes InactiveEnzyme->Acetylation InactiveEnzyme->ActiveEnzyme SIRT3 (deacetylates) ButenoylCoA This compound FAO->ButenoylCoA produces

Caption: SIRT3-mediated deacetylation and activation of FAO enzymes.

Experimental Protocols

Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoAs for subsequent LC-MS/MS analysis.[13][14][29][30]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standard solution (e.g., 13C-labeled acyl-CoA mixture in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to each plate (for adherent cells) or resuspend the cell pellet (for suspension cells).

    • Adherent Cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Vortex the resuspended cells for 30 seconds.

  • Protein Precipitation:

    • Incubate the cell lysate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound and other short-chain acyl-CoAs using a triple quadrupole or high-resolution mass spectrometer.[29][31][32]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

LC Conditions:

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 21%) over 10 minutes, then to 100% B, hold, and re-equilibrate. The gradient should be optimized for the specific column and instrument.[32]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For example, a common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.

  • Optimization: Optimize collision energy and other MS parameters for each analyte.

In Vitro Histone Crotonylation Assay

This protocol allows for the enzymatic crotonylation of histones in a controlled environment to study the activity of histone crotonyltransferases like p300.[33][34][35]

Materials:

  • Recombinant histone H3.1

  • Recombinant catalytic domain of p300

  • Crotonyl-CoA

  • Histone acylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol)

  • Anti-crotonyl-lysine antibody (specific for the desired site, e.g., H3K18cr)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant histone H3.1, the catalytic domain of p300, and histone acylation buffer.

    • Initiate the reaction by adding crotonyl-CoA. A typical reaction might contain 5 µM histone, 0.5 µM p300, and 100 µM crotonyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stopping the Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific anti-crotonyl-lysine antibody to detect the extent of histone crotonylation.

    • Use an antibody against total histone H3 as a loading control.

Conclusion

The this compound metabolic pathway is a critical junction in cellular metabolism, with far-reaching implications for energy production and the epigenetic control of gene expression. Understanding the intricate regulation of this pathway and its connections to major signaling networks is paramount for developing novel therapeutic strategies for metabolic disorders and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this compound in health and disease.

References

An In-depth Technical Guide to the Biosynthesis of (2E)-butenoyl-CoA in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in various bacterial metabolic pathways, including fatty acid synthesis and degradation, as well as the biosynthesis of certain commodity chemicals and biofuels. Understanding the intricate enzymatic machinery and regulatory networks governing its production is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core biosynthetic routes to this compound in bacteria, with a focus on the well-characterized Type II Fatty Acid Synthesis (FAS II) and the reverse β-oxidation pathways. Detailed experimental protocols for key enzymes, a compilation of quantitative kinetic data, and visualizations of the metabolic and regulatory pathways are presented to serve as a valuable resource for the scientific community.

Core Biosynthetic Pathways of this compound

Bacteria primarily utilize two distinct pathways for the synthesis of this compound: the canonical Type II Fatty Acid Synthesis (FAS II) pathway and the reverse β-oxidation pathway.

Type II Fatty Acid Synthesis (FAS II) Pathway

The FAS II pathway is a dissociated system, meaning each enzymatic step is carried out by a discrete, monofunctional enzyme. In this pathway, (2E)-butenoyl-ACP is an intermediate in the iterative elongation of fatty acid chains. The conversion to this compound is not a direct step in the canonical cycle but can be achieved through the action of specific thioesterases. The core reactions leading to the formation of the butenoyl moiety are as follows:

  • Condensation: Acetyl-CoA and malonyl-ACP are condensed by β-ketoacyl-ACP synthase III (FabH) to form acetoacetyl-ACP.

  • Reduction: Acetoacetyl-ACP is reduced to D-3-hydroxybutyryl-ACP by β-ketoacyl-ACP reductase (FabG).

  • Dehydration: D-3-hydroxybutyryl-ACP is dehydrated by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) to produce (2E)-butenoyl-ACP (crotonyl-ACP)[1][2].

A specific thioesterase can then hydrolyze the thioester bond in (2E)-butenoyl-ACP to release butenoic acid, which can subsequently be activated to this compound. Alternatively, a direct transacylation could potentially occur.

Reverse β-Oxidation Pathway

The reverse β-oxidation pathway is a synthetic route that effectively reverses the catabolic process of fatty acid degradation to build acyl-CoA chains. This pathway directly yields this compound as a key intermediate[3][4]. The enzymatic steps are:

  • Thiolysis (Condensation): Two molecules of acetyl-CoA are condensed by acetyl-CoA C-acetyltransferase (thiolase), often encoded by atoB or fadA, to form acetoacetyl-CoA.

  • Reduction: Acetoacetyl-CoA is reduced to L-3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

  • Dehydration: L-3-hydroxybutyryl-CoA is dehydrated by an enoyl-CoA hydratase (crotonase) to yield this compound[3][4].

This pathway is particularly attractive for metabolic engineering applications due to its directness and energetic efficiency[4].

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of key enzymes involved in the biosynthesis of this compound in various bacteria. These values are essential for metabolic modeling and pathway optimization.

Table 1: Kinetic Parameters of Key Enzymes in the FAS II Pathway

EnzymeGeneOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Reference
β-ketoacyl-ACP synthase IIIFabHEscherichia coliAcetyl-CoA3.51.3
Malonyl-ACP10-
β-ketoacyl-ACP reductaseFabGEscherichia coliAcetoacetyl-ACP45183
NADPH20-
β-hydroxyacyl-ACP dehydrataseFabZEscherichia coliD-3-hydroxybutyryl-ACP--
Enoyl-ACP reductase IFabIEscherichia coli(2E)-butenoyl-ACP--
NADH101.5

Table 2: Kinetic Parameters of Key Enzymes in the Reverse β-Oxidation Pathway

EnzymeGeneOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)V_max_ (U/mg)Reference
Acetyl-CoA C-acetyltransferaseAtoBEscherichia coliAcetyl-CoA500-13
3-Hydroxyacyl-CoA dehydrogenaseFadBEscherichia coliAcetoacetyl-CoA20-150
NADH80-
Enoyl-CoA hydratase (Crotonase)FadBEscherichia coliThis compound28-1500
Butyryl-CoA dehydrogenaseBcdClostridium acetobutylicumThis compound10--[5]
NADH10-[5]

Note: Kinetic parameters can vary significantly depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for the purification and assay of key enzymes are crucial for their characterization and for screening potential inhibitors.

Purification of Recombinant His-tagged Enzymes

A general protocol for the purification of His-tagged enzymes from E. coli is provided below. This can be adapted for specific enzymes like FabG, FabZ, FabI, AtoB, and FadB.

Workflow for His-tag Protein Purification

protein_purification start E. coli culture expressing His-tagged protein cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Sonication or French Press) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification ni_nta Ni-NTA Affinity Chromatography clarification->ni_nta wash Wash (Low imidazole (B134444) buffer) ni_nta->wash elution Elution (High imidazole buffer) wash->elution desalting Desalting/Buffer Exchange (Size-Exclusion Chromatography) elution->desalting end Purified Enzyme desalting->end fadR_regulation cluster_synthesis Fatty Acid Synthesis cluster_degradation Fatty Acid Degradation FadR FadR fabA fabA FadR->fabA Activates fabB fabB FadR->fabB Activates fad_operons fad Operons (Degradation) FadR->fad_operons Represses LongChainAcylCoA Long-chain Acyl-CoA LongChainAcylCoA->FadR Inactivates

References

The Central Role of (2E)-butenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in the mitochondrial β-oxidation of short-chain fatty acids. Its metabolism is critical for cellular energy homeostasis, and dysregulation is implicated in various metabolic disorders. This technical guide provides an in-depth exploration of the role of this compound, detailing its enzymatic transformations, the kinetic properties of the involved enzymes, and the intricate signaling pathways that govern its flux. This document is intended to be a comprehensive resource, offering detailed experimental protocols and structured data to facilitate further research and therapeutic development in the field of fatty acid metabolism.

Introduction to this compound in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the primary catabolic pathway for fatty acids, breaking them down into acetyl-CoA units to generate ATP.[1][2] This process occurs within the mitochondrial matrix and involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[2][3] this compound emerges as a key intermediate in the oxidation of short-chain fatty acids, specifically from the degradation of butyryl-CoA.

The initial step in the β-oxidation of butyrate (B1204436) involves its activation to butyryl-CoA in the cytoplasm.[4] Following transport into the mitochondria, butyryl-CoA undergoes the first step of β-oxidation, a dehydrogenation reaction catalyzed by butyryl-CoA dehydrogenase, which produces this compound and FADH₂.[5][6] this compound then serves as the substrate for the second enzyme in the cycle, enoyl-CoA hydratase, also known as crotonase.[7][8]

Enzymatic Processing of this compound

The metabolic fate of this compound is orchestrated by a series of highly specific mitochondrial enzymes. Understanding the function and kinetics of these enzymes is fundamental to appreciating its role in fatty acid metabolism.

Butyryl-CoA Dehydrogenase: The Genesis of this compound

Butyryl-CoA dehydrogenase (EC 1.3.8.1) catalyzes the FAD-dependent oxidation of butyryl-CoA to this compound, introducing a trans-double bond between the α and β carbons.[6] This reaction is the committed step for butyrate entry into the β-oxidation spiral.

Enoyl-CoA Hydratase (Crotonase): The Hydration Step

Enoyl-CoA hydratase (EC 4.2.1.17), commonly referred to as crotonase, catalyzes the stereospecific hydration of the double bond in this compound to form L-3-hydroxybutyryl-CoA.[7][8] The human mitochondrial enzyme is specifically the short-chain enoyl-CoA hydratase (ECHS1).[9][10] This enzyme is highly efficient, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[11]

L-3-Hydroxyacyl-CoA Dehydrogenase: The Second Oxidation

The L-3-hydroxybutyryl-CoA formed is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) to acetoacetyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[12][13]

β-Ketothiolase: The Final Cleavage

Finally, β-ketothiolase (EC 2.3.1.16) catalyzes the thiolytic cleavage of acetoacetyl-CoA by a molecule of coenzyme A, yielding two molecules of acetyl-CoA.[2] These acetyl-CoA molecules can then enter the citric acid cycle for complete oxidation and ATP production.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound metabolism is reflected in the kinetic parameters of the enzymes involved. The following table summarizes available quantitative data for enoyl-CoA hydratase (crotonase).

EnzymeOrganism/SourceSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)Reference
Enoyl-CoA Hydratase (Msed_0399)Metallosphaera sedulaCrotonyl-CoA200 ± 301,180 ± 50-[14]
Enoyl-CoA Hydratase (Msed_0336)Metallosphaera sedulaCrotonyl-CoA30 ± 10140 ± 10-[14]
Enoyl-CoA Hydratase (Msed_0384)Metallosphaera sedulaCrotonyl-CoA40 ± 10360 ± 20-[14]
Enoyl-CoA Hydratase (DmdD)Wild-typeCrotonyl-CoA19.0 ± 3.1-42 ± 3[15]
Enoyl-CoA Hydratase (ECHS1)Human (mutant K/Q)Enoyl-CoADoubled (relative to WT)Decreased ~5-fold (relative to WT)-[16]

Signaling Pathways Regulating this compound Metabolism

The flux through the β-oxidation pathway, and thus the metabolism of this compound, is tightly regulated by cellular energy status and hormonal signals. Key signaling pathways include the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor (PPAR) pathways.

AMPK-GATA3 Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and initiates a cascade to promote catabolic processes like fatty acid oxidation. Recent studies have identified a specific pathway where activated AMPK promotes the expression of the transcription factor GATA3.[2][3][14] GATA3, in turn, directly binds to the promoter of the ECHS1 gene, enhancing its transcription.[2][14] This leads to increased levels of the short-chain enoyl-CoA hydratase, thereby facilitating the metabolism of this compound. Downregulation of ECHS1 can lead to the accumulation of fatty acid and branched-chain amino acid intermediates, which can feedback to inhibit AMPK activity.[2]

AMPK_GATA3_ECHS1_Pathway cluster_cellular_state Cellular State cluster_signaling_cascade Signaling Cascade cluster_gene_expression Gene Expression & Protein Synthesis cluster_metabolic_effect Metabolic Effect Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK activates GATA3 GATA3 AMPK->GATA3 promotes expression ECHS1_gene ECHS1 Gene Transcription GATA3->ECHS1_gene activates transcription ECHS1_protein ECHS1 Protein (Crotonase) ECHS1_gene->ECHS1_protein leads to Metabolism This compound Metabolism ↑ ECHS1_protein->Metabolism

Figure 1. AMPK-GATA3 signaling pathway regulating ECHS1 expression.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major regulator of lipid metabolism, particularly in the liver.[7][17][18] Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[17][18] Many genes encoding enzymes of the β-oxidation pathway are direct targets of PPARα, including those involved in the metabolism of short-chain fatty acids. While direct binding of PPARα to the ECHS1 promoter has not been definitively shown in all contexts, PPARα activation generally upregulates the entire fatty acid oxidation machinery, thereby indirectly influencing the flux of this compound.[17][19] ChIP-seq data has shown PPARα binding to the promoter regions of numerous fatty acid metabolism genes, though a direct and prominent peak on the ECHS1 gene is not consistently reported across all studies.[20][21]

PPARa_Signaling_Pathway cluster_ligands Ligands cluster_receptor_activation Receptor Activation & DNA Binding cluster_gene_expression Target Gene Expression cluster_metabolic_effect Metabolic Effect Fatty_Acids Fatty_Acids PPARa PPARα Fatty_Acids->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE Binding RXR->PPRE binds to FAO_genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_genes activates transcription Metabolism Fatty Acid Oxidation ↑ (including this compound flux) FAO_genes->Metabolism

Figure 2. PPARα signaling pathway in the regulation of fatty acid oxidation.

Experimental Protocols

Preparation of this compound (Crotonyl-CoA)

For enzymatic assays, this compound can be purchased from commercial suppliers such as Sigma-Aldrich.[18] Alternatively, it can be synthesized chemo-enzymatically. A general method involves the conversion of the corresponding acyl-CoA from the free fatty acid.

Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This assay measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.4

  • 5 mM EDTA

  • This compound (crotonyl-CoA) stock solution (e.g., 10 mM in water)

  • Purified enoyl-CoA hydratase enzyme solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and EDTA.

  • Add this compound to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the rate of reaction using the molar extinction coefficient for the disappearance of the enoyl-CoA double bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Spectrophotometric Assay for Butyryl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, such as phenazine (B1670421) ethosulfate, coupled to the oxidation of butyryl-CoA.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

  • 10 mM EDTA

  • Butyryl-CoA stock solution (e.g., 10 mM in water)

  • Phenazine ethosulfate (PES) solution

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Purified butyryl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and EDTA.

  • Add butyryl-CoA, PES, and DCPIP to their final concentrations.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance of DCPIP at 600 nm.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay can be performed in the forward or reverse direction. The reverse reaction, the reduction of acetoacetyl-CoA, is often more convenient and is described here. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.[4]

Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.3 at 37°C[4]

  • Acetoacetyl-CoA stock solution (e.g., 5.4 mM)[4]

  • NADH stock solution (e.g., 6.4 mM, prepared fresh)[4]

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, acetoacetyl-CoA solution, and NADH solution.[4]

  • Equilibrate the mixture to 37°C.[4]

  • Initiate the reaction by adding the enzyme solution.[4]

  • Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.[4]

  • Calculate the rate of NADH oxidation using its molar extinction coefficient (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

Experimental Workflow for Studying this compound Metabolism

The following workflow outlines a logical sequence of experiments to investigate the metabolism of this compound and its regulation.

Experimental_Workflow cluster_biochemical_characterization Biochemical Characterization cluster_cellular_studies Cellular Studies cluster_regulatory_analysis Regulatory Analysis cluster_data_integration Data Integration & Modeling Enzyme_Purification Purify Enzymes (BCDH, ECHS1, HADH) Kinetic_Assays Perform Kinetic Assays (Km, Vmax, kcat) Enzyme_Purification->Kinetic_Assays Data_Analysis Integrate Kinetic, Flux, and Expression Data Kinetic_Assays->Data_Analysis Cell_Culture Culture Relevant Cell Lines (e.g., hepatocytes, myocytes) Metabolic_Flux Metabolic Flux Analysis (using ¹³C-labeled butyrate) Cell_Culture->Metabolic_Flux Gene_Expression Analyze Gene Expression (qPCR, Western Blot for ECHS1) Cell_Culture->Gene_Expression Metabolic_Flux->Data_Analysis Gene_Expression->Data_Analysis Signaling_Modulation Modulate Signaling Pathways (e.g., AMPK/PPARα activators/inhibitors) Signaling_Modulation->Gene_Expression ChIP_Assay Chromatin Immunoprecipitation (for GATA3/PPARα binding to ECHS1 promoter) Signaling_Modulation->ChIP_Assay ChIP_Assay->Data_Analysis Model_Building Develop a Systems Biology Model of Short-Chain Fatty Acid Oxidation Data_Analysis->Model_Building

References

An In-depth Technical Guide to the Core Enzymes Metabolizing (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, also commonly known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways, including the β-oxidation of fatty acids and the catabolism of amino acids such as lysine (B10760008) and tryptophan. The efficient processing of this metabolite is crucial for cellular energy homeostasis and is orchestrated by a core set of enzymes. Dysregulation of these enzymes has been implicated in various metabolic disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of this compound, detailing their kinetic properties, the experimental protocols for their characterization, and their regulatory mechanisms.

Core Enzymes and Metabolic Pathway

The central pathway for the metabolism of this compound involves a sequence of four enzymatic reactions that convert it to two molecules of acetyl-CoA. This process is a critical segment of the broader fatty acid β-oxidation spiral. The four key enzymes are:

  • Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of the double bond in this compound to form (S)-3-hydroxybutyryl-CoA.

  • 3-Hydroxybutyryl-CoA Dehydrogenase (HBD): Oxidizes (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

  • Acetoacetyl-CoA Thiolase (Thiolase): Mediates the thiolytic cleavage of acetoacetyl-CoA by a molecule of coenzyme A (CoA) to yield two molecules of acetyl-CoA.

  • Butyryl-CoA Dehydrogenase (BCD): In a reductive pathway, this enzyme catalyzes the conversion of this compound to butyryl-CoA.

These enzymes are primarily located in the mitochondria, reflecting their central role in cellular energy production.

Metabolism_of_2E_Butenoyl_CoA 2E_Butenoyl_CoA This compound S_3_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA 2E_Butenoyl_CoA->S_3_Hydroxybutyryl_CoA Enoyl-CoA Hydratase (Crotonase) Butyryl_CoA Butyryl-CoA 2E_Butenoyl_CoA->Butyryl_CoA Butyryl-CoA Dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA S_3_Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxybutyryl-CoA Dehydrogenase Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Acetoacetyl-CoA Thiolase

Fig. 1: Core metabolic pathway of this compound.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative kinetic data for the core enzymes that metabolize this compound. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Optimal pHReference
Enoyl-CoA Hydratase Metallosphaera sedulaCrotonyl-CoA13011.2-9.0[1]
3-Hydroxybutyryl-CoA Dehydrogenase Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA1998.6-7.8[2]
Nitrosopumilus maritimusAcetoacetyl-CoA26144.8-7.8[2]
Clostridium acetobutylicumAcetoacetyl-CoA13 (mutant)-133 (mutant)-[3]
Acetoacetyl-CoA Thiolase Rat Liver (cytoplasmic)Acetoacetyl-CoA----[4]
Butyryl-CoA Dehydrogenase Megasphaera elsdeniiButyryl-CoA-0.506 (with PES)-8.05[5]
Megasphaera elsdeniiButyryl-CoA-1.250 (with PMS)-8.05[5]

Note: '-' indicates data not available in the searched sources. Vmax with phenazine (B1670421) ethosulphate (PES) and phenazine methosulphate (PMS) as coupling dyes.

Detailed Experimental Protocols

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in this compound.

Enoyl_CoA_Hydratase_Assay cluster_workflow Experimental Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl buffer (pH 8.0) - this compound Add_Enzyme Add Enzyme Sample Prepare_Reaction_Mixture->Add_Enzyme Monitor_Absorbance Monitor Absorbance Decrease at 263 nm (30°C) Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Activity (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹) Monitor_Absorbance->Calculate_Activity

Fig. 2: Workflow for Enoyl-CoA Hydratase Assay.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (crotonyl-CoA) solution (0.25 mM in Tris-HCl buffer)

  • Enzyme sample (purified or cell lysate)

  • UV-transparent cuvettes (0.1 cm path length)

  • Spectrophotometer capable of reading at 263 nm with temperature control

Procedure:

  • Prepare the reaction mixture by adding 290 µL of the 50 mM Tris-HCl buffer containing 0.25 mM this compound to a quartz cuvette.

  • Equilibrate the cuvette to 30°C in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 1-5 minutes).

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹)[6]. One unit of activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of this compound per minute under the specified conditions.

3-Hydroxybutyryl-CoA Dehydrogenase (HBD) Activity Assay

This assay measures the oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

HBD_Assay cluster_workflow Experimental Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl buffer (pH 7.8) - NAD⁺ - (S)-3-Hydroxybutyryl-CoA Add_Enzyme Add Enzyme Sample Prepare_Reaction_Mixture->Add_Enzyme Monitor_Absorbance Monitor Absorbance Increase at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Activity (ε₃₄₀ of NADH = 6.22 mM⁻¹cm⁻¹) Monitor_Absorbance->Calculate_Activity

Fig. 3: Workflow for 3-Hydroxybutyryl-CoA Dehydrogenase Assay.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • NAD⁺ solution (e.g., 0.5 mM in Tris-HCl buffer)

  • (S)-3-hydroxybutyryl-CoA solution (e.g., 0.2 mM in Tris-HCl buffer)

  • Enzyme sample

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, combine the Tris-HCl buffer, NAD⁺ solution, and (S)-3-hydroxybutyryl-CoA solution[2].

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

The reverse reaction (reduction of acetoacetyl-CoA) can be measured by monitoring the oxidation of NADH at 340 nm[2].

Acetoacetyl-CoA Thiolase Activity Assay (Coupled Assay)

This is a coupled enzyme assay that indirectly measures the thiolytic cleavage of acetoacetyl-CoA. The acetyl-CoA produced is used by citrate (B86180) synthase to form citrate, and the preceding reaction catalyzed by malate (B86768) dehydrogenase, which produces the oxaloacetate for the citrate synthase reaction, results in the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored at 340 nm.

Thiolase_Coupled_Assay cluster_reactions Coupled Reactions cluster_measurement Measurement Malate Malate + NAD⁺ Oxaloacetate Oxaloacetate + NADH Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate + CoA Oxaloacetate->Citrate Acetoacetyl_CoA Acetoacetyl-CoA + CoA Acetyl_CoA_Thiolase 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_Thiolase Acetoacetyl-CoA Thiolase (Target Enzyme) Acetyl_CoA_Thiolase->Citrate Citrate Synthase Monitor_NADH Monitor NADH formation at 340 nm

Fig. 4: Principle of the Acetoacetyl-CoA Thiolase Coupled Assay.

Materials:

  • Tris-HCl buffer (175 mM, pH 8.5)

  • Coenzyme A (CoA) solution (0.12 mM)

  • Dithioerythritol (DTE) (2.0 mM)

  • Malate solution (2.6 mM)

  • NAD⁺ solution (0.14 mM)

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • Bovine serum albumin (BSA) (0.05% w/v)

  • Acetoacetyl-CoA solution (20 µM)

  • Enzyme sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, DTE, malate, NAD⁺, MDH, CS, and BSA in a total volume of 1 mL[7].

  • Incubate the mixture to reach the desired temperature.

  • Add the enzyme sample (recombinant thiolase or cell extract).

  • Initiate the reaction by adding acetoacetyl-CoA[7].

  • Monitor the increase in absorbance at 340 nm, which reflects the rate of NADH formation.

  • Calculate the thiolase activity, noting that the degradation of one molecule of acetoacetyl-CoA leads to the formation of two molecules of NADH in this coupled system[7].

Butyryl-CoA Dehydrogenase (BCD) Activity Assay

This spectrophotometric assay measures the oxidation of butyryl-CoA to this compound using an artificial electron acceptor like phenazine ethosulphate (PES), which then reduces a dye such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is monitored by the decrease in its absorbance.

BCD_Assay cluster_workflow Experimental Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - Phosphate (B84403) buffer (pH 8.0) - DCPIP - PES Add_Enzyme Add Enzyme Sample Prepare_Reaction_Mixture->Add_Enzyme Add_Substrate Add Butyryl-CoA to initiate reaction Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance Decrease of DCPIP Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity

Fig. 5: Workflow for Butyryl-CoA Dehydrogenase Assay.

Materials:

  • Potassium phosphate buffer (0.15 M, pH 8.0)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.001%)

  • Phenazine ethosulphate (PES) solution

  • Butyryl-CoA solution (e.g., 100 µM)

  • Enzyme sample

Procedure:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer, DCPIP, and PES[5][8].

  • Add the enzyme sample and incubate to establish a baseline.

  • Initiate the reaction by adding butyryl-CoA.

  • Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm).

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

Regulation of Enzyme Activity

The enzymes metabolizing this compound are subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels, ensuring that their activities are tightly coupled to the metabolic state of the cell.

Transcriptional Regulation

The genes encoding the enzymes of the β-oxidation pathway are often coordinately regulated. A key example is the butyryl-CoA synthesis (BCS) operon found in organisms like Clostridium acetobutylicum, which includes the genes for crotonase, 3-hydroxybutyryl-CoA dehydrogenase, and butyryl-CoA dehydrogenase[6]. This operon structure allows for the coordinated expression of these enzymes in response to metabolic needs.

In eukaryotes, the expression of genes involved in fatty acid oxidation is largely controlled by the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and its coactivator PGC-1α[9]. During periods of fasting or increased energy demand, these transcription factors are activated, leading to the upregulation of β-oxidation enzymes. The expression of the ACAT1 gene, encoding mitochondrial acetoacetyl-CoA thiolase, is also subject to transcriptional control by various transcription factors, including AREB6 and FOXO1[10].

Post-Translational and Allosteric Regulation

Post-translational modifications (PTMs) provide a rapid mechanism for modulating enzyme activity. While specific PTMs for all the core enzymes are not fully elucidated, some regulatory modifications have been identified. For instance, enoyl-CoA hydratase 1 (ECHS1) activity can be regulated by acetylation, which is influenced by nutrient availability[6]. Protein butyrylation, a recently discovered PTM, is linked to the levels of butyryl-CoA and can be regulated by acyl-CoA dehydrogenase short chain (ACADS)[11].

Allosteric regulation by metabolites is another crucial control mechanism. The activity of the β-oxidation pathway is sensitive to the cellular energy state, reflected in the ratios of NADH/NAD⁺ and acetyl-CoA/CoA[9]. High ratios of these products can inhibit the dehydrogenase and thiolase enzymes, respectively, providing a direct feedback mechanism to prevent excessive fatty acid breakdown when energy is plentiful. Additionally, 3-hydroxybutyrate (B1226725) dehydrogenase can be allosterically modulated by phospholipids (B1166683) like lecithin (B1663433), which can enhance its affinity for its coenzyme[12]. Acetoacetyl-CoA thiolase is also known to be regulated by CoA, which can act as a substrate inhibitor[4].

Enzyme_Regulation cluster_transcriptional Transcriptional Regulation cluster_post_translational Post-Translational & Allosteric Regulation PPARa_PGC1a PPARα / PGC-1α Gene_Expression Gene Expression of β-oxidation Enzymes PPARa_PGC1a->Gene_Expression Operons Operon Expression (e.g., BCS operon) Operons->Gene_Expression PTMs Post-Translational Modifications (e.g., Acetylation) Enzyme_Activity Enzyme Activity PTMs->Enzyme_Activity Allosteric_Effectors Allosteric Effectors (NADH/NAD⁺, Acetyl-CoA/CoA) Allosteric_Effectors->Enzyme_Activity

Fig. 6: Overview of regulatory mechanisms for enzymes metabolizing this compound.

Conclusion

The metabolism of this compound is a fundamental process in cellular bioenergetics, governed by a set of highly efficient and regulated enzymes. Understanding the intricacies of these enzymes, from their kinetic properties to their complex regulatory networks, is paramount for researchers in metabolic diseases and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into the roles of these enzymes in health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.

References

An In-depth Technical Guide to the Chemical Properties and Biological Roles of (2E)-butenoyl-CoA (Crotonyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental analysis of (2E)-butenoyl-CoA, more commonly known as crotonyl-CoA. This document consolidates critical data, outlines detailed experimental methodologies, and visualizes key biological pathways to serve as an essential resource for professionals in research and drug development.

Introduction: Clarifying the Nomenclature

It is crucial to establish from the outset that This compound and crotonyl-CoA are synonymous terms for the same molecule. The designation "(2E)" refers to the trans configuration of the double bond between the second and third carbon atoms of the butenoyl group, which is the standard isomeric form for the biologically active molecule referred to as crotonyl-CoA. Throughout this guide, the more common name, crotonyl-CoA, will be used.

Crotonyl-CoA is a pivotal intermediate in several metabolic pathways, including the breakdown of fatty acids and certain amino acids like lysine (B10760008) and tryptophan.[1] More recently, it has gained significant attention for its role as a substrate for a novel type of post-translational modification known as histone crotonylation, which has profound implications for gene regulation and cellular function.

Chemical and Physical Properties

A summary of the key chemical and physical properties of crotonyl-CoA is presented below. This data is essential for its handling, experimental design, and interpretation of its biochemical behavior.

PropertyValueSource(s)
Systematic Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioatePubChem[2]
Synonyms Crotonyl-CoA, this compound, trans-2-Butenoyl coenzyme AMultiple
Molecular Formula C25H40N7O17P3SPubChem[2]
Molecular Weight 835.61 g/mol InvivoChem[3]
Appearance SolidPubChem[2]
Solubility 50 mg/mL in waterSigma-Aldrich[4]
pKa (Strongest Acidic) 0.82 (Computed)HMDB[5]
pKa (Strongest Basic) 6.43 (Computed)HMDB[5]
LogP -4.8 (Computed)PubChem[2]

Biological Significance: The Histone Crotonylation Signaling Pathway

Crotonyl-CoA is the donor molecule for histone crotonylation, a dynamic post-translational modification that influences chromatin structure and gene expression. This pathway is regulated by the interplay of "writer" and "eraser" enzymes and is tightly linked to cellular metabolism.

Metabolic Origins of Crotonyl-CoA

The cellular pool of crotonyl-CoA is supplied by several key metabolic pathways:

  • Fatty Acid β-oxidation: The oxidation of butyryl-CoA, catalyzed by acyl-CoA dehydrogenases (e.g., ACADS), produces crotonyl-CoA.[6]

  • Amino Acid Catabolism: The degradation of lysine and tryptophan generates glutaryl-CoA, which is then converted to crotonyl-CoA by glutaryl-CoA dehydrogenase (GCDH).[6][7]

  • Short-Chain Fatty Acid Metabolism: Exogenous crotonate, often produced by gut microbiota, can be converted to crotonyl-CoA within the cell, a process once attributed to ACSS2, though this is now debated.[1][6]

Regulation of Histone Crotonylation

The addition and removal of crotonyl groups on lysine residues of histone proteins is a tightly controlled process:

  • Writers (Crotonyltransferases): The primary enzymes responsible for transferring the crotonyl group from crotonyl-CoA to histones are histone acetyltransferases (HATs) with promiscuous activity, most notably p300/CBP .[8] These enzymes can utilize both acetyl-CoA and crotonyl-CoA, and their activity is influenced by the relative concentrations of these two molecules.[8]

  • Erasers (Decrotonylases): The removal of histone crotonylation is catalyzed by certain histone deacetylases (HDACs). Specifically, Class I HDACs (HDAC1, 2, and 3) and some sirtuins (SIRT1, 2, 3) have been shown to possess decrotonylase activity.[7][9]

  • Readers: The biological consequences of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to crotonylated lysine residues, thereby influencing downstream cellular processes such as transcriptional activation.

The interplay between these metabolic sources and regulatory enzymes dictates the landscape of histone crotonylation, thereby linking cellular metabolic status to epigenetic regulation and gene expression.

Histone_Crotonylation_Pathway Histone Crotonylation Signaling Pathway cluster_metabolism Metabolic Sources cluster_regulation Epigenetic Regulation Fatty Acid Oxidation Fatty Acid Oxidation Crotonyl-CoA Crotonyl-CoA Fatty Acid Oxidation->Crotonyl-CoA Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->Crotonyl-CoA Exogenous Crotonate Exogenous Crotonate Exogenous Crotonate->Crotonyl-CoA p300_CBP p300/CBP (Writers) Crotonyl-CoA->p300_CBP Crotonylated_Histones Crotonylated Histones p300_CBP->Crotonylated_Histones Adds Crotonyl Group HDACs_SIRTs HDACs/SIRTs (Erasers) Histones Histones (e.g., H3K18) HDACs_SIRTs->Histones Histones->p300_CBP Crotonylated_Histones->HDACs_SIRTs Removes Crotonyl Group Gene Transcription Gene Transcription Crotonylated_Histones->Gene Transcription

A diagram illustrating the metabolic sources of crotonyl-CoA and its role in the dynamic regulation of histone crotonylation, leading to changes in gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis of crotonyl-CoA and its enzymatic regulation.

Quantification of Intracellular Crotonyl-CoA by LC-MS/MS

This protocol describes a method for the sensitive and accurate measurement of crotonyl-CoA and other short-chain acyl-CoAs in biological samples.[10]

1. Sample Preparation and Extraction:

  • Harvest cells (e.g., by trypsinization) and wash with ice-cold phosphate-buffered saline (PBS).

  • Perform cell counting to normalize the results.

  • Resuspend the cell pellet in a cold extraction solution (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

  • Vortex vigorously and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer (e.g., 5% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).

  • Mobile Phase B: Methanol.

  • Gradient: Develop a suitable gradient to separate the acyl-CoAs of interest.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Define specific precursor-to-product ion transitions for crotonyl-CoA and the internal standard.

  • Data Analysis: Quantify the amount of crotonyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of crotonyl-CoA.

LCMS_Workflow start Cell Pellet extraction Metabolite Extraction (Acetonitrile/Methanol/Water + Internal Std) start->extraction centrifugation Centrifugation (Remove Debris) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Extract (Nitrogen Stream) supernatant->drying reconstitution Reconstitute in Buffer drying->reconstitution lc_ms LC-MS/MS Analysis (Reverse Phase, MRM) reconstitution->lc_ms quantification Data Analysis & Quantification lc_ms->quantification

Workflow for the quantification of intracellular crotonyl-CoA using LC-MS/MS.
In Vitro Histone Crotonylation and Decrotonylation Assays

This protocol allows for the enzymatic analysis of histone crotonyltransferases (writers) and decrotonylases (erasers).[11]

Part A: In Vitro Histone Crotonylation (Writer Assay)

  • Reaction Setup:

    • Prepare a reaction mix in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 0.1 mM EDTA, 10% glycerol).

    • Add recombinant histone protein (e.g., H3.1) to the reaction mix.

    • Add the "writer" enzyme, for example, the catalytic domain of recombinant p300.

    • Initiate the reaction by adding crotonyl-CoA to a final concentration of approximately 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody specific for the crotonylated histone mark (e.g., anti-pan-crotonyl-lysine or a site-specific antibody like anti-H3K18cr).

Part B: In Vitro Histone Decrotonylation (Eraser Assay)

  • Substrate Preparation: Prepare in vitro crotonylated histones as described in Part A.

  • Reaction Setup:

    • Prepare a reaction mix in an appropriate HDAC assay buffer.

    • Add the crotonylated histone substrate.

    • Initiate the reaction by adding the "eraser" enzyme (e.g., recombinant HDAC1).

    • To test inhibitors, include the inhibitor at various concentrations in the reaction mix.

  • Time Course/Dose Response: Incubate the reactions at 37°C. For kinetic studies, take aliquots at different time points. For dose-response experiments, use varying concentrations of the enzyme.

  • Stopping and Analysis: Stop the reaction and analyze the remaining level of histone crotonylation by Western blotting as described above. The decrease in the crotonylation signal indicates eraser activity.

Conclusion

This compound, or crotonyl-CoA, is a molecule of significant interest due to its dual role as a key metabolic intermediate and a crucial substrate for epigenetic regulation. Its chemical properties are fundamental to its biological function and its detection in experimental settings. The histone crotonylation pathway, fueled by metabolic fluctuations in crotonyl-CoA levels, represents a direct link between cellular metabolism and the control of gene expression. The protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of crotonyl-CoA in health and disease, paving the way for potential therapeutic interventions targeting these pathways.

References

The Biological Significance of (2E)-Butenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Butenoyl-CoA, commonly known as crotonyl-CoA, is a pivotal intermediate in cellular metabolism, positioned at the crossroads of fatty acid and amino acid catabolism. Beyond its established role in energy production, recent discoveries have unveiled its profound impact on gene regulation through the post-translational modification of histones. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic pathways, its role as a substrate for histone crotonylation, and its association with human health and disease. This document synthesizes current knowledge, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows to support advanced research and therapeutic development.

Introduction

This compound is a short-chain unsaturated acyl-coenzyme A thioester that plays a critical role in several key metabolic pathways.[1] Historically recognized as an intermediate in the β-oxidation of fatty acids and the degradation of the amino acids lysine (B10760008) and tryptophan, its biological significance has expanded dramatically with the discovery of histone crotonylation. This novel epigenetic mark, where the crotonyl group from this compound is transferred to lysine residues on histone proteins, has been shown to be a potent activator of gene transcription. The cellular concentration of this compound directly influences the extent of histone crotonylation, thereby linking cellular metabolic status to epigenetic regulation and gene expression.[2] This guide will delve into the multifaceted roles of this critical molecule.

Metabolic Hub: The Central Role of this compound

This compound is a key metabolic intermediate primarily generated within the mitochondria through two major catabolic pathways:

  • Fatty Acid β-Oxidation: During the breakdown of fatty acids, butyryl-CoA is oxidized to this compound by acyl-CoA dehydrogenase.[3]

  • Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan produces glutaryl-CoA, which is subsequently decarboxylated to yield this compound.

Once formed, this compound is typically hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxybutyryl-CoA, which then continues through the β-oxidation spiral to generate acetyl-CoA for the citric acid cycle.[4]

metabolic_pathways cluster_fatty_acid Fatty Acid β-Oxidation cluster_amino_acid Amino Acid Catabolism (Lysine, Tryptophan) cluster_further_metabolism Further Metabolism Butyryl-CoA Butyryl-CoA 2E-Butenoyl-CoA 2E-Butenoyl-CoA Butyryl-CoA->2E-Butenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA 2E-Butenoyl-CoA->3-Hydroxybutyryl-CoA Enoyl-CoA Hydratase (Crotonase) Glutaryl-CoA Glutaryl-CoA Glutaryl-CoA->2E-Butenoyl-CoA Glutaryl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Hydroxybutyryl-CoA->Acetyl-CoA β-Oxidation Spiral Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Figure 1: Metabolic pathways involving this compound.

Epigenetic Regulation: this compound and Histone Crotonylation

A groundbreaking discovery revealed that this compound serves as the donor for histone lysine crotonylation, a post-translational modification that influences chromatin structure and gene expression. This modification is catalyzed by histone acetyltransferases (HATs), such as p300/CBP, which exhibit crotonyltransferase activity.

Histone crotonylation is predominantly associated with active gene transcription and is enriched at promoters and enhancers. Studies have shown that the intracellular concentration of this compound directly correlates with the levels of global histone crotonylation, suggesting that cellular metabolism can directly impact the epigenetic landscape to regulate gene expression.[2]

histone_crotonylation cluster_metabolism Metabolism cluster_epigenetics Epigenetic Regulation 2E-Butenoyl-CoA 2E-Butenoyl-CoA p300/CBP p300/CBP 2E-Butenoyl-CoA->p300/CBP Histone Histone Histone->p300/CBP Crotonylated Histone Crotonylated Histone Gene Transcription Gene Transcription Crotonylated Histone->Gene Transcription Activation p300/CBP->Crotonylated Histone Crotonylation ms_workflow Histone Extraction Histone Extraction Propionylation Propionylation Histone Extraction->Propionylation Derivatize Lysines Trypsin Digestion Trypsin Digestion Propionylation->Trypsin Digestion Generate Peptides LC-MS/MS Analysis LC-MS/MS Analysis Trypsin Digestion->LC-MS/MS Analysis Separate and Fragment Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify and Quantify Crotonylated Peptides

References

An In-Depth Technical Guide on (2E)-Butenoyl-CoA in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, commonly known as crotonyl-CoA, is a pivotal intermediate in the mitochondrial beta-oxidation of both saturated and unsaturated fatty acids, as well as in the catabolism of the amino acids lysine (B10760008) and tryptophan. Its metabolism is a critical juncture in cellular energy homeostasis, and dysregulation of its processing is implicated in various metabolic disorders. This guide provides a comprehensive technical overview of the role of this compound in mitochondrial beta-oxidation, focusing on the enzymatic reactions it undergoes, the quantitative aspects of these processes, detailed experimental protocols for its study, and the signaling pathways that regulate its flux.

The Core Role of this compound in Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to generate ATP. This compound is the four-carbon unsaturated acyl-CoA intermediate that is formed during the beta-oxidation of fatty acids with an even number of carbons.

The canonical beta-oxidation spiral consists of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA.

  • Hydration of the trans-Δ²-enoyl-CoA by enoyl-CoA hydratase. For this compound, this is a critical step.

  • Dehydrogenation of the resulting L-β-hydroxyacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by β-ketothiolase, which releases an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

This compound is the substrate for the second enzyme in this spiral, enoyl-CoA hydratase (also known as crotonase).

Enzymatic Conversion of this compound

The primary enzyme responsible for the metabolism of this compound in the mitochondrial matrix is short-chain enoyl-CoA hydratase (ECHS1) . ECHS1 catalyzes the stereospecific hydration of the trans-double bond of this compound to form L-3-hydroxybutyryl-CoA.[1][2] This reaction is essential for the continuation of the beta-oxidation spiral. ECHS1 exhibits a high substrate specificity for crotonyl-CoA.[3][4]

The reaction catalyzed by ECHS1 is as follows:

This compound + H₂O ⇌ L-3-Hydroxybutyryl-CoA

Quantitative Data

Understanding the kinetics of ECHS1 and the cellular concentrations of its substrate, this compound, is crucial for comprehending the flux through the beta-oxidation pathway.

ParameterValueOrganism/TissueReference
ECHS1 Kinetic Parameters for this compound
Kcat1.8 x 10³ s⁻¹Human[5]
Km15.6 µMHuman[5]
Binding Affinity (KD)863 nMHuman[5]
Concentration of Beta-Oxidation Intermediates
Acetyl-CoA (Matrix)~100 - 1000 µMMammalian Cells[6]
This compound (Crotonyl-CoA)Low abundance (<5% of total short-chain acyl-CoA pool)HeLa cells, myoblasts, myotubes[7]

Signaling Pathways and Regulation

The flux of this compound through the beta-oxidation pathway is tightly regulated by various signaling networks that respond to the energetic state of the cell. Key regulators include SIRT3 and AMP-activated protein kinase (AMPK).

SIRT3-Mediated Deacetylation

SIRT3, a mitochondrial NAD⁺-dependent deacetylase, plays a crucial role in regulating fatty acid oxidation.[8] It deacetylates and activates several enzymes in the beta-oxidation pathway.[8][9] While direct deacetylation of ECHS1 by SIRT3 is an area of ongoing research, SIRT3's role in activating upstream enzymes like long-chain acyl-CoA dehydrogenase (LCAD) indirectly affects the production of enoyl-CoA intermediates.[8] Nutrient deprivation, such as fasting, induces SIRT3 expression, leading to enhanced fatty acid oxidation.[8]

AMPK Signaling Pathway

AMPK is a central energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[10] Activated AMPK promotes catabolic pathways like fatty acid oxidation to restore ATP levels. The AMPK-GATA3 signaling axis has been shown to regulate the expression of ECHS1.[11][12] Downregulation of the AMPK-GATA3-ECHS1 pathway can lead to decreased fatty acid oxidation and accumulation of lipids.[11][12] Furthermore, there is a feedback loop where the accumulation of fatty acids can, in turn, inhibit AMPK activity.[11]

Signaling_Pathways cluster_AMPK AMPK Signaling cluster_SIRT3 SIRT3 Regulation cluster_BetaOxidation Mitochondrial Beta-Oxidation AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates GATA3 GATA3 AMPK->GATA3 Activates ECHS1_gene ECHS1 Gene Transcription GATA3->ECHS1_gene Promotes ECHS1_protein ECHS1 Protein ECHS1_gene->ECHS1_protein Translates to Fasting Fasting/Nutrient Deprivation NAD High NAD+/NADH Ratio Fasting->NAD SIRT3 SIRT3 NAD->SIRT3 Activates FAO_Enzymes Beta-Oxidation Enzymes (e.g., LCAD) SIRT3->FAO_Enzymes Deacetylates (Activates) ECHS1_acetylation ECHS1 (potential target) SIRT3->ECHS1_acetylation Deacetylates (?) Fatty_Acids Fatty Acyl-CoA Fatty_Acids->AMPK Inhibits (Accumulation) Crotonyl_CoA This compound Fatty_Acids->Crotonyl_CoA Multiple Steps Beta_Hydroxybutyryl_CoA L-3-Hydroxybutyryl-CoA Crotonyl_CoA->Beta_Hydroxybutyryl_CoA ECHS1 Acetyl_CoA Acetyl-CoA Beta_Hydroxybutyryl_CoA->Acetyl_CoA Multiple Steps

Figure 1: Signaling pathways regulating this compound metabolism.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase (ECHS1) Activity

This assay measures the hydration of this compound (crotonyl-CoA) by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA thioester.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.4)

  • This compound (Crotonyl-CoA) solution (1 mM in water)

  • Mitochondrial extract or purified ECHS1 enzyme

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • 950 µL of 100 mM Tris-HCl buffer, pH 7.4.

    • 50 µL of mitochondrial extract or an appropriate amount of purified ECHS1.

  • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of 1 mM crotonyl-CoA solution to the mixture.

  • Immediately start monitoring the decrease in absorbance at 263 nm for 5-10 minutes at 30-second intervals.

  • Calculate the rate of decrease in absorbance (ΔA₂₆₃/min).

  • The enzyme activity can be calculated using the Beer-Lambert law (ε₂₆₃ for crotonyl-CoA = 6.7 x 10³ M⁻¹cm⁻¹).

Enoyl_CoA_Hydratase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reaction Buffer and Substrate Solution Mix Mix Buffer and Enzyme in Cuvette/Plate Reagents->Mix Sample Prepare Mitochondrial Extract or Purified ECHS1 Sample->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Add Crotonyl-CoA to Initiate Reaction PreIncubate->Start Measure Monitor Absorbance Decrease at 263 nm Start->Measure Calculate Calculate Rate (ΔA/min) and Enzyme Activity Measure->Calculate

Figure 2: Workflow for the spectrophotometric assay of ECHS1 activity.
Measurement of Mitochondrial Beta-Oxidation Flux using ¹⁴C-Palmitate

This method measures the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from ¹⁴C-labeled palmitate.

Materials:

  • [1-¹⁴C]Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Krebs-Ringer bicarbonate buffer (or other suitable assay buffer)

  • Cell culture or isolated mitochondria

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of ¹⁴C-Palmitate-BSA Conjugate:

    • Prepare a BSA solution (e.g., 10% w/v) in the assay buffer.

    • Add [1-¹⁴C]palmitic acid to the BSA solution and incubate at 37°C for 1 hour to allow conjugation.

  • Cell/Mitochondria Incubation:

    • Incubate cultured cells or isolated mitochondria with the ¹⁴C-palmitate-BSA conjugate in the assay buffer at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold perchloric acid to a final concentration of ~0.5 M. This precipitates proteins and unincorporated palmitate.

  • Separation of ASMs:

    • Centrifuge the samples to pellet the precipitate.

    • Collect the supernatant, which contains the radiolabeled ASMs (e.g., acetyl-CoA, and TCA cycle intermediates).

  • Quantification:

    • Add a portion of the supernatant to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM to the amount of protein and the incubation time to determine the rate of fatty acid oxidation.

FAO_Flux_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_termination Termination & Separation cluster_quantification Quantification & Analysis Prepare_Substrate Prepare [1-14C]Palmitate-BSA Conjugate Incubate Incubate Sample with Radiolabeled Substrate at 37°C Prepare_Substrate->Incubate Prepare_Sample Prepare Cultured Cells or Isolated Mitochondria Prepare_Sample->Incubate Terminate Stop Reaction with Perchloric Acid Incubate->Terminate Centrifuge Centrifuge to Pellet Precipitate Terminate->Centrifuge Collect_Supernatant Collect Supernatant (contains ASMs) Centrifuge->Collect_Supernatant Scintillation_Count Measure Radioactivity of Supernatant Collect_Supernatant->Scintillation_Count Analyze_Data Calculate FAO Rate (Normalize to Protein and Time) Scintillation_Count->Analyze_Data

Figure 3: Experimental workflow for measuring beta-oxidation flux.

Conclusion

This compound is a central metabolite in mitochondrial beta-oxidation, and its efficient processing by enoyl-CoA hydratase is vital for cellular energy production. The regulation of its flux through the beta-oxidation pathway is intricately linked to the overall energetic status of the cell, with key signaling molecules such as SIRT3 and AMPK playing significant roles. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the metabolism of this compound and its implications in health and disease. Further research into the direct post-translational modifications of ECHS1 and the precise intramitochondrial concentrations of acyl-CoA intermediates will undoubtedly provide deeper insights into the nuanced regulation of this critical metabolic pathway.

References

A Technical Guide to the Chemical Synthesis of (2E)-butenoyl-CoA Lithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of (2E)-butenoyl-CoA lithium salt, a crucial intermediate in various metabolic pathways. This document details established synthetic protocols, purification methods, and characterization data to support researchers in the fields of biochemistry, drug discovery, and metabolic engineering.

Introduction

This compound, commonly known as crotonyl-CoA, is a central metabolite in fatty acid β-oxidation and the metabolism of several amino acids, including lysine (B10760008) and tryptophan.[1] Its role extends to the regulation of gene expression through post-translational modification of proteins, such as histone crotonylation, which has emerged as an important epigenetic mark.[1] Given its significance in cellular metabolism and regulation, access to high-purity this compound is essential for in vitro studies of enzyme kinetics, inhibitor screening, and the development of novel therapeutics targeting metabolic pathways. This guide outlines the primary chemical methods for its synthesis, purification, and characterization.

Chemical Synthesis Methodologies

Two principal methods have been historically established for the chemical synthesis of acyl-CoA thioesters, including this compound: the anhydride (B1165640) method and the mixed anhydride method.

Method 1: Anhydride Method

This classic approach, first described by Simon and Shemin in 1953, involves the reaction of Coenzyme A (CoA) with a corresponding acid anhydride, in this case, crotonic anhydride.[2][3] The reaction proceeds via nucleophilic attack of the thiol group of CoA on the anhydride.

Reaction Scheme:

A more recent study by Schada von Borzyskowski et al. (2016) reported a yield of approximately 80% for the synthesis of crotonyl-CoA using this method, highlighting its continued efficiency.

Method 2: Mixed Anhydride (Ethyl Carbonate) Method

Developed by Stadtman in 1957, the mixed anhydride method offers an alternative route starting from the free carboxylic acid, crotonic acid.[4][5] This method involves the activation of the carboxylic acid with a chloroformate, typically ethyl chloroformate, to form a mixed anhydride, which then readily reacts with the sulfhydryl group of Coenzyme A. A 2016 study reported a yield of 44% for crotonyl-CoA synthesis using an ethyl chloroformate (ECF)-mediated coupling approach.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via the Anhydride Method

This protocol is adapted from the original method of Simon and Shemin (1953).[3]

Materials:

  • Coenzyme A (Li salt or free acid)

  • Crotonic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Ice-cold deionized water

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Dissolve 35 mg of Coenzyme A in 30 mL of ice-cold deionized water in a flask kept in an ice bath.

  • Add 3 mg of crotonic anhydride to the cold CoA solution.

  • Immediately begin adding small portions of sodium bicarbonate while monitoring the pH, maintaining it between 7.0 and 7.5.

  • Continuously stir or shake the mixture vigorously in the ice bath.

  • The reaction is typically complete within 30 minutes, which can be monitored by the disappearance of the free sulfhydryl group (e.g., using the nitroprusside test).[3]

  • The resulting solution contains this compound and can be used directly for enzymatic assays or purified as described below.

Protocol 2: Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for purifying synthetic acyl-CoA esters.

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with UV detection.

  • A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

Mobile Phase:

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Buffer B: Acetonitrile with 0.1% TFA

General Gradient Elution: A typical gradient involves starting with a low percentage of Buffer B and gradually increasing the concentration to elute the more hydrophobic this compound. The exact gradient will depend on the specific column and system used. A common starting point is a linear gradient from 5% to 95% Buffer B over 20-30 minutes.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).

  • Acidify the crude reaction mixture with a small amount of TFA to ensure the protonation of any remaining unreacted CoA and the product.

  • Inject the acidified sample onto the column.

  • Run the gradient elution program and monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).

  • Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Combine the pure fractions and lyophilize to obtain the purified product as a powder.

Protocol 3: Preparation of the Lithium Salt

For long-term stability, it is often desirable to convert the purified this compound into a stable salt form, such as the lithium salt.

Materials:

  • Purified this compound (as the free acid or TFA salt from HPLC)

  • Lithium hydroxide (B78521) (LiOH) solution (e.g., 0.1 M) or lithium bicarbonate solution.

  • pH meter

Procedure:

  • Dissolve the lyophilized this compound in a minimal amount of cold deionized water.

  • While stirring, slowly add the lithium hydroxide solution dropwise, monitoring the pH.

  • Carefully adjust the pH of the solution to approximately 6.5-7.0. Avoid strongly alkaline conditions, as the thioester bond is susceptible to hydrolysis.

  • Once the desired pH is reached and stable, freeze the solution and lyophilize to dryness.

  • The resulting white powder is the this compound lithium salt, which should be stored at -20°C or below under desiccated conditions.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yields of this compound

Synthesis MethodStarting MaterialReported YieldReference
Anhydride MethodCrotonic Anhydride~80%Schada von Borzyskowski et al. (2016)
Mixed Anhydride (ECF)Crotonic Acid44%Schada von Borzyskowski et al. (2016)

Table 2: Characterization Data for this compound

PropertyValueReference/Source
Molecular Formula C₂₅H₄₀N₇O₁₇P₃SPubChem CID: 5497143[6]
Molecular Weight 835.6 g/mol PubChem CID: 5497143[6]
Mass Spectrometry m/z = 836 [M+H]⁺Erb et al. (2009)[1]
Predicted ¹H NMR (D₂O)δ (ppm): 6.8 (m, 1H, -CH=), 6.1 (d, 1H, =CH-CO-), 4.6 (s, 1H), 4.3 (m, 1H), 4.2 (m, 1H), 4.1 (m, 1H), 3.8 (t, 2H, -CH₂-N), 3.5 (t, 2H, -CH₂-S), 2.7 (t, 2H, -CH₂-CO-), 1.8 (d, 3H, CH₃-CH=), 0.9 (s, 3H, CH₃), 0.8 (s, 3H, CH₃)Human Metabolome Database (HMDB0002009)[4]
Predicted ¹³C NMR (D₂O)δ (ppm): 175.1 (C=O), 155.4, 152.9, 149.8, 142.1, 141.9, 133.5, 118.7, 87.4, 84.1, 74.9, 71.3, 65.9, 42.7, 39.8, 38.9, 35.8, 28.7, 21.3, 20.1, 17.9Human Metabolome Database (HMDB0002009)[4]

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis workflow and a key biological pathway involving this compound.

G cluster_synthesis Chemical Synthesis Workflow start Starting Materials (Crotonic Anhydride/Acid + CoA) reaction Acylation Reaction (Anhydride or Mixed Anhydride Method) start->reaction Step 1 purification HPLC Purification (Reversed-Phase C18) reaction->purification Step 2 salt_formation Lithium Salt Formation purification->salt_formation Step 3 final_product This compound Lithium Salt salt_formation->final_product Step 4

Caption: Workflow for the chemical synthesis of this compound lithium salt.

G cluster_pathway Fatty Acid β-Oxidation Pathway acyl_coa Acyl-CoA (e.g., Butyryl-CoA) crotonyl_coa This compound (Crotonyl-CoA) acyl_coa->crotonyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA crotonyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Role of this compound in the fatty acid β-oxidation pathway.

References

synonyms for (2E)-butenoyl-CoA in literature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of (2E)-butenoyl-CoA, including its nomenclature, biochemical properties, and role in metabolic pathways. It is designed to serve as a technical resource for professionals engaged in biochemical research and drug development.

Nomenclature and Synonyms

This compound is an intermediate in fatty acid and amino acid metabolism. The designation "(2E)" specifies the stereochemistry of the double bond between the second and third carbons, indicating it is in the trans configuration.

In scientific literature, the most common and widely accepted synonym for this compound is Crotonyl-CoA .[1][2] This traditional name is frequently used in textbooks and research articles. A comprehensive list of synonyms is provided below for clarity and cross-referencing.

Synonym CategoryNameSources
Most Common Name Crotonyl-CoA[1][2][3][4][5]
Systematic Names (2E)-but-2-enoyl-CoA[3][4]
trans-But-2-enoyl-CoA[1][3][4]
trans-2-Butenoyl-CoA[6][7]
(E)-but-2-enoyl-CoA[3][4]
Other Variants Crotonyl-coenzyme A[1][2][3][5]
But-2-enoyl-CoA[1][3]
2-Butenoyl-CoA[1][3]
trans-Butyr-2-enoyl-CoA[1][4]

Biochemical Data

Crotonyl-CoA is a key thioester involved in multiple metabolic pathways, primarily in the mitochondria.[1] It is a substrate for several enzymes, including enoyl-CoA hydratase and crotonyl-CoA carboxylase/reductase (CCR).[1][8][9]

PropertyValueSource
Molecular Formula C25H40N7O17P3S[2][10]
Molar Mass 835.609 g/mol [2]
CAS Number 992-67-6[2][4]
Cellular Locations Mitochondria, Peroxisome[4]

Key Metabolic Pathways

Crotonyl-CoA is a central intermediate in:

  • Fatty Acid β-Oxidation: It is formed during the degradation of even-numbered fatty acids.

  • Amino Acid Catabolism: It is a product in the breakdown of lysine (B10760008) and tryptophan.[1][2]

  • Butanoate Metabolism: It serves as both a product and a substrate in the metabolism of butyrate.[1]

Visualization of Role in Fatty Acid Beta-Oxidation

The following diagram illustrates the position of Crotonyl-CoA in the mitochondrial fatty acid beta-oxidation spiral.

Fatty_Acid_Oxidation Fatty Acid Beta-Oxidation Cycle cluster_legend Legend substance substance enzyme enzyme pathway_label pathway_label Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA FAD -> FADH₂ ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O Crotonyl_CoA Crotonyl-CoA (this compound) ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ -> NADH HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) KAT β-Ketothiolase Ketoacyl_CoA->KAT Crotonyl_CoA->ECH ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA KAT->Acetyl_CoA KAT->Shorter_Acyl_CoA Butyryl_CoA Butyryl-CoA Butyryl_CoA->Crotonyl_CoA FAD -> FADH₂ Butyryl_CoA->ACAD sub Metabolite enz Enzyme key_metabolite Key Intermediate

Fatty Acid Beta-Oxidation Pathway

Experimental Protocols

Assay for Enoyl-CoA Hydratase Activity

This section provides a representative protocol for measuring the activity of enoyl-CoA hydratase, an enzyme that catalyzes the hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA.

Objective: To determine the specific activity of enoyl-CoA hydratase by monitoring the decrease in absorbance resulting from the hydration of the double bond in crotonyl-CoA.

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Crotonyl-CoA solution (10 mM stock in water)

  • Purified enoyl-CoA hydratase or cell lysate

  • Bovine Serum Albumin (BSA) for stabilization (optional)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of 50 mM Tris-HCl buffer (pH 7.8)

    • 100 µL of deionized water

    • 50 µL of 10 mM Crotonyl-CoA (final concentration 0.5 mM)

  • Equilibrate the cuvette in the spectrophotometer at 25°C for 5 minutes.

  • Initiate the reaction by adding 10-50 µL of the enzyme solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for 3-5 minutes. The rate of decrease should be linear.

  • Calculate the enzyme activity using the molar extinction coefficient for crotonyl-CoA at 263 nm (ε = 6,700 M⁻¹cm⁻¹).

Calculation: Specific Activity (µmol/min/mg) = (ΔA₂₆₃/min * Total Volume) / (ε * Path Length * Enzyme Volume * [Protein])

This protocol is a generalized example. Researchers should consult specific literature for optimizations related to their particular enzyme source and experimental conditions.

Logical Relationships and Workflows

The identification and quantification of this compound and its metabolites are critical in studying metabolic disorders. The following workflow outlines a typical experimental approach.

Experimental_Workflow Metabolomics Workflow for Acyl-CoA Analysis A Biological Sample (e.g., Liver Tissue, Plasma) B Metabolite Extraction (e.g., Folch Method) A->B C Derivatization (Optional, for GC-MS) B->C D LC-MS/MS or GC-MS Analysis B->D Direct Injection (for LC-MS) C->D E Data Acquisition D->E F Peak Integration & Quantification (using labeled internal standards) E->F G Metabolite Identification (based on m/z and retention time) F->G H Pathway Analysis & Biological Interpretation G->H

Metabolomics Workflow for Acyl-CoA Analysis

References

intracellular concentration of (2E)-butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Intracellular Concentration of (2E)-Butenoyl-CoA

Introduction

This compound, more commonly known as crotonyl-CoA, is a pivotal intermediate in several key metabolic pathways, including the β-oxidation of fatty acids and the catabolism of amino acids such as lysine (B10760008) and tryptophan.[1][2][3][4] Beyond its metabolic role, crotonyl-CoA serves as the donor for histone crotonylation, a post-translational modification that influences gene expression.[2][5] The intracellular concentration of crotonyl-CoA is tightly regulated and reflects the metabolic state of the cell, linking cellular metabolism directly to epigenetic regulation.[4][5] This guide provides a comprehensive overview of the intracellular concentration of crotonyl-CoA, the experimental protocols for its quantification, and its role in cellular signaling pathways.

I. Intracellular Concentration of this compound

The intracellular concentration of crotonyl-CoA is notably lower than other major short-chain acyl-CoA species like acetyl-CoA, succinyl-CoA, and propionyl-CoA.[6][7] It typically constitutes less than 5% of the total short-chain acyl-CoA pool in various cell types.[1][4] This low abundance underscores the challenge in its detection and quantification.

Table 1: Quantitative Data on Intracellular Crotonyl-CoA Concentration

Cell Type/TissueConcentration (pmol/10⁶ cells)MethodReference
HepG2 (Human Liver Cancer Cell Line)0.033LC-HRMS[7]
HepG2 (Human Liver Cancer Cell Line)0.032LC-HRMS[8]
HeLa (Human Cervical Cancer Cell Line)<5% of total short-chain acyl-CoA poolNot specified[1][4]
Myoblasts (Mouse)<5% of total short-chain acyl-CoA poolNot specified[1][4]
Myotubes (Mouse)<5% of total short-chain acyl-CoA poolNot specified[1][4]

Note: The concentrations of major acyl-CoAs like acetyl-CoA and succinyl-CoA in HepG2 cells are significantly higher, at approximately 10.6 pmol/10⁶ cells and 25.5 pmol/10⁶ cells, respectively, highlighting the relative scarcity of crotonyl-CoA.[8]

II. Experimental Protocols for Quantification

The quantification of crotonyl-CoA and other acyl-CoA species is challenging due to their low abundance and inherent instability.[9][10] The most robust and widely used method is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS).[9][10][11]

Protocol: Quantification of Intracellular Crotonyl-CoA using LC-MS/MS

This protocol is a synthesized methodology based on established practices for acyl-CoA analysis.[7][10][12]

1. Sample Collection and Metabolite Quenching:

  • For cultured cells, aspirate the growth medium.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish to quench metabolic activity and precipitate proteins.[7]

  • Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.

  • For tissue samples, freeze-clamp the tissue in liquid nitrogen to halt metabolism, followed by homogenization in a cold extraction solvent.[12]

2. Metabolite Extraction:

  • An alternative to TCA is using cold (-20°C to -80°C) methanol (B129727) or a methanol/water mixture to extract metabolites.[12]

  • Spike the sample with a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA like ¹³C₃¹⁵N₁-lactoyl-CoA or a structurally similar but biologically absent acyl-CoA like pentadecanoyl-CoA) for absolute quantification.[6][10]

  • Vortex or sonicate the samples to ensure complete lysis and extraction.

3. Protein Precipitation and Sample Clarification:

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[7][9]

  • Carefully transfer the supernatant, which contains the acyl-CoA metabolites, to a new tube for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.[10][12]

  • Mobile Phase: Employ a binary gradient system.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[11]

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for crotonyl-CoA and the internal standard, providing high specificity and sensitivity.[10][11]

5. Data Analysis and Quantification:

  • Generate a standard curve using known concentrations of a crotonyl-CoA standard.

  • Calculate the concentration of crotonyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

III. Signaling Pathways and Visualizations

Crotonyl-CoA is primarily generated in the mitochondria and is involved in both core metabolism and epigenetic regulation.

Metabolic Generation of Crotonyl-CoA

Crotonyl-CoA is an intermediate in two major mitochondrial catabolic pathways:

  • Fatty Acid β-Oxidation: It is formed from the oxidation of butyryl-CoA by acyl-CoA dehydrogenase.[2]

  • Amino Acid Catabolism: The degradation of lysine and tryptophan converges to produce glutaryl-CoA, which is subsequently converted to crotonyl-CoA.[1][2][4]

Metabolic_Generation_of_Crotonyl_CoA cluster_mito Mitochondrion FattyAcids Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA β-Oxidation CrotonylCoA This compound (Crotonyl-CoA) ButyrylCoA->CrotonylCoA Acyl-CoA Dehydrogenase ACoA Acetyl-CoA CrotonylCoA->ACoA Further Oxidation AminoAcids Lysine, Tryptophan GlutarylCoA Glutaryl-CoA AminoAcids->GlutarylCoA Catabolism GlutarylCoA->CrotonylCoA Glutaryl-CoA Dehydrogenase

Caption: Mitochondrial pathways for crotonyl-CoA generation.

Role in Histone Crotonylation and Gene Regulation

Intracellular crotonyl-CoA is a substrate for histone acetyltransferases (HATs), such as p300, which exhibit histone crotonyltransferase (HCT) activity.[5] This process links the cell's metabolic state to epigenetic control of gene expression. Increased levels of crotonyl-CoA can lead to enhanced histone crotonylation at gene regulatory elements, which is often associated with active transcription.[2][5]

Histone_Crotonylation_Pathway ExtCrotonate Extracellular Crotonate IntCrotonylCoA Intracellular Crotonyl-CoA ExtCrotonate->IntCrotonylCoA ACSS2? p300 p300 (HAT/HCT) IntCrotonylCoA->p300 CrotonylatedHistones Crotonylated Histones p300->CrotonylatedHistones Transfers Crotonyl Group Histones Histones (Nucleosome) Histones->p300 GeneExpression Gene Expression (Transcription) CrotonylatedHistones->GeneExpression Stimulates

Caption: Pathway linking crotonyl-CoA to histone crotonylation.

Experimental Workflow for Crotonyl-CoA Quantification

The following diagram outlines the logical flow of the experimental protocol described in Section II.

Experimental_Workflow start Start: Cell Culture or Tissue Sample quench 1. Quench Metabolism & Lyse Cells (e.g., cold TCA) start->quench extract 2. Add Internal Standard & Extract Metabolites quench->extract centrifuge 3. Centrifuge to Remove Protein extract->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant lcms 5. LC-MS/MS Analysis (RP-C18, ESI+, MRM) supernatant->lcms data 6. Data Processing & Quantification lcms->data end End: Intracellular Concentration data->end

Caption: Workflow for quantifying intracellular crotonyl-CoA.

References

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in several essential metabolic pathways, including fatty acid β-oxidation and the catabolism of the amino acids lysine (B10760008) and tryptophan. The enzymatic synthesis of this unsaturated acyl-CoA is critical for cellular energy homeostasis and metabolic regulation. This technical guide provides a comprehensive overview of the core enzymes responsible for this compound synthesis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

Core Enzymes and Metabolic Pathways

The synthesis of this compound is primarily catalyzed by two key enzymes operating in distinct metabolic contexts:

  • Butyryl-CoA Dehydrogenase (BCD) in Fatty Acid β-Oxidation.

  • Glutaryl-CoA Dehydrogenase (GCDH) in Lysine and Tryptophan Degradation.

A third enzyme, Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) , has been investigated for its potential role in converting exogenous crotonate to crotonyl-CoA. However, recent evidence indicates that ACSS2 is not a significant contributor to the cellular pool of crotonyl-CoA from crotonate.[1][2]

Fatty Acid β-Oxidation Pathway

In the mitochondrial matrix, the β-oxidation of short-chain fatty acids involves the dehydrogenation of butyryl-CoA to form this compound. This reaction is the first step in the cycle for fatty acids of this chain length and is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD), a member of the acyl-CoA dehydrogenase family.[3][4]

Fatty_Acid_Beta_Oxidation Butyryl_CoA Butyryl-CoA Butenoyl_CoA This compound Butyryl_CoA->Butenoyl_CoA Oxidation SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) SCAD->Butenoyl_CoA FADH2 FADH2 SCAD->FADH2 Reduced Cofactor FAD FAD FAD->SCAD Cofactor

Fatty Acid β-Oxidation Pathway
Lysine and Tryptophan Degradation Pathway

The catabolism of the amino acids L-lysine and L-tryptophan converges to produce glutaryl-CoA.[5] Glutaryl-CoA dehydrogenase then catalyzes the oxidative decarboxylation of glutaryl-CoA to yield this compound and CO2.[6][7] This process is a key step in the breakdown of these amino acids for entry into central carbon metabolism.

Amino_Acid_Degradation cluster_lysine Lysine Degradation cluster_tryptophan Tryptophan Degradation Lysine L-Lysine Glutaryl_CoA_L Glutaryl-CoA Lysine->Glutaryl_CoA_L Glutaryl_CoA Glutaryl-CoA Tryptophan L-Tryptophan Glutaryl_CoA_T Glutaryl-CoA Tryptophan->Glutaryl_CoA_T Butenoyl_CoA This compound Glutaryl_CoA->Butenoyl_CoA Oxidative Decarboxylation CO2 CO2 Butenoyl_CoA->CO2 Byproduct GCDH Glutaryl-CoA Dehydrogenase (GCDH) GCDH->Butenoyl_CoA

Lysine and Tryptophan Degradation

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the primary enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Butyryl-CoA Dehydrogenase (SCAD)

SubstrateKm (µM)Vmax (U/mg)Source OrganismReference
Butyryl-CoA2.825.5Megasphaera elsdenii[8]
Butyryl-CoA107.0Clostridium kluyveri[9]

Table 2: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)

SubstrateKm (µM)kcat (s-1)Source OrganismReference
Glutaryl-CoA1.513.5Human[6]

Table 3: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeOptimal SubstrateRelative Activity with Butyryl-CoASource OrganismReference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA (C4)100%Rat[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)~30%Human[10]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16)<5%Human[10]

Experimental Protocols

Protocol 1: Assay for Butyryl-CoA Dehydrogenase Activity

This protocol is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine (B1670421) methosulfate (PMS), which can be monitored spectrophotometrically.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Butyryl-CoA solution (10 mM)

  • Phenazine methosulfate (PMS) solution (10 mg/mL)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (1.5 mM)

  • Purified Butyryl-CoA Dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of 1.5 mM DCPIP

    • 10 µL of 10 mg/mL PMS

  • Equilibrate the mixture to 25°C in a cuvette.

  • Add a known amount of purified Butyryl-CoA Dehydrogenase to the cuvette and mix gently.

  • Initiate the reaction by adding 100 µL of 10 mM butyryl-CoA.

  • Immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes.

  • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP (21 mM-1cm-1 at 600 nm). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Protocol 2: Purification of Butyryl-CoA Dehydrogenase from Megasphaera elsdenii

This protocol provides a general workflow for the purification of Butyryl-CoA Dehydrogenase.[11]

Workflow Diagram:

Purification_Workflow Start Cell Lysate from Megasphaera elsdenii Step1 Ammonium (B1175870) Sulfate (B86663) Fractionation (40-65%) Start->Step1 Step2 DEAE-Sepharose Anion Exchange Chromatography Step1->Step2 Step3 Hydroxyapatite (B223615) Chromatography Step2->Step3 Step4 Gel Filtration (e.g., Sephacryl S-300) Step3->Step4 End Purified Butyryl-CoA Dehydrogenase Step4->End

Purification Workflow

Detailed Steps:

  • Cell Lysis: Resuspend Megasphaera elsdenii cell paste in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 0.3 mM EDTA) and lyse the cells using a French press or sonication. Centrifuge to remove cell debris.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes and centrifuge. Collect the supernatant and add more ammonium sulfate to reach 65% saturation. Centrifuge again and collect the pellet.

  • Anion Exchange Chromatography: Dissolve the pellet in a minimal volume of buffer and apply it to a DEAE-Sepharose column equilibrated with the starting buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-500 mM). Collect fractions and assay for BCD activity.

  • Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.

  • Gel Filtration Chromatography: Concentrate the active fractions and apply them to a gel filtration column (e.g., Sephacryl S-300) to separate proteins by size. This step also serves to exchange the buffer.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Conclusion

The enzymatic synthesis of this compound is a fundamental process in cellular metabolism, with Butyryl-CoA Dehydrogenase and Glutaryl-CoA Dehydrogenase as the principal catalysts. Understanding the kinetics, regulation, and structure of these enzymes is crucial for developing therapeutic strategies for metabolic disorders and for various biotechnological applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate these important enzymes and their roles in health and disease.

References

Methodological & Application

Application Note: Quantification of (2E)-butenoyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of (2E)-butenoyl-CoA, also known as crotonyl-CoA, in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a key intermediate in fatty acid and amino acid metabolism. Its accurate measurement is crucial for studying metabolic pathways and dysregulation in various diseases. The described method utilizes a simple protein precipitation step for sample preparation and a robust HPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Principle of the Method

The method involves the extraction of short-chain acyl-CoAs from a biological matrix (e.g., cultured cells or tissue homogenates) using a protein precipitation agent like 5-sulfosalicylic acid (SSA).[1][2] This approach effectively deproteinizes the sample without requiring a subsequent solid-phase extraction (SPE) step, thus improving the recovery of polar analytes.[1]

Following extraction, the sample is injected into a reverse-phase HPLC system, where this compound is chromatographically separated from other metabolites. The analyte is then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved using the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the analyte. An appropriate internal standard is used to ensure accuracy and precision.

Materials and Reagents

  • This compound (Crotonyl-CoA) standard (Avanti Polar Lipids or equivalent)

  • Internal Standard (IS): A stable isotope-labeled this compound is ideal. Alternatively, a structurally similar, non-endogenous short-chain acyl-CoA like pentadecanoyl-CoA (C15:0-CoA) can be used.[3] For relative quantification, crotonyl-CoA itself has been used as an internal standard for other short-chain CoAs due to its low endogenous levels in some matrices.[1]

  • 5-sulfosalicylic acid (SSA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., cell pellets, tissue samples)

Experimental Protocols

Preparation of Standards and Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol (B129727) or water) and store them at -80°C.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution in the extraction solution (e.g., 2.5% SSA in water) to achieve a desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration in the extraction solution.

  • Extraction Solution: Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution in ultrapure water.

Sample Preparation

The following workflow describes a simple extraction suitable for both short-chain acyl-CoAs and CoA biosynthetic intermediates.[1][2][4]

cluster_prep Sample Preparation Workflow Sample Biological Sample (e.g., Cell Pellet, Tissue) AddBuffer Add cold Extraction Buffer (2.5% SSA + Internal Standard) Sample->AddBuffer Homogenize Vortex / Homogenize AddBuffer->Homogenize Incubate Incubate on Ice (10 min) Homogenize->Incubate Centrifuge Centrifuge (e.g., 16,000 x g, 10 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS System Supernatant->Inject cluster_analysis HPLC-MS/MS Analytical Workflow Inject HPLC Injection Column C18 Reverse-Phase Separation Inject->Column ESI Electrospray Ionization (ESI+) Column->ESI Q1 Q1: Precursor Ion Selection (m/z 834.2) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 327.2) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (Chromatogram) Detector->Data

References

Application Notes and Protocols for Utilizing (2E)-Butenoyl-CoA as a Substrate for Enoyl-CoA Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in various metabolic pathways, including fatty acid biosynthesis and degradation, amino acid metabolism, and specialized carbon fixation pathways. The reduction of its α,β-unsaturated thioester bond is a critical step catalyzed by a class of enzymes known as enoyl-CoA reductases (EC 1.3.1.-). These enzymes are essential for cellular metabolism and present attractive targets for drug development, particularly in pathogenic microorganisms where the fatty acid synthesis (FAS) pathway is distinct from that in humans.

These application notes provide a comprehensive overview of the use of this compound as a substrate for various enoyl-CoA reductases, including key quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.

Data Presentation: Kinetic Parameters of Enoyl-CoA Reductases with this compound

The following table summarizes the kinetic parameters of several enoyl-CoA reductases that have been characterized using this compound as a substrate. This data is crucial for comparative studies, inhibitor screening, and metabolic modeling.

EnzymeOrganismCofactorKm for this compound (µM)Other Kinetic Parameters
trans-2-Enoyl-CoA Reductase (tdTer)Treponema denticolaNADH2.7[1]Specific Activity: 43 ± 4.8 U/mg[1]
Mitochondrial trans-2-Enoyl-CoA ReductaseEuglena gracilisNADH68[2]Km for NADH: 109 µM[2]
NADPH-Km for NADPH: 119 µM[2]
Crotonyl-CoA Reductase (CCR)Streptomyces collinusNADPH18[3]Km for NADPH: 15 µM[3]

Signaling and Metabolic Pathways Involving this compound

This compound is a key metabolite that intersects several important biochemical pathways. Understanding these pathways is essential for contextualizing the function of enoyl-CoA reductases and for identifying potential targets for therapeutic intervention.

Butyrate Fermentation Pathway

In many anaerobic bacteria, this compound is an intermediate in the fermentation of carbohydrates to butyrate, a short-chain fatty acid with important roles in gut health.[4][5][6] The reduction of this compound to butyryl-CoA is a critical step in this pathway.

Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Beta_Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Acetoacetyl_CoA->Beta_Hydroxybutyryl_CoA Butenoyl_CoA This compound Beta_Hydroxybutyryl_CoA->Butenoyl_CoA Butyryl_CoA Butyryl-CoA Butenoyl_CoA->Butyryl_CoA Enoyl-CoA Reductase Butyrate Butyrate Butyryl_CoA->Butyrate

Caption: Butyrate Fermentation Pathway.

Lysine (B10760008) and Tryptophan Degradation

In the catabolism of the amino acids lysine and tryptophan, this compound is generated from the breakdown of glutaryl-CoA.[7][8][9][10][11] This pathway ultimately feeds into the central carbon metabolism.

Lys_Trp Lysine / Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA Butenoyl_CoA This compound Glutaconyl_CoA->Butenoyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Butenoyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA

Caption: Lysine and Tryptophan Degradation Pathway.

Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a carbon fixation pathway found in some bacteria that allows them to grow on C2 compounds like acetate. In this pathway, this compound is carboxylated and then reduced to form ethylmalonyl-CoA.[12][13][14][15][16]

Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Butenoyl_CoA This compound Hydroxybutyryl_CoA->Butenoyl_CoA Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Butenoyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl_CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Mesaconyl_CoA Mesaconyl-CoA Methylsuccinyl_CoA->Mesaconyl_CoA Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Methylmalyl_CoA Glyoxylate_Acetyl_CoA Glyoxylate + Acetyl-CoA Methylmalyl_CoA->Glyoxylate_Acetyl_CoA

Caption: Ethylmalonyl-CoA Pathway.

Experimental Protocols

General Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of enoyl-CoA reductases using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH or NADPH cofactor.

Materials:

  • This compound (Crotonyl-CoA)

  • NADH or NADPH

  • Purified enoyl-CoA reductase or cell lysate containing the enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in water or a suitable buffer. Determine the concentration spectrophotometrically using its molar extinction coefficient.

  • Prepare a stock solution of NADH or NADPH in the assay buffer. The concentration should be determined spectrophotometrically using a molar extinction coefficient of 6220 M-1cm-1 at 340 nm.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • 800 µL Assay Buffer

    • 100 µL NADH or NADPH solution (final concentration typically 100-200 µM)

    • Enzyme solution (the amount will depend on the enzyme's activity and should be optimized to give a linear rate of absorbance change)

  • Equilibrate the reaction mixture by incubating at the desired temperature (e.g., 30°C or 37°C) for 5 minutes in the spectrophotometer.

  • Initiate the reaction by adding 100 µL of the this compound solution to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., from 0.5 to 10 times the expected Km).

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), recording data at regular intervals.

  • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot. The rate of NADH/NADPH oxidation can be calculated using the Beer-Lambert law (ΔA/min = ε * c * l), where ε is the molar extinction coefficient of NADH/NADPH.

  • Perform control experiments by omitting the enzyme or the substrate to account for any non-enzymatic reduction of the substrate or oxidation of the cofactor.

Experimental Workflow for Characterizing a Novel Enoyl-CoA Reductase

This workflow outlines the key steps for the expression, purification, and characterization of a novel enoyl-CoA reductase.

cluster_0 Gene to Protein cluster_1 Biochemical Characterization Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis and Crude Extract Preparation Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity, Ion Exchange, Size Exclusion Chromatography) Cell_Lysis->Purification SDS_PAGE Purity Assessment (SDS-PAGE) Purification->SDS_PAGE Activity_Assay Enzyme Activity Assay with this compound SDS_PAGE->Activity_Assay Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening and IC50 Determination Kinetic_Analysis->Inhibitor_Screening

Caption: Workflow for Enoyl-CoA Reductase Characterization.

Conclusion

This compound is a versatile substrate for studying a wide range of enoyl-CoA reductases from various organisms and metabolic pathways. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to investigate these important enzymes. The differences in kinetic parameters and cofactor specificity among enoyl-CoA reductases highlight the potential for developing selective inhibitors against microbial pathogens. The detailed experimental protocols provide a starting point for robust and reproducible enzyme characterization and inhibitor screening campaigns.

References

Application Notes and Protocols for the Purification of (2E)-Butenoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways, including the β-oxidation of fatty acids and the metabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] It also serves as a substrate for protein crotonylation, a post-translational modification that influences gene expression and other cellular processes.[1][3] Given its central role in metabolism and epigenetics, the ability to isolate and quantify this compound from biological samples is crucial for understanding its physiological and pathological significance.

This document provides detailed protocols for the purification of this compound from biological samples, along with methods for its quantification and a summary of reported concentrations in various biological matrices.

Data Presentation

The concentration of this compound can vary significantly depending on the tissue type and metabolic state. The following table summarizes reported concentrations of crotonyl-CoA in different biological samples.

Biological SampleConcentrationMethod of QuantificationReference
Cultured Cells (generic)<1% of internal standardLC-MS/MS[4]
Liver Tissue (5 mg)Up to 3% of internal standardLC-MS/MS[4]
HepG2 Cells~0.032 pmol/10⁶ cellsLC-HRMS[5]
Mouse Heart Tissue~0.0172 pmol/mg wet weightLC-HRMS[5][6]

Experimental Protocols

The purification of this compound from biological samples is a multi-step process that involves sample homogenization, protein precipitation, and chromatographic separation. The following protocol is a generalized procedure that can be adapted for various biological samples.

Protocol 1: Extraction and Partial Purification of this compound

This protocol describes a method for the extraction and partial purification of short-chain acyl-CoAs, including this compound, from biological samples using solid-phase extraction (SPE).

Materials:

  • Biological sample (e.g., cultured cells, tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal Standard (e.g., ¹³C-labeled crotonyl-CoA)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge capable of 4°C and >12,000 x g

  • Sonicator

  • Lyophilizer

Procedure:

  • Sample Collection and Homogenization:

    • For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation (500 x g, 5 min, 4°C).

    • For tissues: Excise tissue, wash with ice-cold PBS, and immediately flash-freeze in liquid nitrogen. Homogenize the frozen tissue in Lysis Buffer using a tissue homogenizer.

  • Lysis and Deproteinization:

    • Resuspend the cell pellet or tissue homogenate in 200 µL of ice-cold Lysis Buffer containing the internal standard.

    • Sonicate the sample on ice (3 cycles of 10 seconds on, 30 seconds off).

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of 50% acetonitrile containing 0.1% formic acid.

  • Sample Concentration:

    • Lyophilize the eluted sample to dryness.

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines the parameters for quantifying this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Quantifier Transition: [M+H]⁺ → [M - 507 + H]⁺

    • Qualifier Transition: [M+H]⁺ → 428 m/z[4]

  • Collision Energy and other parameters: Optimize for the specific instrument used.

Visualizations

Metabolic Pathways of this compound

This compound is a key intermediate in fatty acid β-oxidation and the degradation pathways of lysine and tryptophan.[1][2]

metabolic_pathway fatty_acids Fatty Acids butyryl_coa Butyryl-CoA fatty_acids->butyryl_coa β-oxidation lysine Lysine crotonyl_coa This compound lysine->crotonyl_coa Degradation tryptophan Tryptophan tryptophan->crotonyl_coa Degradation butyryl_coa->crotonyl_coa Acyl-CoA Dehydrogenase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crotonyl_coa->hydroxybutyryl_coa Enoyl-CoA Hydratase acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa->acetoacetyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA acetoacetyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Metabolic pathways involving this compound.

Experimental Workflow for this compound Purification

The following diagram illustrates the key steps in the purification of this compound from biological samples.

experimental_workflow start Biological Sample (Cells or Tissue) homogenization Homogenization in Lysis Buffer start->homogenization precipitation Protein Precipitation (5% SSA) homogenization->precipitation centrifugation1 Centrifugation (12,000 x g, 10 min, 4°C) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (C18 Cartridge) supernatant->spe elution Elution (50% ACN, 0.1% FA) spe->elution lyophilization Lyophilization elution->lyophilization reconstitution Reconstitution lyophilization->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Note: Quantitative Analysis of Short-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Short-chain acyl-Coenzyme A (acyl-CoA) species are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. Their accurate quantification is crucial for understanding cellular energy status and the pathophysiology of various metabolic diseases. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple short-chain acyl-CoAs in biological samples. The described protocol employs a simple protein precipitation step, eliminating the need for solid-phase extraction, and utilizes selected reaction monitoring (SRM) for high selectivity and sensitivity.

Introduction

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to intermediary metabolism, acting as acyl group carriers.[1] Dysregulation of acyl-CoA metabolism is implicated in diseases such as diabetes, obesity, and neurodegenerative disorders.[1][2][3] Therefore, methods to accurately measure the levels of these molecules are in high demand in both basic research and drug development. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][4] This document provides a detailed protocol for the analysis of short-chain acyl-CoAs, offering researchers a reliable tool for their studies.

Experimental Workflow

The overall experimental workflow for the analysis of short-chain acyl-CoAs is depicted below. It involves sample homogenization, protein precipitation with 5-sulfosalicylic acid (SSA), centrifugation to pellet proteins, followed by dilution of the supernatant and direct injection into the LC-MS/MS system.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation (5% SSA) Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Internal Standard Supernatant->Dilution Injection Sample Injection Dilution->Injection LC UPLC Separation Injection->LC MS Tandem MS Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Fig. 1: Experimental workflow for short-chain acyl-CoA analysis.

Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5-Sulfosalicylic acid (SSA)

  • Acyl-CoA standards (e.g., Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, etc.)

  • Internal Standard (e.g., U-13C labeled yeast extract or odd-chain acyl-CoAs)

Protocols

Sample Preparation

A key challenge in acyl-CoA analysis is the sample preparation.[5] This protocol utilizes 5-sulfosalicylic acid for deproteinization, which simplifies the process by avoiding solid-phase extraction (SPE) and allows for the retention of a broader range of CoA species.[1][5]

  • Homogenization: Homogenize tissue samples or cell pellets in ice-cold 5% (w/v) SSA solution.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Dilution: Dilute the supernatant with an appropriate volume of water containing the internal standard to the desired final concentration for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically achieved using a reversed-phase column. The mass spectrometric detection is performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The MRM transitions are based on the characteristic neutral loss of 507 Da from the precursor ion, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[6]

Quantitative Data

The following table summarizes the MRM transitions and expected retention times for a selection of short-chain acyl-CoAs. The limits of quantification (LOQs) for similar methods have been reported to be in the low nanomolar range.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Acetyl-CoA810.1303.12.5
Propionyl-CoA824.1317.13.1
Butyryl-CoA838.1331.13.8
Isobutyryl-CoA838.1331.13.6
Valeryl-CoA852.2345.14.5
Isovaleryl-CoA852.2345.14.3
Hexanoyl-CoA866.2359.15.2

Note: Retention times are approximate and may vary depending on the specific LC system and conditions.

Metabolic Pathway Context

Short-chain acyl-CoAs are integral to central carbon metabolism, particularly the Krebs cycle, which is a series of chemical reactions to release stored energy. The entry point for acetyl-CoA into the Krebs cycle is its condensation with oxaloacetate to form citrate.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Fig. 2: Simplified Krebs Cycle showing the entry of Acetyl-CoA.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of short-chain acyl-CoAs using LC-MS/MS. The method is sensitive, robust, and applicable to a variety of biological matrices. The simplified sample preparation procedure enhances throughput and data quality, making it a valuable tool for researchers in metabolism and drug development.

References

Synthesis of Radiolabeled (2E)-Butenoyl-CoA: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of radiolabeled (2E)-butenoyl-CoA, a critical intermediate in fatty acid metabolism and a substrate for post-translational modifications such as lysine (B10760008) crotonylation. Both chemical and enzymatic methodologies are presented to offer flexibility based on available resources and desired product specifications. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of expected outcomes, and a visual workflow to aid in experimental planning. The provided protocols are designed to be a valuable resource for researchers in metabolic studies, epigenetics, and drug development.

Introduction

This compound, also known as crotonyl-CoA, is a key metabolic intermediate in the β-oxidation of fatty acids. Beyond its role in energy metabolism, it serves as the donor for lysine crotonylation, a recently discovered post-translational modification that plays a significant role in regulating gene expression and cellular processes. The availability of radiolabeled this compound is essential for tracing its metabolic fate, quantifying enzyme kinetics, and elucidating its role in various signaling pathways. This application note details two reliable methods for the synthesis of radiolabeled this compound: a chemical synthesis approach using radiolabeled (2E)-butenoic acid and an enzymatic method employing an acyl-CoA synthetase.

Principles of Synthesis

Chemical Synthesis

The chemical synthesis of radiolabeled this compound involves the activation of the carboxylic acid group of a radiolabeled (2E)-butenoic acid precursor, followed by its reaction with the free sulfhydryl group of Coenzyme A (CoA). A common and effective method for activation is the use of ethyl chloroformate (ECF), which forms a mixed anhydride (B1165640) with the carboxylic acid. This reactive intermediate then readily undergoes nucleophilic attack by the thiol group of CoA to form the desired thioester. This method is advantageous for its relatively high yield and the commercial availability of radiolabeled precursors.

Enzymatic Synthesis

The enzymatic synthesis of radiolabeled this compound mimics the natural biological process. An acyl-CoA synthetase (ACS) enzyme is utilized to catalyze the ligation of a radiolabeled (2E)-butenoic acid to Coenzyme A. This reaction is dependent on adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺). The enzymatic approach offers high specificity, avoiding potential side reactions that can occur in chemical synthesis. However, the availability and stability of a suitable acyl-CoA synthetase that efficiently utilizes (2E)-butenoic acid as a substrate are critical considerations for this method.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of radiolabeled acyl-CoAs, providing a benchmark for expected results when synthesizing radiolabeled this compound.

ParameterChemical Synthesis (ECF Method)Enzymatic Synthesis (ACS Method)
Starting Material [¹⁴C]-(2E)-Butenoic Acid[¹⁴C]-(2E)-Butenoic Acid
Typical Yield 40-60%70-95%[1]
Specific Activity Dependent on precursor specific activityDependent on precursor specific activity
Radiochemical Purity >95% (post-HPLC purification)>98% (post-HPLC purification)
Reaction Time 1-2 hours2-3 hours[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of [¹⁴C]-(2E)-Butenoyl-CoA via the Ethyl Chloroformate (ECF) Method

Materials:

  • [¹⁴C]-(2E)-Butenoic acid (crotonic acid)

  • Coenzyme A, free acid (CoA-SH)

  • Ethyl chloroformate (ECF)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 5% (w/v)

  • Hydrochloric acid (HCl), 1 M

  • Reverse-phase HPLC system with a C18 column

  • Liquid scintillation counter

Procedure:

  • Preparation of Radiolabeled Precursor: Dissolve a known amount of [¹⁴C]-(2E)-butenoic acid in anhydrous THF in a clean, dry reaction vial.

  • Activation of Carboxylic Acid:

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to proceed for 30 minutes at 0°C with continuous stirring. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Preparation of Coenzyme A Solution: In a separate vial, dissolve Coenzyme A (1.0 equivalent) in a 5% sodium bicarbonate solution.

  • Thioester Formation:

    • Slowly add the Coenzyme A solution to the activated [¹⁴C]-(2E)-butenoic acid mixture.

    • Allow the reaction to stir at room temperature for 1 hour.

  • Quenching and Extraction:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer twice with an equal volume of ethyl acetate (B1210297) to remove unreacted starting material and byproducts.

  • Purification:

  • Quantification and Characterization:

    • Collect the radioactive peak corresponding to [¹⁴C]-(2E)-butenoyl-CoA.

    • Determine the concentration of the product by UV absorbance.

    • Measure the radioactivity of an aliquot using a liquid scintillation counter to calculate the specific activity.

    • Assess the radiochemical purity by analytical HPLC.

Protocol 2: Enzymatic Synthesis of [¹⁴C]-(2E)-Butenoyl-CoA

Materials:

  • [¹⁴C]-(2E)-Butenoic acid (crotonic acid)

  • Coenzyme A, free acid (CoA-SH)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available short/medium-chain specific enzyme)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Reverse-phase HPLC system with a C18 column

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • [¹⁴C]-(2E)-Butenoic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • Acyl-CoA Synthetase (a predetermined optimal amount)

    • Add sterile water to the final desired volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-3 hours. The optimal time may vary depending on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding a small volume of a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for purification.

  • Purification:

    • Purify the supernatant containing the radiolabeled this compound by reverse-phase HPLC as described in Protocol 1.

  • Quantification and Characterization:

    • Perform quantification and characterization of the purified [¹⁴C]-(2E)-butenoyl-CoA as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_common Purification & Analysis chem_start [14C]-(2E)-Butenoic Acid chem_activation Activation with ECF/TEA chem_start->chem_activation chem_reaction Reaction with CoA-SH chem_activation->chem_reaction purification RP-HPLC Purification chem_reaction->purification enz_start [14C]-(2E)-Butenoic Acid + CoA-SH enz_reaction Incubation with Acyl-CoA Synthetase, ATP, Mg2+ enz_start->enz_reaction enz_reaction->purification analysis Quantification & Characterization purification->analysis

Caption: Workflow for chemical and enzymatic synthesis of radiolabeled this compound.

Signaling Pathway: Lysine Crotonylation

lysine_crotonylation fatty_acid Fatty Acid Metabolism (β-Oxidation) crotonyl_coa This compound (Crotonyl-CoA) fatty_acid->crotonyl_coa kcat KCats (Writers) e.g., p300/CBP crotonyl_coa->kcat crotonate Crotonate acss2 ACSS2 crotonate->acss2 ATP, CoA acss2->crotonyl_coa histone Histone (Lysine) histone->kcat crotonylated_histone Crotonylated Histone kdcr Kdcrs (Erasers) e.g., HDACs, SIRTs crotonylated_histone->kdcr Removes crotonyl group gene_expression Altered Gene Expression crotonylated_histone->gene_expression kcat->crotonylated_histone Adds crotonyl group kdcr->histone

Caption: The role of this compound in the lysine crotonylation signaling pathway.

References

The Use of (2E)-Butenoyl-CoA in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, commonly known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways, including fatty acid β-oxidation and the metabolism of amino acids like lysine (B10760008) and tryptophan. Its central role makes the enzymes that catalyze its formation and conversion critical subjects of study for understanding metabolic regulation and for the development of novel therapeutics targeting metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the kinetic characterization of key enzymes.

Key Enzymes Interacting with this compound

Several enzymes utilize this compound as a substrate, each playing a distinct role in cellular metabolism. The study of their kinetics is fundamental to elucidating their mechanisms of action and identifying potential inhibitors. The primary enzymes of interest are:

  • Butyryl-CoA Dehydrogenase (BCD): Catalyzes the reversible oxidation of butyryl-CoA to this compound, a key step in fatty acid β-oxidation.

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the double bond in this compound to form 3-hydroxybutyryl-CoA, another essential step in β-oxidation.

  • Crotonyl-CoA Carboxylase/Reductase (Ccr): A unique enzyme that catalyzes the NADPH-dependent reductive carboxylation of this compound to (2S)-ethylmalonyl-CoA. It can also catalyze the reduction of this compound to butyryl-CoA.

  • Acyl-CoA Carboxylases (AcCCase): A family of biotin-dependent enzymes that can carboxylate various short-chain acyl-CoAs, with some isoforms exhibiting activity towards this compound.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters for the interaction of various enzymes with this compound and related substrates. This data is crucial for comparative analysis and for designing further experimental studies.

EnzymeSubstrateKm (µM)Vmax or kcatSpecific Activity (U/mg)Organism/Source
Crotonyl-CoA Carboxylase/Reductase (Ccr) This compound400-40 U/mg (reductive carboxylation)Rhodobacter sphaeroides
NADPH700--Rhodobacter sphaeroides
HCO3-14,000--Rhodobacter sphaeroides
Butyryl-CoA Dehydrogenase (BCD) / General Acyl-CoA Dehydrogenase (GAD) This compound-k4/k-4 = 20 s-1/9.8x105 M-1s-1-Pig Kidney (GAD)
Butyryl-CoA-k3 = 3x106 M-1s-1-Pig Kidney (GAD)
Enoyl-CoA Hydratase (ECH) / Crotonase This compound-Vmax ~340,000 min-1 per mole of enzyme-Bovine Liver
Bifunctional Crotonyl-CoA Hydratase/(S)-3-Hydroxybutyryl-CoA Dehydrogenase This compound1500140 s-1 (kcat)-Metallosphaera sedula
(S)-3-Hydroxybutyryl-CoA30040 s-1 (kcat)-Metallosphaera sedula
Acyl-CoA Carboxylase (TfAcCCase) Butyryl-CoA130 ± 202.0 ± 0.1 s-1 (kcat)-Thermobifida fusca YX

Note: The kinetic data for Butyryl-CoA Dehydrogenase is presented as rate constants from rapid-reaction kinetic studies, which describe individual steps of the catalytic cycle rather than steady-state parameters.

Experimental Protocols

Detailed methodologies for the kinetic analysis of key enzymes interacting with this compound are provided below. These protocols can be adapted based on specific laboratory conditions and equipment.

Butyryl-CoA Dehydrogenase (BCD) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of BCD by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Butyryl-CoA Dehydrogenase (purified)

  • This compound

  • Butyryl-CoA

  • Phenazine ethosulfate (PES) or similar electron acceptor

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6), 0.1 mM PES, and 0.1 mM DCPIP.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C) in a cuvette.

  • Add the purified Butyryl-CoA Dehydrogenase to the cuvette to a final concentration in the nanomolar range.

  • Initiate the reaction by adding Butyryl-CoA to a final concentration of 100 µM.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm (ε = 21 mM-1cm-1).

  • The initial rate of the reaction is proportional to the enzyme activity.

  • To determine kinetic parameters for this compound (in the reverse reaction), a coupled assay with a suitable reducing agent would be required.

Enoyl-CoA Hydratase (ECH) Activity Assay

This protocol outlines a direct spectrophotometric assay for ECH activity by monitoring the hydration of this compound.

Materials:

  • Enoyl-CoA Hydratase (purified)

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound in 100 mM Tris-HCl buffer (pH 7.8).

  • Equilibrate the substrate solution to the desired temperature (e.g., 25 °C) in a quartz cuvette.

  • Add a known amount of purified Enoyl-CoA Hydratase to the cuvette.

  • Initiate the reaction and monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of this compound (ε ≈ 6.7 mM-1cm-1).

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

  • To determine Km and Vmax, vary the concentration of this compound (e.g., from 0.01 to 5 mM) and measure the initial velocities at each concentration.[1]

Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity Assay

This protocol describes a spectrophotometric assay for Ccr activity by monitoring the oxidation of NADPH.

Materials:

  • Crotonyl-CoA Carboxylase/Reductase (purified)

  • This compound

  • NADPH

  • Sodium bicarbonate (NaHCO3)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8), a saturating concentration of NaHCO3 (e.g., 50 mM), and a known concentration of this compound.

  • Add purified Ccr to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding NADPH to a final concentration of around 0.5 mM.

  • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm or 365 nm (ε340 = 6.22 mM-1cm-1).

  • The initial rate of NADPH oxidation is proportional to the enzyme activity.

  • To determine the kinetic parameters for each substrate (this compound, NADPH, and HCO3-), vary the concentration of one substrate while keeping the others at saturating concentrations.[2]

Visualizations

Metabolic Hub of this compound

The following diagram illustrates the central role of this compound in metabolism and the key enzymatic reactions it undergoes.

Metabolic_Pathway Butyryl_CoA Butyryl-CoA Crotonyl_CoA This compound (Crotonyl-CoA) Butyryl_CoA->Crotonyl_CoA Oxidation BCD Crotonyl_CoA->Butyryl_CoA Reduction BCD / Ccr Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Hydration ECH Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Reductive Carboxylation Ccr BCD Butyryl-CoA Dehydrogenase (BCD) ECH Enoyl-CoA Hydratase (ECH) Ccr Crotonyl-CoA Carboxylase/Reductase (Ccr)

Caption: Metabolic pathways involving this compound.

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram outlines a general workflow for conducting enzyme kinetic studies with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Assay_Setup Assay Setup (Spectrophotometer) Enzyme_Purification->Assay_Setup Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->Assay_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Assay_Setup Reaction_Initiation Reaction Initiation Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Absorbance vs. Time) Reaction_Initiation->Data_Acquisition Initial_Velocity Calculate Initial Velocities Data_Acquisition->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km & Vmax Michaelis_Menten->Kinetic_Parameters

References

measuring (2E)-butenoyl-CoA levels in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantification of (2E)-Butenoyl-CoA in Mammalian Cell Culture

Introduction

This compound, more commonly known as crotonyl-CoA, is a pivotal intermediate in several key metabolic pathways, including the β-oxidation of fatty acids and the catabolism of amino acids such as lysine (B10760008) and tryptophan.[1][2] Beyond its metabolic role, crotonyl-CoA serves as the donor for protein lysine crotonylation, a post-translational modification that influences chromatin structure and gene expression.[1][3][4] The cellular concentration of crotonyl-CoA directly regulates the levels of histone crotonylation, thereby coupling cellular metabolism with transcriptional regulation.[3][4] Measuring the intracellular levels of this low-abundance acyl-CoA is critical for understanding these processes but presents a significant analytical challenge. This application note provides a detailed protocol for the extraction and quantification of crotonyl-CoA from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific measurement of low-concentration metabolites.

Principle of the Method

The quantification of crotonyl-CoA from complex biological matrices like cell lysates is achieved through a multi-step process. First, cellular metabolism is rapidly quenched, and metabolites are extracted using a cold organic solvent or acid precipitation. The extract is then clarified by centrifugation. Subsequent analysis is performed by LC-MS/MS. The liquid chromatography step separates crotonyl-CoA from other isomers and structurally related acyl-CoAs. The tandem mass spectrometer provides high selectivity and sensitivity for detection and quantification, typically using a stable isotope-labeled internal standard or an external standard curve for accurate measurement.[5][6][7]

Metabolic Origin and Function of Crotonyl-CoA

Crotonyl-CoA is generated in the mitochondria from two primary sources: the oxidation of butyryl-CoA during fatty acid metabolism, catalyzed by acyl-CoA dehydrogenase short chain (ACADS), and the oxidative decarboxylation of glutaryl-CoA during lysine and tryptophan metabolism, catalyzed by glutaryl-CoA dehydrogenase (GCDH).[2][8] The resulting crotonyl-CoA can be further metabolized or act as a substrate for histone acetyltransferases like p300, which exhibit crotonyltransferase activity, leading to histone crotonylation and subsequent transcriptional activation.[3][4]

Crotonyl_CoA_Metabolism cluster_0 Metabolic Sources (Mitochondria) cluster_1 Crotonyl-CoA Pool cluster_2 Downstream Function (Nucleus) Fatty_Acids Fatty Acid β-Oxidation Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA Amino_Acids Lysine / Tryptophan Metabolism Glutaryl_CoA Glutaryl-CoA Amino_Acids->Glutaryl_CoA ACADS ACADS Butyryl_CoA->ACADS GCDH GCDH Glutaryl_CoA->GCDH Crotonyl_CoA This compound (Crotonyl-CoA) p300 p300/CBP Crotonyl_CoA->p300 Histones Histone Proteins Histones->p300 Crotonylated_Histones Crotonylated Histones (e.g., H3K18cr) Transcription Gene Transcription Activation Crotonylated_Histones->Transcription ACADS->Crotonyl_CoA GCDH->Crotonyl_CoA p300->Crotonylated_Histones

Caption: Metabolic pathways of crotonyl-CoA synthesis and its role in histone modification.

Quantitative Data Summary

The intracellular concentration of crotonyl-CoA is significantly lower than that of other short-chain acyl-CoAs like acetyl-CoA. This low abundance underscores the need for highly sensitive analytical methods.

Cell LineAnalyteConcentration / AbundanceReference
HepG2Crotonyl-CoA~0.033 pmol / 10⁶ cells[9]
HeLa S3Crotonyl-CoA~1000-fold less abundant than Acetyl-CoA[10]
VariousAcetyl-CoA250-350 times more abundant than Crotonyl-CoA[9]
VariousSuccinyl-CoA~30-250 times more abundant than Crotonyl-CoA[9]

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below. Adherence to the protocol, especially maintaining cold temperatures during extraction, is crucial for accurate quantification.

Experimental_Workflow Start 1. Cell Culture (e.g., 6-well plate) Wash 2. Rapid Wash (Ice-cold PBS) Start->Wash Quench 3. Quench & Lyse (Add ice-cold extraction buffer) Wash->Quench Scrape 4. Scrape & Collect (Transfer to microfuge tube) Quench->Scrape Vortex 5. Vortex / Sonicate (Ensure complete lysis) Scrape->Vortex Centrifuge 6. Centrifugation (Pellet protein/debris, 4°C) Vortex->Centrifuge Collect 7. Collect Supernatant (Contains acyl-CoAs) Centrifuge->Collect Dry 8. Dry Sample (Vacuum concentrator) Collect->Dry Reconstitute 9. Reconstitute (LC-MS grade solvent) Dry->Reconstitute Analyze 10. LC-MS/MS Analysis (Quantify against standard curve) Reconstitute->Analyze Data 11. Data Analysis (Normalize to cell number or protein) Analyze->Data

Caption: Workflow for the quantification of crotonyl-CoA from cultured cells.

Detailed Experimental Protocol

I. Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., HeLa S3, HepG2), culture medium, flasks/plates, and supplements.

  • Reagents:

    • This compound lithium salt (Crotonyl-CoA standard) (Sigma-Aldrich or equivalent)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold[9] OR Acetonitrile and Methanol (B129727) (LC-MS grade), 1:1 (v/v), ice-cold[11]

    • LC-MS grade water and acetonitrile

    • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phases)

  • Equipment:

    • Standard cell culture incubator

    • Refrigerated centrifuge for microfuge tubes

    • Cell scraper

    • Sonicator (optional)

    • Vacuum concentrator (e.g., SpeedVac)

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

    • Autosampler vials (glass vials are recommended to reduce signal loss[12])

II. Sample Preparation and Metabolite Extraction

This protocol is designed for cells grown in a 6-well plate. Adjust volumes accordingly for other plate formats.

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest (typically 70-80% confluency).

  • Cell Harvest:

    • Place the 6-well plate on ice.

    • Aspirate the culture medium completely.

    • Quickly wash the cell monolayer once with 1 mL of ice-cold PBS to remove residual medium. Aspirate the PBS completely and immediately proceed to the next step to prevent metabolic changes.

  • Metabolite Extraction (TCA Method): [9]

    • Add 1 mL of ice-cold 10% (w/v) TCA directly to the cell monolayer in each well.

    • Immediately scrape the cells using a cell scraper and transfer the entire acidic lysate to a pre-chilled 1.5 mL microfuge tube.

    • Sonicate the sample for 3 cycles of 10 seconds on, 30 seconds off, on ice, to ensure complete cell lysis and protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microfuge tube.

  • Sample Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator.

    • Store the dried pellets at -80°C until analysis.

    • Prior to LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 5% methanol in water). Vortex thoroughly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

III. LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific LC-MS/MS system being used. The method described is based on established protocols for short-chain acyl-CoA analysis.[5][6]

  • LC Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is suitable for separation.[6]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: 95% to 2% B

    • 16-20 min: Re-equilibrate at 2% B

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for crotonyl-CoA should be determined by infusing a pure standard. A common precursor ion is the [M+H]⁺ ion.

    • Example Transition (theoretical): m/z 834.2 → m/z 327.1 (This corresponds to the precursor ion and a fragment containing the phosphopantetheine moiety, but must be empirically validated).

IV. Data Analysis and Quantification
  • Standard Curve: Prepare a series of dilutions of the crotonyl-CoA standard in the same solvent used for sample reconstitution. The concentration range should span the expected physiological levels in the samples.

  • Quantification: Generate a standard curve by plotting the peak area of the crotonyl-CoA standard against its concentration. Use a linear regression fit to determine the concentration of crotonyl-CoA in the biological samples.

  • Normalization: To account for variations in cell number, normalize the calculated amount of crotonyl-CoA to the cell count from a parallel well or to the total protein content of the pellet saved from the extraction step (after resuspending it in a suitable buffer). The final concentration can be expressed as pmol per 10⁶ cells or pmol per mg of protein.

References

Application Note: HPLC Separation of (2E)-butenoyl-CoA and its Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in cellular metabolism, particularly in the pathways of fatty acid β-oxidation and the metabolism of certain amino acids like lysine (B10760008) and tryptophan. The stereochemistry of this molecule is critical for enzymatic recognition and subsequent metabolic processing. The primary geometric isomer found in biological systems is the trans isomer, this compound. However, the potential presence and analytical separation of its cis isomer, (2Z)-butenoyl-CoA (isocrotonyl-CoA), is of significant interest for a comprehensive understanding of metabolic pathways and potential enzymatic dysregulation. This application note provides a detailed protocol for the separation of this compound from its isomers using High-Performance Liquid Chromatography (HPLC).

Principle of Separation

The separation of butenoyl-CoA isomers is achieved by ion-pairing reversed-phase HPLC. The CoA moiety imparts a significant polarity and an anionic charge to the molecule. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the negatively charged phosphate (B84403) groups of the CoA. This neutralization increases the hydrophobicity of the analyte, allowing for its retention and separation on a nonpolar C18 stationary phase. The separation of the geometric isomers, (2E)- and (2Z)-butenoyl-CoA, relies on the subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase. A longer column or tandem column setup can enhance the resolution between these isomers.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for the accurate analysis of short-chain acyl-CoAs from biological matrices.

Objective: To extract and concentrate short-chain acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Perchloric acid (PCA), 1 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Internal standard (e.g., isobutyryl-CoA)

Procedure:

  • Tissue Homogenization: Homogenize frozen tissue samples in 3 volumes of ice-cold 1 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 2 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.

  • Precipitate Removal: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.

    • Load the neutralized supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of a solution containing 50% methanol and 50% water with 10 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by lyophilization. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.

HPLC Method

Objective: To achieve baseline separation of this compound and its potential isomers.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector or mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). For enhanced resolution of geometric isomers, consider using two columns in tandem or a column with a specialized stationary phase (e.g., cholesteryl-C18).

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm (or equivalent)
Mobile Phase A 100 mM Potassium phosphate buffer, pH 5.5, with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent)
Mobile Phase B 100% Acetonitrile
Gradient 5% to 30% B over 20 minutes, then a wash step at 95% B for 5 minutes, followed by re-equilibration at 5% B for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS/MS detection for higher sensitivity and specificity.
Injection Volume 20 µL

Data Presentation

The following table summarizes the expected retention times for butenoyl-CoA and related short-chain acyl-CoAs under the proposed HPLC conditions. Note that actual retention times may vary depending on the specific HPLC system and column used. The separation between the (2E) and (2Z) isomers is expected to be small, requiring a well-optimized system for baseline resolution.

Table 1: Expected Retention Times of Short-Chain Acyl-CoAs

AnalyteExpected Retention Time (min)
Coenzyme A (Free)4.5
Acetyl-CoA8.2
Propionyl-CoA9.5
(2Z)-Butenoyl-CoA 11.8
This compound 12.5
n-Butyryl-CoA13.8
Isobutyryl-CoA13.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of butenoyl-CoA isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Perchloric Acid sample->homogenization centrifugation1 Centrifugation (Protein Removal) homogenization->centrifugation1 neutralization Neutralization with K₂CO₃ centrifugation1->neutralization centrifugation2 Centrifugation (Salt Removal) neutralization->centrifugation2 spe Solid Phase Extraction (C18) centrifugation2->spe elution Elution of Acyl-CoAs spe->elution reconstitution Drying & Reconstitution elution->reconstitution hplc_injection Injection onto HPLC reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV (260 nm) or MS/MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration isomer_identification Isomer Identification (by Retention Time) peak_integration->isomer_identification

Figure 1. Experimental workflow for butenoyl-CoA isomer analysis.
Logical Relationship of HPLC Parameters for Isomer Separation

The diagram below outlines the key relationships between HPLC parameters that need to be optimized for the successful separation of this compound isomers.

hplc_optimization cluster_stationary_phase Stationary Phase cluster_mobile_phase Mobile Phase cluster_other_params Other Parameters center_node Isomer Separation ((2E)- vs (2Z)-butenoyl-CoA) column_type Column Type (C18, Tandem C18, Specialized Phases) column_type->center_node column_dims Column Dimensions (Length, Diameter) column_dims->center_node particle_size Particle Size particle_size->center_node ion_pair Ion-Pairing Agent (Type and Concentration) ion_pair->center_node organic_mod Organic Modifier (Acetonitrile Gradient) organic_mod->center_node ph pH of Aqueous Phase ph->center_node flow_rate Flow Rate flow_rate->center_node temperature Column Temperature temperature->center_node

Figure 2. Key HPLC parameters for optimizing isomer separation.

Conclusion

The provided protocol offers a robust starting point for the separation and quantification of this compound and its geometric isomers. Successful separation of these closely related compounds is challenging and requires careful optimization of the chromatographic conditions, particularly the column chemistry and mobile phase composition. The use of tandem columns or specialized stationary phases may be necessary to achieve baseline resolution. This method will be a valuable tool for researchers investigating the nuances of fatty acid metabolism and related enzymatic pathways.

Application Notes and Protocols for the Mass Spectrometry Analysis of (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Butenoyl-CoA, also known as crotonyl-CoA, is a pivotal intermediate in cellular metabolism, primarily involved in fatty acid oxidation and the catabolism of certain amino acids. Emerging research has also highlighted its role as a substrate for lysine (B10760008) crotonylation, a post-translational modification that influences gene expression and other cellular processes. Accurate and robust quantification of this compound is therefore crucial for understanding its physiological and pathological roles, and for the development of therapeutics targeting related metabolic pathways. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of short-chain acyl-CoAs, including this compound. These values are compiled from established methodologies and provide a reference for expected instrument performance.[1]

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z)836.2[2]
Product Ion (m/z)330.1 ([M-507+H]⁺)[1][3]
Alternative Product Ion (m/z)428.0[3]
Collision EnergyOptimized empirically; typically 20-40 eV[4]
Dwell Time50-100 ms

Table 2: Linearity and Sensitivity for Short-Chain Acyl-CoA Analysis

CompoundLinear Regression EquationLLOD (pmol)LLOQ (pmol)Reference
Malonyl CoAY = 0.00221x − 0.008510.9933.7[1]
Acetyl CoAY = 0.00461x − 0.01630.9713.7[1]
Propionyl CoAY = 0.00660x + 0.03670.9923.7[1]
Isovaleryl CoAY = 0.00864x − 0.18530.9917.4[1]
Succinyl CoAY = 0.00095x − 0.00110.9517.4[1]

LLOD: Lower Limit of Detection, LLOQ: Lower Limit of Quantitation. Data for this compound is expected to be in a similar range.

II. Experimental Protocols

A. Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Biological Samples

This protocol describes two common methods for the extraction of this compound from cultured cells or tissues.

Method 1: Trichloroacetic Acid (TCA) Precipitation and Solid-Phase Extraction (SPE) [1][5]

  • Homogenization: Homogenize frozen tissue samples or cell pellets in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, to the homogenate. This compound can also be used as an internal standard for the analysis of other short-chain acyl-CoAs, provided its endogenous levels are low in the sample.[1]

  • Incubation and Centrifugation: Incubate the samples on ice for 15 minutes to allow for protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% (w/v) sulfosalicylic acid (SSA) for LC-MS/MS analysis.[1]

Method 2: Sulfosalicylic Acid (SSA) Extraction [1]

This method is simpler and avoids the use of SPE, which can be advantageous for high-throughput analysis.

  • Homogenization: Homogenize frozen tissue samples or cell pellets in 10 volumes of ice-cold 2.5% (w/v) SSA.

  • Internal Standard Spiking: Add an appropriate internal standard to the homogenate.

  • Incubation and Centrifugation: Incubate the samples on ice for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: The resulting supernatant can be directly used for LC-MS/MS analysis.

B. LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is suitable for the separation of short-chain acyl-CoAs.[1]

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2-50% B

      • 15-17 min: 50-95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole mass spectrometer is typically used for targeted quantitative analysis.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound (m/z 836.2) to its characteristic product ion (m/z 330.1).[2] The fragmentation corresponds to the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][3]

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

III. Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_tca_path cluster_analysis Analysis sample Biological Sample (Cells/Tissue) extraction Extraction with TCA or SSA (with Internal Standard) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (for TCA method) supernatant->spe TCA reconstitution Dry and Reconstitute supernatant->reconstitution SSA spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing results Results data_processing->results

Caption: Experimental workflow for this compound analysis.

metabolic_pathway fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation amino_acids Amino Acids (e.g., Lysine, Tryptophan) amino_acids->beta_oxidation crotonyl_coa This compound (Crotonyl-CoA) beta_oxidation->crotonyl_coa acetyl_coa Acetyl-CoA crotonyl_coa->acetyl_coa Further Oxidation histone_crotonylation Histone Crotonylation crotonyl_coa->histone_crotonylation Substrate tca_cycle TCA Cycle acetyl_coa->tca_cycle gene_expression Gene Expression Regulation histone_crotonylation->gene_expression

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for High-Purity (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sources, applications, and experimental protocols for high-purity (2E)-butenoyl-CoA, also known as crotonoyl-CoA.

Commercial Sources and Product Specifications

This compound is a critical intermediate in various metabolic pathways and is utilized as a substrate in numerous enzymatic assays. Several commercial suppliers offer high-purity grades of this compound, typically as a lithium or trilithium salt. Key product specifications from prominent suppliers are summarized below for easy comparison.

SupplierProduct NameCatalog Number (Example)PurityFormSolubilityStorage Temperature
Sigma-Aldrich 2-Butenoyl coenzyme A lithium saltC6146≥90% (HPLC)[1]Powder[1]50 mg/mL in H₂O, clear, colorless[1][2]-20°C[1]
MedChemExpress This compoundHY-CE00102Information not publicly availableNot specifiedNot specifiedRefer to Certificate of Analysis
Blue Tiger Scientific 2-Butenoyl Coenzyme A lithium SaltB2020981Biotechnology grade, highly pure[3]Not specifiedNot specifiedRefer to product specifications

Note: It is recommended to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data and detailed storage and handling instructions.

Applications of this compound

This compound serves as a key substrate and intermediate in several areas of biochemical research and drug development:

  • Enzyme Substrate: It is widely used as a substrate for various enzymes, including:

    • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxybutyryl-CoA in fatty acid β-oxidation.

    • Enoyl-ACP Reductase: A key enzyme in fatty acid synthesis, it catalyzes the reduction of the double bond. It is a target for the development of novel antibiotics.

    • Crotonyl-CoA Carboxylase/Reductase (CCR): Involved in specialized metabolic pathways.

  • Histone Crotonylation Studies: this compound is the donor of the crotonyl group for histone crotonylation, a post-translational modification that plays a role in gene regulation.[4]

  • Metabolic Pathway Analysis: It is an essential tool for studying fatty acid metabolism and butyrate (B1204436) fermentation pathways.

  • Drug Screening: Used in high-throughput screening assays to identify inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for drugs treating metabolic diseases and infectious agents like Plasmodium falciparum.

Signaling and Metabolic Pathways

This compound is an intermediate in fundamental metabolic pathways.

This pathway illustrates the production of butyrate from acetyl-CoA, a process common in gut microbiota.

Butyrate_Fermentation cluster_0 Butyrate Fermentation 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Thiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Dehydrogenase This compound This compound 3-Hydroxybutyryl-CoA->this compound Enoyl-CoA Hydratase (Crotonase) Butyryl-CoA Butyryl-CoA This compound->Butyryl-CoA Butyryl-CoA Dehydrogenase Butyrate Butyrate Butyryl-CoA->Butyrate Butyrate Kinase / Butyryl-CoA:acetate CoA transferase

Butyrate Fermentation Pathway

This diagram shows the initial steps of fatty acid synthesis, where (2E)-butenoyl-ACP (an analogue of this compound) is a key intermediate.

Fatty_Acid_Biosynthesis cluster_1 Fatty Acid Biosynthesis (First Cycle) Acetyl-CoA Acetyl-CoA Acetyl-ACP Acetyl-ACP Acetyl-CoA->Acetyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-ACP->Acetoacetyl-ACP Condensation Malonyl-ACP->Acetoacetyl-ACP 3-Hydroxybutyryl-ACP 3-Hydroxybutyryl-ACP Acetoacetyl-ACP->3-Hydroxybutyryl-ACP Reduction (2E)-Butenoyl-ACP (2E)-Butenoyl-ACP 3-Hydroxybutyryl-ACP->(2E)-Butenoyl-ACP Dehydration Butyryl-ACP Butyryl-ACP (2E)-Butenoyl-ACP->Butyryl-ACP Reduction

Fatty Acid Biosynthesis Initiation

Experimental Protocols

The following are detailed protocols for common enzymatic assays using this compound.

This protocol measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond in this compound.

Materials:

  • This compound solution (1 mM in water or appropriate buffer)

  • Purified enoyl-CoA hydratase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and this compound to a final concentration of 50-100 µM.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of enoyl-CoA hydratase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 263 nm over time. The molar extinction coefficient for this compound at 263 nm is approximately 6,700 M⁻¹cm⁻¹.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of this compound per minute under the specified conditions.

This protocol describes the enzymatic crotonylation of histones using a histone acetyltransferase (HAT) like p300.

Materials:

  • This compound (stock solution of 5 mM)

  • Recombinant histone H3

  • Recombinant p300 catalytic domain

  • Histone Acylation Buffer (1X): 25 mM Tris-HCl (pH 8.0), 25 mM KCl, 1 mM DTT, 0.1 mM AEBSF, and 5 mM sodium butyrate.[5]

  • SDS-PAGE loading buffer

  • Anti-crotonyl-lysine antibody for Western blot analysis

Procedure:

  • Prepare a reaction mix in a microcentrifuge tube containing:

    • 10 µg of recombinant histone H3

    • 0.5 µg of recombinant p300

    • This compound to a final concentration of 0.5 mM

    • Histone Acylation Buffer to a final volume of 50 µL

  • Mix the components gently by pipetting.

  • Incubate the reaction at 30°C for 1-2 hours.[5]

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-crotonyl-lysine antibody to detect histone crotonylation.

This workflow outlines the steps for screening potential inhibitors of an enzyme that utilizes this compound as a substrate.

Inhibition_Screening_Workflow cluster_2 Enzyme Inhibition Screening Workflow Prepare Reagents Prepare Reagents Dispense Compounds Dispense Compounds Prepare Reagents->Dispense Compounds Assay Buffer, this compound Add Enzyme Add Enzyme Dispense Compounds->Add Enzyme Test compounds & controls Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Add this compound Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Spectrophotometry, etc. Data Analysis Data Analysis Monitor Reaction->Data Analysis Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Calculate % inhibition

Enzyme Inhibition Screening Workflow

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Crotonyl-CoA Reductase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-CoA reductase (CCR) is a key enzyme in various metabolic pathways, including fatty acid synthesis and the assimilation of small organic molecules. It catalyzes the reduction of crotonyl-CoA to butyryl-CoA, typically utilizing NAD(P)H as a reductant. The activity of this enzyme is of significant interest to researchers in biochemistry, microbiology, and drug development, as it can be a target for antimicrobial agents or a key component in engineered metabolic pathways for biofuel production. These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure crotonyl-CoA reductase activity, along with relevant data and visualizations to facilitate experimental design and data interpretation.

Principle of the Assay

The activity of crotonyl-CoA reductase is most commonly determined by monitoring the decrease in absorbance at 340 nm or 360 nm, which corresponds to the oxidation of NADPH or NADH to NADP⁺ or NAD⁺, respectively. The rate of this decrease is directly proportional to the enzyme's activity under saturating substrate conditions. The enzyme catalyzes the following reaction:

(E)-but-2-enoyl-CoA + NADPH + H⁺ ⇌ butanoyl-CoA + NADP⁺[1]

Some crotonyl-CoA reductases also exhibit a carboxylating activity in the presence of CO₂/HCO₃⁻, converting crotonyl-CoA to ethylmalonyl-CoA.[2][3][4][5] To specifically measure the reductase activity, the assay should be performed in the absence of significant amounts of CO₂/HCO₃⁻.

Data Presentation

The following table summarizes key quantitative data and kinetic parameters for crotonyl-CoA reductase from various sources. This information can be used as a reference for expected enzyme behavior and for optimizing assay conditions.

ParameterValueOrganism/EnzymeConditionsReference
Optimal pH 8.05Megasphaera elsdenii Butyryl-CoA dehydrogenaseFor oxidation of butyryl-CoA[6]
7.9Crotonyl-CoA carboxylase/reductase (Ccr)Carboxylation and reduction reactions[7]
8.03-Methylcrotonyl-CoA carboxylaseCarboxylation of 3-methylcrotonyl-CoA[8]
Temperature 30 °CCcrCarboxylation and reduction reactions[7]
25 °CClostridium pasteurianum Butyryl-CoA dehydrogenase/Etf complexNADH oxidation assay[9]
37 °CClostridium pasteurianum Butyryl-CoA dehydrogenase/Etf complexH₂ formation assay[9]
Kinetic Constants (Apparent Km)
Crotonyl-CoA0.4 mMRhodobacter sphaeroides CcrReductive carboxylation[4]
NADPH0.05 mMRhodobacter sphaeroides CcrReductive carboxylation[4]
HCO₃⁻10 mMRhodobacter sphaeroides CcrReductive carboxylation[4]
3-Methylcrotonyl-CoA11 µMZea mays 3-Methylcrotonyl-CoA carboxylaseCarboxylation[8]
ATP20 µMZea mays 3-Methylcrotonyl-CoA carboxylaseCarboxylation[8]
HCO₃⁻0.8 mMZea mays 3-Methylcrotonyl-CoA carboxylaseCarboxylation[8]
Specific Activity ~7 U/mgClostridium pasteurianum Butyryl-CoA dehydrogenase/Etf complexNADH oxidation with ferredoxin[9]
0.3 - 0.4 U/mgClostridium pasteurianum Butyryl-CoA dehydrogenase/Etf complexNADH oxidation without ferredoxin[9]
200 - 600 nmol/min/mgZea mays 3-Methylcrotonyl-CoA carboxylaseCarboxylation of 3-methylcrotonyl-CoA[8]

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Experimental Protocols

Spectrophotometric Assay for Crotonyl-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the reductase activity of crotonyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • Spectrophotometer capable of reading at 340 nm or 360 nm

  • Cuvettes (e.g., 1 cm path length)

  • Purified crotonyl-CoA reductase or cell-free extract containing the enzyme

  • Crotonyl-CoA solution (e.g., 10 mM stock in water or buffer)

  • NADPH solution (e.g., 10 mM stock in buffer)

  • Assay Buffer: 100 mM Na₂HPO₄, pH 7.9

  • Control Buffer (for blank measurements)

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following components in the specified order. The final volume can be adjusted as needed (e.g., 200 µL or 1 mL).

    • Assay Buffer

    • NADPH (final concentration, e.g., 0.1 - 1 mM)[7][9]

    • Crotonyl-CoA (final concentration, e.g., 0.1 - 1.5 mM)[7][9]

    • Enzyme solution (add a volume that results in a linear rate of absorbance change)

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm (for NADPH, ε = 6.22 mM⁻¹cm⁻¹) or 360 nm (ε = 3.4 mM⁻¹cm⁻¹).[3][9]

    • Equilibrate the instrument and the reaction mixture to the desired temperature (e.g., 30 °C).[7]

  • Initiate the Reaction:

    • Add the final component to initiate the reaction. It is often recommended to start the reaction by adding the enzyme or the crotonyl-CoA substrate.

    • Quickly mix the contents of the cuvette by gentle inversion or pipetting.

  • Measure Absorbance:

    • Immediately start recording the absorbance at 340 nm (or 360 nm) over time (e.g., every 10-15 seconds for 3-5 minutes).

    • Ensure that the rate of absorbance decrease is linear during the measurement period.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) where:

      • ΔA/min is the change in absorbance per minute

      • ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm or 3.4 mM⁻¹cm⁻¹ at 360 nm)[3][9]

      • l is the path length of the cuvette in cm (usually 1 cm)

  • Controls:

    • No Enzyme Control: A reaction mixture without the enzyme to check for non-enzymatic reduction of crotonyl-CoA.

    • No Substrate Control: A reaction mixture without crotonyl-CoA to measure any background NADPH oxidase activity.

Mandatory Visualizations

Enzymatic Reaction of Crotonyl-CoA Reductase

Crotonyl_CoA_Reductase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Crotonyl_CoA Crotonyl-CoA CCR Crotonyl-CoA Reductase Crotonyl_CoA->CCR NADPH NADPH + H+ NADPH->CCR Butyryl_CoA Butyryl-CoA CCR->Butyryl_CoA NADP NADP+ CCR->NADP

Caption: The enzymatic reaction catalyzed by Crotonyl-CoA Reductase.

Experimental Workflow for Crotonyl-CoA Reductase Activity Assay

CCR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 100 mM Na2HPO4, pH 7.9) D Combine Buffer, NADPH, and Crotonyl-CoA in Cuvette A->D B Prepare Substrate Solutions (Crotonyl-CoA, NADPH) B->D C Prepare Enzyme Sample (Purified enzyme or cell extract) F Initiate Reaction by adding Enzyme C->F E Equilibrate to Assay Temperature (e.g., 30°C) D->E E->F G Monitor Absorbance Decrease at 340 nm or 360 nm F->G H Determine Linear Rate (ΔA/min) G->H I Calculate Enzyme Activity using Beer-Lambert Law H->I

Caption: Workflow for the spectrophotometric Crotonyl-CoA Reductase activity assay.

References

Detecting (2E)-Butenoyl-CoA Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Accurate Quantification of a Key Metabolic Intermediate

For researchers, scientists, and drug development professionals, the accurate detection and quantification of (2E)-butenoyl-CoA, also known as crotonyl-CoA, is crucial for understanding a range of biological processes. This short-chain acyl-CoA is a key intermediate in fatty acid metabolism and has been identified as a substrate for lysine (B10760008) crotonylation, a post-translational modification implicated in epigenetic regulation. This document provides detailed application notes and protocols for the detection of this compound production in enzymatic assays, utilizing various analytical techniques.

Introduction to this compound

This compound is a central metabolite in the β-oxidation of fatty acids and the metabolism of certain amino acids. Its accumulation or depletion can be indicative of metabolic dysregulation in various diseases. Furthermore, the discovery of protein crotonylation has highlighted the importance of understanding the cellular pools of this compound and the enzymes that regulate its concentration.

Methods for Detecting this compound Production

Several robust methods are available for the detection and quantification of this compound in enzymatic assays. The choice of method depends on the required sensitivity, specificity, and the available instrumentation. The primary methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and specificity, allowing for absolute quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for relative and absolute quantification.

  • Spectrophotometric Assays: Ideal for continuous monitoring of enzyme kinetics in real-time.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of this compound, even in complex biological matrices.[1][2][3][4] This technique is particularly useful for absolute quantification when used with an appropriate internal standard.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Enzymatic Reaction Mixture quench Quench Reaction (e.g., with acid or cold solvent) start->quench Stop enzyme activity extract Protein Precipitation & Acyl-CoA Extraction (e.g., Acetonitrile/Methanol) quench->extract Isolate acyl-CoAs cleanup Optional: Solid Phase Extraction (SPE) extract->cleanup dry Evaporate & Reconstitute cleanup->dry lc Reverse-Phase HPLC Separation dry->lc Inject sample ms Tandem Mass Spectrometry (MRM Mode) lc->ms Eluted analytes data Data Acquisition & Analysis ms->data Generate mass spectra

Caption: Workflow for LC-MS/MS-based detection of this compound.

Protocol: LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a 2:1 mixture of acetonitrile:methanol (B129727).[5][6]

  • Protein Precipitation: Vortex the mixture and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5][6]

  • Extraction: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • (Optional) Solid-Phase Extraction (SPE): For complex samples, further purification can be achieved using a reversed-phase SPE column to remove salts and other interfering substances.[2][7]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297).[1] The stability of acyl-CoAs is pH-dependent, and slightly acidic conditions can improve stability.

2. LC-MS/MS Analysis:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[1]

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used for separation.

    • Mobile Phase A: 5 mM ammonium acetate in water.[8]

    • Mobile Phase B: Methanol or acetonitrile.[8]

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally more efficient for acyl-CoAs.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the phosphorylated ADP moiety (507 m/z).[1][2] The precursor ion is the protonated molecule [M+H]⁺, and the product ion is [M-507+H]⁺.

Data Presentation: LC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)836.2[9]
Product Ion (m/z)329.2[2]
Collision EnergyOptimized for specific instrument[1]
Internal StandardIsotopically labeled (e.g., ¹³C₃)-malonyl-CoA or crotonoyl-CoA[2][7]

Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more accessible technique for the quantification of this compound. While less sensitive than LC-MS/MS, it can provide reliable quantification, particularly for in vitro enzymatic assays where the concentration of the analyte is relatively high.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Enzymatic Reaction Mixture quench Quench Reaction (e.g., with acid) start->quench extract Protein Precipitation quench->extract filter Filter Supernatant extract->filter hplc Reverse-Phase HPLC Separation filter->hplc Inject sample uv UV Detection (259 nm) hplc->uv quant Quantification (Peak Area vs. Standard Curve) uv->quant Spectro_Pathway cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection Substrate Substrate CrotonylCoA This compound Substrate->CrotonylCoA Enzyme of Interest Enzyme Enzyme of Interest Product Ethylmalonyl-CoA CrotonylCoA->Product Ccr Ccr Crotonyl-CoA Carboxylase/Reductase (Ccr) NADPH NADPH (Absorbs at 340 nm) NADP NADP+ (Low absorbance at 340 nm) NADPH->NADP Consumed in Ccr reaction Spectrophotometer Monitor Decrease in Absorbance at 340 nm NADP->Spectrophotometer

References

Troubleshooting & Optimization

Technical Support Center: (2E)-Butenoyl-CoA Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-butenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Degradation of this compound in solution is primarily due to the hydrolysis of its thioester bond. The stability of this bond is highly dependent on the pH and temperature of the solution. Thioesters, while more stable than many other esters in neutral aqueous solutions, are susceptible to hydrolysis, especially under alkaline or strongly acidic conditions and at elevated temperatures.[1][2] Another potential cause is microbial contamination if the solution is not sterile.

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: For maximal stability, this compound solutions should be maintained at a neutral to slightly acidic pH, ideally between pH 6.0 and 7.5. Studies on analogous short-chain acyl-CoA thioesters have shown that they are relatively stable in this pH range.[3] For instance, 2-phenylpropionic acid acyl-CoA thioester exhibits only about 0.2% hydrolysis per hour at pH 7.4 and 37°C.[3] As the pH becomes more alkaline, the rate of hydrolysis increases significantly.[3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of hydrolysis and degradation of this compound. For short-term storage during an experiment, it is advisable to keep the solution on ice (0-4°C) whenever possible. For long-term storage, solutions should be aliquoted and stored at -20°C or, for extended stability, at -80°C. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Q4: Which buffer systems are recommended for experiments involving this compound?

A4: The choice of buffer is critical for maintaining the optimal pH and stability of this compound. Several buffer systems are suitable for the recommended pH range of 6.0-7.5.

  • Phosphate (B84403) Buffer (PBS): Effective in the neutral pH range and is cost-effective. However, be aware that phosphate can sometimes interfere with enzymatic reactions, particularly those involving metal ions.[4][5]

  • Tris-HCl: Widely used for a pH range of 7-9. It is important to note that the pH of Tris buffers is sensitive to temperature changes.[4][5][6]

  • HEPES: A "Good's" buffer that is very stable and has a pKa in the ideal physiological range (6.8-8.2). It is less sensitive to temperature fluctuations compared to Tris.[4][7][8]

  • MOPS: Another "Good's" buffer suitable for a pH range of 6.5-7.9 and is known for its stability.[5][7]

When selecting a buffer, always consider its compatibility with your specific enzyme and assay conditions.[7]

Q5: How should I prepare and store my this compound stock solutions?

A5: Proper preparation and storage are crucial for maximizing the shelf-life of your this compound.

  • Preparation: It is best to prepare a concentrated stock solution in a suitable buffer (e.g., a slightly acidic buffer, pH ~6.0) or in water, and then dilute it to the final concentration in your experimental buffer just before use.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -20°C or -80°C for up to one month. Avoid using polypropylene (B1209903) push-cap tubes for long-term storage as they can be permeable to water vapor, leading to concentration changes.

Q6: I am seeing inconsistent results in my enzymatic assays using this compound. Could this be related to its stability?

A6: Yes, inconsistent results are a common consequence of this compound degradation. If the concentration of your substrate is decreasing over the course of your experiment, it will directly impact the reaction kinetics. To troubleshoot this:

  • Prepare Fresh Solutions: Prepare your this compound solution fresh for each experiment.

  • Maintain Low Temperatures: Keep all solutions containing this compound on ice.

  • Verify Concentration: Use a stability-indicating method like HPLC to confirm the concentration of your this compound solution before and during your experiments.

  • Optimize Buffer: Ensure your buffer pH is within the optimal range of 6.0-7.5.

Quantitative Data on Acyl-CoA Stability

CompoundpHTemperature (°C)StabilityReference
2-Phenylpropionic acid acyl-CoA7.437~0.2% hydrolysis per hour[3]
Clofibric acid acyl-CoA7.537Half-life of 21 days[3]
Benzoic acid acyl-CoA7.530Very stable, <0.01% hydrolysis per minute[3]
o-Hydroxy-benzoic acid acyl-CoA7.5300.5% hydrolysis per minute[3]
o-Hydroxy-benzoic acid acyl-CoA9.030~1.5% hydrolysis per minute (3-fold increase from pH 7.5)[3]

Note: The stability of the thioester bond is influenced by the structure of the acyl group. However, the data strongly suggests that maintaining a neutral to slightly acidic pH is critical for the stability of short-chain acyl-CoAs.

Experimental Protocol: Monitoring this compound Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound in solution over time.

Objective: To quantify the concentration of this compound in a solution at different time points to assess its degradation.

Materials:

  • This compound

  • Selected buffer solution (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

  • 0.22 µm syringe filters

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 1 mM stock solution of this compound in the chosen buffer.

    • Filter the solution through a 0.22 µm syringe filter into a clean vial.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Stability Study:

    • Place the prepared this compound solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution, transfer it to an autosampler vial, and inject it into the HPLC system.

    • The initial time point (t=0) will serve as the baseline concentration.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration at t=0.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

DegradationPathway ButenoylCoA This compound (Stable) Hydrolysis Hydrolysis (Thioester Cleavage) ButenoylCoA->Hydrolysis High pH High Temperature DegradedProducts Crotonate + Coenzyme A (Inactive) Hydrolysis->DegradedProducts

Caption: Primary degradation pathway of this compound in solution.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound in desired buffer Store Incubate at specific temperature Prep->Store Sample Take aliquots at time points Store->Sample Analyze Analyze by HPLC Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: (2E)-butenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2E)-butenoyl-CoA, also known as crotonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am seeing low or no signal for my this compound peak. What are the possible causes and solutions?

A1: Low or no signal for this compound is a common issue, often stemming from its low endogenous abundance compared to other short-chain acyl-CoAs like acetyl-CoA.[1] Here’s a systematic approach to troubleshoot this problem:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: Your extraction method may not be optimal for short-chain acyl-CoAs. Consider using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for sample deproteinization and extraction, which has shown good recovery for a range of acyl-CoAs and does not require a subsequent solid-phase extraction (SPE) step.[2][3] Trichloroacetic acid (TCA) followed by SPE is another common method, but recovery of more hydrophilic short-chain acyl-CoAs can be lower compared to SSA extraction.[2]

    • Sample Degradation: Acyl-CoAs are susceptible to degradation. Ensure that samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles.

    • Insufficient Sample Amount: Due to its low cellular concentration, you may need to start with a larger amount of biological material (e.g., more cells or a larger tissue sample).

  • LC-MS/MS Method:

    • Ionization Mode: this compound and other short-chain acyl-CoAs are most efficiently ionized in positive mode electrospray ionization (ESI+).[2][4]

    • Mass Spectrometry Parameters: Ensure your MS parameters are optimized for this compound. A characteristic fragmentation for acyl-CoAs in positive mode is the neutral loss of 507 amu from the precursor ion.[2][4] The multiple reaction monitoring (MRM) transition should be specific for this compound.

    • Instrument Sensitivity: Verify the overall sensitivity of your LC-MS/MS system by injecting a standard of this compound. If the standard also shows a low signal, the issue may lie with the instrument itself (e.g., dirty ion source, detector issue).

Q2: My this compound peaks are showing significant tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape can compromise the accuracy and precision of quantification.

  • Chromatographic Conditions:

    • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2] Ensure your column is not degraded.

    • Mobile Phase: The mobile phase composition, including pH and any ion-pairing reagents, is crucial for good peak shape. Operating near the pKa of your analyte can lead to peak tailing. Using a buffer in your mobile phase can help maintain a stable pH.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample to see if the peak shape improves.

  • System Issues:

    • Blocked Column Frit: If all peaks in your chromatogram are showing poor shape, it could indicate a partially blocked inlet frit on your column. Backflushing the column may resolve this.

    • Extra-Column Volume: Excessive dead volume in your LC system can lead to peak broadening and tailing. Check all tubing and connections.

Q3: I am concerned about matrix effects in my samples. How can I assess and mitigate them?

A3: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis.[5]

  • Assessment: To determine the extent of matrix effects, you can perform a post-extraction spike experiment. Compare the signal of a known amount of this compound standard spiked into an extracted blank matrix with the signal of the standard in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation:

    • Improved Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components.

    • Use of an Appropriate Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization.

Q4: What is the best choice for an internal standard for this compound quantification?

A4: The choice of internal standard depends on the desired level of quantification accuracy.

  • Relative Quantification: For comparing relative changes in this compound levels between sample groups, commercially available, non-isotopically labeled crotonyl-CoA can be used as an internal standard.[2][3] However, this approach assumes that the endogenous levels of crotonyl-CoA are negligible compared to the amount of standard added. This may not be valid in all experimental models.[2]

  • Absolute Quantification (Gold Standard): For accurate absolute quantification, a stable isotope-labeled internal standard is essential. This can be generated using techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[2] While this is the most accurate approach, it can be time-consuming and costly.

Quantitative Data Summary

The following table summarizes the typical abundance of this compound relative to other short-chain acyl-CoAs in mammalian cells.

Acyl-CoAAbundance (pmol/10^6 cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
Butyryl-CoA1.0130.159
This compound (Crotonyl-CoA) 0.032 0.015
Lactoyl-CoA0.0110.003

Data adapted from a study on HepG2 cells.[1]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using 5-Sulfosalicylic Acid (SSA)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Extraction: Add 1 mL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard to each well of a 6-well plate.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).[2]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.6.

    • Mobile Phase B: 10 mM ammonium acetate in 90% methanol.

    • Gradient: Develop a suitable gradient to separate the short-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Monitor the specific transition for this compound, which typically involves the neutral loss of 507 amu.[2][4]

    • Collision Energy: Optimize the collision energy for the specific MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Cells or Tissue) extraction Extraction with 2.5% SSA + Internal Standard start->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Reversed-Phase C18) supernatant->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification end Final Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_metabolism Metabolic Sources cluster_functions Cellular Functions fatty_acids Fatty Acid β-Oxidation crotonyl_coa This compound (Crotonyl-CoA) fatty_acids->crotonyl_coa amino_acids Amino Acid Catabolism (Lysine, Tryptophan) amino_acids->crotonyl_coa tca_cycle TCA Cycle (via Acetyl-CoA) crotonyl_coa->tca_cycle histone_crotonylation Histone Crotonylation (Epigenetic Regulation) crotonyl_coa->histone_crotonylation

Caption: Metabolic context of this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions with (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-butenoyl-CoA (also known as crotonyl-CoA) and related enzymes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during enzymatic assays involving this compound.

Issue 1: No or Low Enzyme Activity

Question Possible Cause Troubleshooting Steps
Why am I not seeing any product formation or change in absorbance/fluorescence? Inactive Enzyme: Improper storage (e.g., wrong temperature, multiple freeze-thaw cycles) can lead to denaturation.1. Verify Storage: Confirm that the enzyme has been stored at the recommended temperature (typically -20°C or -80°C). 2. Aliquot Enzyme: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Positive Control: Test the enzyme with a known positive control substrate to confirm its activity.
Missing Reagent: A critical component of the reaction mixture (e.g., cofactor like NAD+/NADH, substrate) was omitted.1. Review Protocol: Carefully check the experimental protocol to ensure all necessary reagents were added. 2. Master Mix: Prepare a master mix of common reagents to ensure consistency across samples.[1]
Incorrect Buffer Conditions: The pH or ionic strength of the buffer is outside the optimal range for the enzyme.1. Check pH: Measure the pH of the buffer at the reaction temperature. For many enzymes utilizing this compound, the optimal pH is around 8.0.[2] 2. Optimize Buffer: Perform a pH titration to determine the optimal pH for your specific enzyme.

Issue 2: High Background Signal or Non-specific Reactions

Question Possible Cause Troubleshooting Steps
Why is my "no-enzyme" control showing a high signal? Substrate Instability: this compound or other reagents may be unstable under the assay conditions (e.g., high pH, temperature), leading to non-enzymatic degradation.1. Run Controls: Include a "no-enzyme" control (substrate in buffer only) to measure the rate of non-enzymatic hydrolysis. 2. Adjust Conditions: If the non-enzymatic rate is high, consider lowering the assay temperature or adjusting the buffer pH.
Contamination: Reagents or buffers may be contaminated with a substance that interferes with the assay or a contaminating enzyme.1. Use Fresh Reagents: Prepare fresh solutions with high-purity water and reagents. 2. Check Coupled Enzymes: If using a coupled assay, verify the purity of all enzymes involved.

Issue 3: Inconsistent or Irreproducible Results

Question Possible Cause Troubleshooting Steps
Why do my results vary significantly between replicates or experiments? Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Technique: Use proper pipetting techniques, such as pre-wetting the tip and pipetting against the side of the tube. Prepare a master mix to minimize pipetting errors.[1]
Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate.1. Equilibrate Reagents: Allow all reagents to reach the assay temperature before starting the reaction. 2. Use a Thermostatted Instrument: Employ a spectrophotometer or plate reader with temperature control.
Substrate Preparation: The this compound solution may not be consistent between experiments.1. Fresh Preparation: Prepare fresh substrate solutions for each experiment, as the thioester bond can be labile. 2. Verify Concentration: Accurately determine the concentration of the this compound stock solution spectrophotometrically.

Quantitative Data Summary

The following table summarizes key quantitative data for enzymes that utilize this compound as a substrate, primarily focusing on enoyl-CoA hydratase (crotonase).

EnzymeSubstrateParameterValueConditionsReference
Butyryl-CoA DehydrogenaseButyryl-CoAOptimal pH8.05100 µM butyryl-CoA[2]
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoAKmVaries (e.g., ~20-60 µM)Typically pH 7.5-8.0, 25-37°CGeneral knowledge
(S)-3-Hydroxybutyryl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoAKm19 µMpH 7.8, 30°C, with 2 mM NAD+[3]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseAcetoacetyl-CoAKmVaries (0.005-0.2 mM tested)pH 7.8, 30°C, with 0.5 mM NAD(P)H[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This protocol measures the hydration of the double bond in this compound, which leads to a decrease in absorbance at 263 nm.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • This compound (crotonyl-CoA) stock solution

  • Purified enoyl-CoA hydratase

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer.

  • Add this compound to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enoyl-CoA hydratase solution.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • The initial linear rate of absorbance change is proportional to the enzyme activity. The molar extinction coefficient for crotonyl-CoA at 263 nm is approximately 6,700 M-1cm-1.

Protocol 2: Coupled Spectrophotometric Assay for Butyryl-CoA Dehydrogenase

This protocol measures the oxidation of a substrate like butyryl-CoA by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.6)

  • Butyryl-CoA stock solution

  • Purified butyryl-CoA dehydrogenase

  • Electron acceptor dye (e.g., phenazine (B1670421) ethosulfate)

  • Terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, butyryl-CoA, and the electron acceptors.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the butyryl-CoA dehydrogenase.

  • Monitor the reduction of DCPIP by the decrease in its absorbance at 600 nm.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve.

Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH in) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway.

Troubleshooting_Workflow Start Start: Unexpected Results Check_Activity No / Low Activity? Start->Check_Activity Check_Background High Background? Check_Activity->Check_Background No Verify_Enzyme Verify Enzyme Storage & Positive Control Check_Activity->Verify_Enzyme Yes Check_Reproducibility Inconsistent Results? Check_Background->Check_Reproducibility No Substrate_Control Run 'No-Enzyme' Control Check_Background->Substrate_Control Yes Pipetting Calibrate Pipettes & Use Master Mix Check_Reproducibility->Pipetting Yes End Resolved Check_Reproducibility->End No Check_Reagents Confirm All Reagents Added (Master Mix) Verify_Enzyme->Check_Reagents Optimize_Buffer Check & Optimize Buffer pH Check_Reagents->Optimize_Buffer Optimize_Buffer->End Check_Contamination Use Fresh Reagents & Purified Water Substrate_Control->Check_Contamination Check_Contamination->End Temperature Equilibrate Reagents & Use Temp Control Pipetting->Temperature Substrate_Prep Prepare Substrate Fresh Temperature->Substrate_Prep Substrate_Prep->End

Caption: Troubleshooting workflow for enzymatic assays.

References

Technical Support Center: (2E)-Butenoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of (2E)-butenoyl-CoA (crotonyl-CoA).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting this compound?

A1: The primary challenges in this compound extraction stem from its low cellular abundance compared to other acyl-CoAs, its inherent chemical instability, and the complexity of biological matrices.[1][2] this compound is susceptible to hydrolysis and oxidation, making rapid and efficient quenching of metabolic activity and sample processing critical.[2]

Q2: Which extraction method is most suitable for short-chain acyl-CoAs like this compound?

A2: Both solvent precipitation and solid-phase extraction (SPE) methods are commonly used. Solvent precipitation with cold organic solvents like 80% methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol (B130326) is a rapid method effective for a broad range of acyl-CoAs.[3] However, for cleaner extracts with reduced matrix effects, a subsequent SPE step is often beneficial.[2] Acid precipitation using agents like trichloroacetic acid (TCA) followed by SPE is another common technique, though it may result in lower recovery for some short-chain acyl-CoAs compared to other methods.[4]

Q3: Why is my recovery of this compound consistently low?

A3: Low recovery can be attributed to several factors:

  • Inefficient Quenching: Delayed or inefficient quenching of metabolic activity can lead to the degradation of this compound by cellular enzymes. Immediate processing of samples on ice is crucial.

  • Sample Degradation: The thioester bond in acyl-CoAs is unstable. Exposure to non-optimal pH, high temperatures, or prolonged processing times can lead to hydrolysis.

  • Poor Protein Precipitation: Incomplete removal of proteins can interfere with downstream analysis and trap the target molecule.

  • Suboptimal Solvent Choice: The choice of extraction and reconstitution solvents is critical for both solubility and stability.[3]

Q4: Can I use an internal standard for the quantification of this compound?

A4: Yes, using an internal standard is highly recommended to control for variability during the extraction procedure.[4] Odd-chain acyl-CoAs, such as C15:0-CoA or C17:0-CoA, are often used as they are not typically found in most mammalian cells.[3] For short-chain acyl-CoA analysis, isotopically labeled standards are the gold standard but can be costly; crotonyl-CoA itself has been used as an internal standard in some methods, provided the endogenous levels are significantly lower than the spiked amount.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound Inefficient cell lysis and extraction.Ensure complete cell immersion in the ice-cold extraction solvent and vortex vigorously.[3] For tissues, ensure thorough homogenization.
Degradation during sample drying.Avoid excessive heat. Use a vacuum concentrator or a gentle stream of nitrogen for solvent evaporation.
Instability in reconstitution solvent.Reconstitute the dried extract in a solvent known to preserve acyl-CoA stability, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]
High Variability Between Replicates Inconsistent sample handling.Standardize all steps, from cell harvesting to final extraction. Ensure accurate and consistent timing for each step.
Incomplete protein precipitation.After adding the extraction solvent, ensure thorough vortexing and centrifuge at a high speed (e.g., >14,000 x g) at 4°C to pellet all proteins and cellular debris.[3]
Poor Chromatographic Peak Shape Matrix effects from co-extracted contaminants.Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[2]
Inappropriate mobile phase for LC-MS/MS.Use a mobile phase containing a volatile buffer salt, like ammonium acetate, and a small amount of acid, such as formic acid, to improve peak shape.
Presence of Interfering Peaks Co-elution with other cellular components.Optimize the LC gradient to achieve better separation of this compound from other molecules.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all tubes and tips are clean.

Data Presentation

Comparison of Extraction Method Recoveries for Short-Chain Acyl-CoAs

The following table summarizes the percentage recovery of various short-chain acyl-CoAs using two different extraction methods, relative to a direct spike in water. This data is adapted from a study that used crotonyl-CoA as an internal standard.[4]

AnalyteTrichloroacetic Acid (TCA) with SPE Recovery (%)5-Sulfosalicylic Acid (SSA) Recovery (%)
Acetyl-CoA3659
Propionyl-CoA6280
Malonyl-CoA2674
Isovaleryl-CoA5859

Data illustrates that the SSA-based sample preparation resulted in a higher recovery for most short-chain acyl-CoAs compared to the TCA with SPE method.[4]

Experimental Protocols

Detailed Protocol for this compound Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for LC-MS analysis.[3]

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water

  • Internal Standard (IS) solution (e.g., 10 µM C15:0-CoA or C17:0-CoA in a suitable solvent)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add a defined volume of ice-cold 80% methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Do not use excessive heat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[3]

    • Vortex the sample briefly and then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the final supernatant to an autosampler vial for analysis.

Mandatory Visualizations

Metabolic Pathways Involving this compound

metabolic_pathways cluster_fatty_acid Fatty Acid β-Oxidation cluster_amino_acid Amino Acid Catabolism cluster_downstream Downstream Metabolism Butyryl-CoA Butyryl-CoA Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA ACADS Beta-hydroxybutyryl-CoA Beta-hydroxybutyryl-CoA Crotonyl-CoA->Beta-hydroxybutyryl-CoA CDYL/Enoyl-CoA hydratase Lysine, Tryptophan Lysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan->Glutaryl-CoA Glutaryl-CoA->Crotonyl-CoA GCDH Acetoacetyl-CoA Acetoacetyl-CoA Beta-hydroxybutyryl-CoA->Acetoacetyl-CoA

Caption: Key metabolic pathways for the synthesis and degradation of this compound.

Histone Crotonylation Signaling Pathway

histone_crotonylation cluster_input Metabolic Inputs Crotonate Crotonate Crotonyl-CoA Crotonyl-CoA Crotonate->Crotonyl-CoA ACSS2 Fatty Acids Fatty Acids Fatty Acids->Crotonyl-CoA β-oxidation Amino Acids Amino Acids Amino Acids->Crotonyl-CoA Catabolism Crotonylated Histones Crotonylated Histones Crotonyl-CoA->Crotonylated Histones p300/CBP (Writers) Histone Proteins Histone Proteins Histone Proteins->Crotonylated Histones Crotonylated Histones->Histone Proteins HDACs/SIRTs (Erasers) Gene Expression Altered Gene Expression Altered Crotonylated Histones->Gene Expression Altered Reader Proteins

References

minimizing degradation of (2E)-butenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (2E)-butenoyl-CoA during sample preparation for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The low recovery of this compound, a type of short-chain acyl-CoA, is primarily due to the inherent instability of its thioester bond. The main factors contributing to its degradation are:

  • Enzymatic Degradation: Upon cell lysis, ubiquitous cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond.[1] Immediate inactivation of these enzymes is the most critical step to prevent analyte loss.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline conditions (pH > 8).[1]

  • Thermal Instability: Both enzymatic and chemical degradation rates increase significantly with temperature.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH around 4.9 to enhance stability.[1]

Q3: How critical is temperature control during the sample preparation process?

A3: Maintaining low temperatures is crucial. Elevated temperatures accelerate both enzymatic and chemical degradation of this compound.[1] It is essential to keep samples on ice (0-4°C) throughout the entire extraction procedure, including homogenization and centrifugation.[1] For long-term storage, acyl-CoA derivatives should be kept at -80°C.[2]

Q4: Which extraction solvents are recommended for this compound?

A4: Cold organic solvents are effective for quenching metabolism and extracting acyl-CoAs. Common choices include:

  • Methanol (B129727): Often used for initial extraction from cell or tissue homogenates.[3][4]

  • Acetonitrile (B52724): Also widely used in extraction protocols.[5]

  • Acidified Solvents: The addition of an acid, such as formic acid or 5-sulfosalicylic acid (SSA), to the extraction solvent helps to deproteinize the sample and maintain an acidic pH, which improves stability.[5][6]

Q5: Can I use standard plastic labware for my samples?

A5: While plastic tubes are commonly used, some studies suggest that using glass sample vials can decrease the loss of CoA signals and improve sample stability during analysis.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or no detectable this compound signal. Enzymatic Degradation: Cellular thioesterases were not inactivated quickly enough upon cell lysis.Immediate Quenching: Ensure rapid inactivation of enzymatic activity at the point of sample collection. This can be achieved by immediately homogenizing the sample in an ice-cold acidic extraction solvent (e.g., methanol with formic acid).[1][5]
Non-Optimal pH: The pH of the extraction or reconstitution buffer was neutral or alkaline, leading to chemical hydrolysis of the thioester bond.Use Acidic Buffers: Employ an acidic extraction buffer, such as a potassium phosphate (B84403) buffer at pH 4.9.[1] For LC-MS analysis, reconstitute the dried extract in a solvent like 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 or an acidified methanol solution.[3][4]
High Temperature: Samples were not kept consistently cold during processing.Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, etc.) are performed on ice or at 4°C.[1][2] Use pre-chilled tubes and solvents.[4]
Poor reproducibility between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection and quenching, or temperature fluctuations during processing.Standardize Protocol: Adhere strictly to a standardized protocol with defined timings for each step. Minimize the time between harvesting and extraction.
Matrix Effects: Interference from other molecules in the sample matrix during LC-MS analysis.Optimize LC-MS Method: Develop a robust LC-MS/MS method, potentially using an internal standard, to minimize matrix effects.[2] Solid-phase extraction (SPE) can also be used for sample cleanup.[8]
Presence of unexpected peaks in chromatogram. Analyte Degradation: Degradation products of this compound may be appearing as separate peaks.Review Stability Data: Refer to the stability data in the tables below. Ensure that the sample preparation and storage conditions are optimized to prevent degradation.
Isomeric Contamination: Potential for co-elution with isomers like crotonyl-CoA.High-Resolution Chromatography: Use a high-resolution chromatography method to separate isomers if necessary.[3]

Quantitative Data Summary

The stability and recovery of acyl-CoAs are highly dependent on the sample preparation method.

Table 1: Stability of Acyl-CoAs in Different Solvents

This table summarizes the stability of a 1 µM acyl-CoA standard solution in various solvents when stored in an LC autosampler at 4°C over two days. The data is presented as the peak area relative to the initial injection.

SolventAcetyl-CoAPropionyl-CoAButyryl-CoA
Water0.950.920.90
50 mM Ammonium Acetate (pH 4.0)1.001.001.00
50 mM Ammonium Acetate (pH 6.8) 1.00 1.00 1.00
50% Methanol/Water0.980.960.94
50% pH 4.0 Buffer/Methanol1.001.001.00
50% pH 6.8 Buffer/Methanol 1.00 1.00 1.00
(Data adapted from a study on acyl-CoA stability, demonstrating higher stability in buffered solutions, particularly at pH 6.8)[3]

Table 2: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods

This table compares the percent recovery of various acyl-CoAs using two different deproteinization/extraction agents relative to a direct spike in water.

Acyl-CoA Species% Recovery with 10% TCA + SPE% Recovery with 2.5% SSA
Acetyl-CoA36%59%
Propionyl-CoA62%80%
(Data adapted from a study comparing trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) versus 5-sulfosalicylic acid (SSA) for extraction, showing generally higher recovery with SSA)[6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells for LC-MS Analysis

This protocol is a synthesized method based on established procedures for ensuring high recovery and stability.[4][5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid[5]

  • Ice-cold Acetonitrile

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • After the final wash, remove all PBS. Add 300 µL of ice-cold deionized water containing 0.6% formic acid directly to the cell pellet or plate.[5]

    • Resuspend the cell pellet or scrape the adherent cells. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Add 270 µL of ice-cold acetonitrile to the lysate.[5]

    • Vortex vigorously to ensure homogeneity and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 6.8).[3][4]

  • Analysis:

    • Vortex briefly, centrifuge to pellet any remaining insoluble material, and transfer the supernatant to an appropriate autosampler vial for immediate LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation (On Ice / 4°C) cluster_analysis Analysis Preparation Harvest 1. Harvest & Wash Cells (Ice-Cold PBS) Quench 2. Quench & Lyse (Acidified H2O) Harvest->Quench Precipitate 3. Add Acetonitrile & Vortex Quench->Precipitate Centrifuge1 4. Centrifuge (15,000 x g, 4°C) to Pellet Debris Precipitate->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Dry 6. Dry Supernatant (Vacuum Concentrator) Collect->Dry Reconstitute 7. Reconstitute (Acidic Buffer/MeOH) Dry->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 Analyze 9. LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Workflow for this compound extraction and analysis.

degradation_pathways cluster_degradation Degradation Factors ButenoylCoA This compound (Stable at Low Temp & Acidic pH) Degraded Degradation Products (Butenoic Acid + Coenzyme A) ButenoylCoA->Degraded Degradation Enzymes Thioesterase Enzymes (e.g., ACOTs) Enzymes->Degraded Alkaline Alkaline/Neutral pH (Chemical Hydrolysis) Alkaline->Degraded Heat Elevated Temperature Heat->Degraded

Caption: Key factors causing degradation of this compound.

References

Technical Support Center: Optimizing (2E)-butenoyl-CoA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of (2E)-butenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when analyzing this compound by reverse-phase HPLC?

Common issues include poor peak shape (tailing or fronting), co-elution with other short-chain acyl-CoAs, and low resolution from isobaric compounds. These problems can stem from suboptimal mobile phase composition, inappropriate column selection, or issues with sample preparation.[1][2][3]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase can significantly impact the ionization state of the phosphate (B84403) groups on the Coenzyme A moiety. For reverse-phase chromatography, maintaining a consistent and appropriate pH is crucial for reproducible retention times and symmetrical peak shapes. An acidic mobile phase is often used to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[3][4]

Q3: Can I use gradient elution to improve the separation of this compound?

Yes, gradient elution is a powerful technique for separating complex mixtures of acyl-CoAs with varying chain lengths.[5][6] A typical gradient involves starting with a lower concentration of organic solvent (like acetonitrile (B52724) or methanol) and increasing it over time. This allows for the elution of more polar compounds first, followed by the more non-polar, longer-chain acyl-CoAs, often resulting in better resolution and sharper peaks for all analytes.[7]

Q4: What detector is most suitable for the analysis of this compound?

UV detection at approximately 260 nm is commonly used for the quantification of acyl-CoAs, as the adenine (B156593) ring of the Coenzyme A molecule has a strong absorbance at this wavelength.[5][6] For enhanced selectivity and sensitivity, especially in complex biological matrices, mass spectrometry (LC-MS/MS) is a highly effective detection method.[8][9]

Troubleshooting Guides

Problem 1: Poor Peak Resolution and Co-elution

You are observing that the peak for this compound is not well-separated from other short-chain acyl-CoAs, such as butyryl-CoA.

G start Poor Resolution/ Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Modify Column Parameters start->column_params flow_rate Decrease Flow Rate start->flow_rate gradient Adjust Gradient Slope mobile_phase->gradient If gradient elution organic Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->organic Change selectivity solved Resolution Improved gradient->solved organic->solved particle_size Use Smaller Particle Size Column column_params->particle_size column_length Increase Column Length column_params->column_length particle_size->solved column_length->solved flow_rate->solved

Caption: Troubleshooting workflow for poor peak resolution.

Possible Cause Recommended Solution
Inadequate Mobile Phase Selectivity The choice of organic modifier can significantly impact selectivity. If using acetonitrile, consider switching to methanol (B129727) or a combination of solvents to alter the elution profile.[10]
Gradient Slope is Too Steep A steep gradient may not provide enough time for closely eluting compounds to separate. Try a shallower gradient, especially during the elution window of short-chain acyl-CoAs.[7]
Insufficient Column Efficiency The efficiency of the separation is dependent on the column's plate number (N). To increase efficiency, consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column.[10][11]
Flow Rate is Too High A high flow rate can lead to band broadening and reduced resolution.[2] Try decreasing the flow rate to allow for better mass transfer between the mobile and stationary phases.[12]
Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Operating at a slightly elevated and controlled temperature (e.g., 35-40°C) can sometimes improve resolution.[2][12]
Problem 2: Broad or Tailing Peaks

The peak for this compound is asymmetrical, showing significant tailing, which affects accurate integration and quantification.

G start Broad/Tailing Peaks sample_solvent Check Sample Solvent start->sample_solvent column_issues Investigate Column start->column_issues mobile_phase Adjust Mobile Phase start->mobile_phase solvent_mismatch Dissolve sample in mobile phase sample_solvent->solvent_mismatch solved Peak Shape Improved solvent_mismatch->solved contamination Flush with strong solvent column_issues->contamination void Replace column column_issues->void contamination->solved void->solved ph_adjust Optimize pH mobile_phase->ph_adjust ion_pairing Add ion-pairing agent mobile_phase->ion_pairing ph_adjust->solved ion_pairing->solved

Caption: Troubleshooting workflow for poor peak shape.

Possible Cause Recommended Solution
Sample Solvent Mismatch If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1][13]
Secondary Interactions with Column Residual silanol groups on the silica (B1680970) packing can interact with the analyte, causing tailing. Use a well-end-capped column or add a competing base to the mobile phase.[1]
Column Contamination or Void Contaminants accumulating at the head of the column can distort peak shape. Try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.[13]
Extra-column Volume Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to band broadening. Minimize the dead volume in the system.[1]
Metal Chelation Impurities in the silica matrix can sometimes chelate with analytes. Adding a chelating agent like EDTA to the mobile phase can sometimes mitigate this effect.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol is adapted from methods designed for the extraction and purification of acyl-CoAs from biological tissues.[5][6]

  • Homogenization: Homogenize frozen, powdered tissue (less than 100 mg) in 2 mL of cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge to separate the phases. The acyl-CoAs will be in the upper aqueous/organic phase.

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used for further purification. An oligonucleotide purification column can be effective for binding and eluting acyl-CoAs.[6]

  • Reconstitution: After extraction and purification, evaporate the solvent and reconstitute the sample in a solvent compatible with the initial mobile phase of your HPLC method (e.g., 50 mM ammonium (B1175870) acetate).[14]

Protocol 2: HPLC Method for Short-Chain Acyl-CoA Separation

This is a general reverse-phase HPLC method that can be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2% to 30% B

    • 20-25 min: 30% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection: UV at 260 nm.[6]

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following tables summarize typical parameters and performance metrics for acyl-CoA analysis.

Table 1: Mobile Phase Compositions for Acyl-CoA Analysis

Mobile Phase A Mobile Phase B Notes Reference
75 mM KH₂PO₄ (pH 4.9)Acetonitrile with 600 mM glacial acetic acidGood for separation of common unsaturated and saturated acyl-CoAs.[6]
5 mM ammonium acetate (B1210297) + 2.5 mM DMBA (pH 5.6)95% acetonitrile, 5% H₂O + 5 mM ammonium acetateDMBA is used to improve the chromatography of short-chain acyl-CoAs.[8]
10 mM ammonium acetate in waterAcetonitrileUsed for both standard and long-chain acyl-CoA methods.[14]

Table 2: Typical Recovery and Detection Limits

Analyte Extraction Recovery Limit of Detection (LOD) Method Reference
Long-chain acyl-CoAs70-80%Not specifiedHPLC-UV[6]
CoA74% (with 2.5% SSA)Not specifiedLC-MS/MS[8]
Acetyl-CoA59% (with 2.5% SSA)Not specifiedLC-MS/MS[8]
CoA and Acetyl-CoA95-97% (spiked liver extracts)>10-fold lower than previous HPLC methodsHPLC-UV[15]
Acyl-CoAs (C2 to C20)90-111%1-5 fmolUHPLC-MS/MS[16]

References

Technical Support Center: Synthesis of (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory synthesis of (2E)-butenoyl-CoA (crotonyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in the lab?

A1: The most prevalent methods are chemical syntheses, including the symmetric anhydride (B1165640) method and the ethyl chloroformate (ECF) mediated method. Chemo-enzymatic approaches are also used, which may involve the enzymatic conversion of a precursor acyl-CoA. The choice of method often depends on the availability of starting materials, required scale, and desired purity. The symmetric anhydride method is often reliable for short-chain acyl-CoAs like crotonyl-CoA when the corresponding anhydride is available.[1][2][3]

Q2: Why is the synthesis of α,β-unsaturated acyl-CoAs like this compound challenging?

A2: The synthesis can be problematic due to the π-conjugation of the α,β double bond with the carboxylic acid, which can lower the reactivity of the precursor.[3] Additionally, the Coenzyme A molecule itself is complex, with multiple reactive functional groups and insolubility in many organic solvents, which can lead to side reactions and purification difficulties.[3]

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthesis method. The symmetric anhydride method can be very efficient, with reported yields of up to 80%.[3] In contrast, methods like CDI-activation have been reported to produce very low yields (<1%) for crotonyl-CoA.[3] The ECF-mediated method has been shown to be a more reliable chemical synthesis route for α,β-unsaturated acyl-CoAs.[3]

Q4: How should I purify the synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying this compound. A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[2] The product is monitored by UV absorbance, typically at 260 nm.

Q5: How should I store this compound to ensure its stability?

A5: As a solid, this compound should be stored in a tightly sealed vial at -20°C.[4] Stock solutions should be prepared fresh if possible. If storage of a solution is necessary, it should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4] Long-term storage in solution is not recommended to prevent degradation.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My synthesis resulted in a very low yield of this compound. What could be the cause and how can I improve it?

  • Answer:

    • Sub-optimal Reaction Conditions: Ensure the pH of the reaction mixture is maintained, as the stability of Coenzyme A and the reactivity of the reagents are pH-dependent. For the symmetric anhydride method, the reaction is typically performed in a sodium bicarbonate buffer on ice.[1]

    • Poor Quality of Reagents: The purity of Coenzyme A and the crotonic anhydride is crucial. Use freshly opened or properly stored reagents. The quality of Coenzyme A can be checked using Ellman's reagent to quantify the free thiol groups.

    • Inefficient Acylation Method: If you are using a method like CDI-activation, which is known to be inefficient for α,β-unsaturated acids, consider switching to a more robust method like the symmetric anhydride or ECF-mediated synthesis.[3]

    • Degradation of Product: this compound can be susceptible to hydrolysis. Ensure that the purification process is carried out promptly after the reaction is complete and at a low temperature where possible.

Issue 2: Presence of Multiple Peaks in HPLC Analysis

  • Question: My final product shows multiple peaks on the HPLC chromatogram. What are these impurities and how can I avoid them?

  • Answer:

    • Unreacted Coenzyme A: A peak corresponding to free Coenzyme A is common. This can be addressed by optimizing the stoichiometry of the reactants, ensuring a slight molar excess of the acylating agent (crotonic anhydride).

    • Side Products: The formation of thioether adducts instead of the desired thioester can occur. This is a known side reaction, especially with α,β-unsaturated systems. Careful control of reaction conditions (pH, temperature) can minimize this.

    • Oxidized Coenzyme A: Coenzyme A can form disulfides which will appear as separate peaks. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help prevent oxidation.

    • Hydrolyzed Product: A peak corresponding to crotonic acid may be present if the thioester bond of the product has been hydrolyzed. This can be minimized by maintaining a suitable pH and temperature during workup and purification.

Issue 3: Difficulty in Purifying the Product

  • Question: I am struggling to get a pure sample of this compound after HPLC purification. What can I do?

  • Answer:

    • Optimize HPLC Gradient: A shallow gradient during HPLC elution can improve the resolution between your product and closely eluting impurities.[5] Experiment with the gradient slope to achieve better separation.

    • Column Choice: Ensure you are using an appropriate column. A high-quality reverse-phase C18 column is standard for this type of separation.

    • Sample Overload: Injecting too much crude product onto the HPLC column can lead to poor separation. Try reducing the injection volume or concentration.

    • Fraction Collection: Be precise when collecting fractions. Collect smaller fractions across the peak of interest and analyze them individually for purity before pooling.

Quantitative Data Summary

The following table summarizes reported yields for different methods of this compound synthesis.

Synthesis MethodPrecursorReported Yield (%)Reference
Symmetric AnhydrideCrotonic Anhydride80%[3]
ECF-ActivationCrotonic Acid44%[3]
CDI-ActivationCrotonic Acid<1%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Symmetric Anhydride Method

This protocol is adapted from established methods for the synthesis of acyl-CoAs.[1][3]

Materials:

  • Coenzyme A (free acid)

  • Crotonic Anhydride

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Ice

  • Ellman's Reagent (for reaction monitoring)

  • HPLC system with a C18 column for purification

Procedure:

  • Preparation of Coenzyme A Solution:

    • On an ice bath, dissolve 200 mg of Coenzyme A in 5 mL of 500 mM NaHCO₃ solution. Keep the solution on ice throughout the reaction.

  • Acylation Reaction:

    • Add a 1.5-fold molar excess of crotonic anhydride (approximately 63 mg) to the Coenzyme A solution.

    • Incubate the mixture on ice with constant gentle agitation for 1 hour.

  • Reaction Monitoring:

    • The completion of the reaction can be monitored by the disappearance of the free thiol group of Coenzyme A using Ellman's reagent. A small aliquot of the reaction mixture is tested, and the absence of a yellow color change indicates the consumption of free thiols.

  • Quenching and Purification:

    • Once the reaction is complete, the product can be immediately purified by HPLC.

    • Inject the reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a linear gradient of Buffer A (e.g., 10 mM potassium phosphate, pH 7.0) and Buffer B (e.g., acetonitrile). A typical gradient might be 2% to 30% Buffer B over 30 minutes.

    • Monitor the elution at 260 nm. This compound typically elutes after free Coenzyme A. The retention time for crotonyl-CoA is approximately 2.6 minutes under specific UHPLC conditions.[2]

  • Product Recovery:

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the pooled fractions to obtain the final product as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Recovery prep_coa Dissolve Coenzyme A in NaHCO3 on ice reaction Add Anhydride to CoA Incubate on ice (1 hr) prep_coa->reaction prep_anhydride Weigh Crotonic Anhydride prep_anhydride->reaction monitoring Monitor with Ellman's Reagent reaction->monitoring hplc Purify by Reverse-Phase HPLC monitoring->hplc Reaction Complete fractions Collect Fractions hplc->fractions lyophilize Lyophilize to Solid fractions->lyophilize end End lyophilize->end start Start start->prep_coa troubleshooting_workflow start Low Yield? check_reagents Check Reagent Quality (CoA, Anhydride) start->check_reagents Yes check_conditions Verify Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Replaced Reagents change_method Consider Alternative Method (e.g., ECF) check_conditions->change_method Conditions OK check_conditions->success Adjusted Conditions optimize_purification Optimize Purification (HPLC Gradient) change_method->optimize_purification Method OK change_method->success Switched Method optimize_purification->success

References

avoiding isomerization of (2E)-butenoyl-CoA during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2E)-butenoyl-CoA to minimize degradation and isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing this compound?

A1: The primary stability concerns for this compound during storage are hydrolysis of the thioester bond and isomerization of the carbon-carbon double bond from the trans (2E) to the cis (2Z) or other isomeric forms. Both processes lead to the degradation of the desired active molecule and the formation of impurities that can affect experimental outcomes.

Q2: What are the main degradation pathways for this compound?

A2: There are two main non-enzymatic degradation pathways:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, yielding crotonic acid and Coenzyme A. This reaction is catalyzed by both acid and base.

  • Isomerization: The thermodynamically stable trans double bond can isomerize to the cis form or potentially migrate along the carbon chain. This can be influenced by factors such as pH, temperature, and light.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent. If aqueous solutions are necessary, they should be prepared fresh. For long-term storage, it is recommended to store the compound at -80°C.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Both acidic and basic conditions can accelerate the hydrolysis of the thioester bond. Neutral or slightly acidic pH (around 6.0-7.0) is generally preferred for short-term storage of aqueous solutions to minimize hydrolysis. However, isomerization can still occur, and the rate may be pH-dependent.

Q5: Can freeze-thaw cycles affect the stability of this compound solutions?

A5: Yes, repeated freeze-thaw cycles can degrade this compound.[1][2][3][4][5] It is highly recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q6: How can I detect and quantify isomerization of this compound?

A6: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most effective method to separate and quantify isomers of butenoyl-CoA.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between cis and trans isomers.[9][10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to hydrolysis or isomerization.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., LC-MS/MS). 2. Prepare fresh solutions for each experiment. 3. Review your storage conditions and aliquot new stock if necessary.
Appearance of unexpected peaks in chromatogram. Formation of isomers (e.g., (2Z)-butenoyl-CoA) or hydrolysis products (crotonic acid, Coenzyme A).1. Use a validated LC-MS/MS method to identify the unexpected peaks by comparing their retention times and mass spectra with known standards. 2. Optimize storage conditions to minimize degradation (see storage recommendations below).
Precipitate forms in the solution upon thawing. The compound may have limited solubility at low temperatures or has degraded.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. 3. Consider preparing a more dilute stock solution.

Data on Storage Conditions

While specific quantitative data on the non-enzymatic isomerization rate of this compound during storage is limited in publicly available literature, the following table summarizes general recommendations for storing similar unsaturated acyl-CoA molecules to maintain their stability.

Storage Condition Form Temperature Expected Stability Key Considerations
Long-Term Lyophilized Powder-80°C> 1 yearStore in a desiccator to protect from moisture.
Long-Term Anhydrous Organic Solvent (e.g., Acetonitrile, Methanol)-80°CSeveral monthsEnsure the solvent is high purity and anhydrous. Store under an inert atmosphere (argon or nitrogen).
Short-Term Aqueous Buffer (pH 6.0-7.0)-80°C (aliquoted)Days to weeksPrepare fresh and use as soon as possible. Avoid freeze-thaw cycles.
Working Solution Aqueous Buffer (pH 6.0-7.0)4°C< 24 hoursPrepare fresh daily. Protect from light.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound under different storage conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile).

  • Dilute the stock solution into different aqueous buffers (e.g., phosphate (B84403) buffer at pH 5.0, 7.0, and 9.0) to a final concentration of 1 mM.

  • Aliquot the solutions into multiple vials for each condition.

  • Store the aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each condition.

  • Immediately analyze the samples by UPLC-MS/MS to quantify the remaining this compound and detect the formation of any isomers or hydrolysis products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: UPLC-MS/MS Analysis of this compound and its Isomers

Objective: To separate and quantify this compound and its potential isomers.

Methodology:

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • Potential Isomers: Use the same precursor ion but monitor for characteristic fragment ions if known, or perform a full scan to identify potential isomers.

  • Quantification:

    • Generate a standard curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples based on the standard curve.

    • Quantify any observed isomers relative to the this compound peak area if a standard is not available, or use a certified standard if available.

Visualizations

degradation_pathways 2E_Butenoyl_CoA This compound Isomers Isomers ((2Z)-Butenoyl-CoA, etc.) 2E_Butenoyl_CoA->Isomers Isomerization (pH, Temp, Light) Hydrolysis_Products Hydrolysis Products (Crotonic Acid + CoA) 2E_Butenoyl_CoA->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Isomers->2E_Butenoyl_CoA Reversible?

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Prepare Stock Solution (Anhydrous Solvent) Dilution Dilute in Aqueous Buffer (Varying pH) Stock->Dilution Aliquoting Aliquot into single-use vials Dilution->Aliquoting Temp1 4°C Aliquoting->Temp1 Temp2 -20°C Aliquoting->Temp2 Temp3 -80°C Aliquoting->Temp3 Sampling Sample at Time Points Temp1->Sampling Temp2->Sampling Temp3->Sampling LCMS UPLC-MS/MS Analysis Sampling->LCMS Quant Quantify Analyte and Degradants LCMS->Quant

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Quality Control of Synthetic (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic (2E)-butenoyl-CoA, also known as crotonyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

HPLC Analysis Issues
Question Possible Cause(s) Suggested Solution(s)
Why am I seeing no peak or a very small peak for my this compound standard? 1. Degradation of the compound: this compound is susceptible to hydrolysis, especially at non-optimal pH and temperatures. 2. Incorrect mobile phase composition: The mobile phase may not be suitable for the retention and elution of the compound. 3. Detector issue: The UV detector may not be set to the correct wavelength for detecting the adenine (B156593) moiety of Coenzyme A (~260 nm).[1] 4. Injection problem: The autosampler may have malfunctioned, or the injection volume may be too low.1. Prepare fresh solutions of this compound in a suitable buffer (e.g., pH 4.9) and keep them on ice.[2] For long-term storage, follow the manufacturer's recommendations, typically at -20°C or below. 2. Ensure the mobile phase components are correctly prepared and mixed. A common mobile phase for acyl-CoA analysis is a gradient of acetonitrile (B52724) in a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer.[3][4] 3. Set the UV detector to 259-260 nm for optimal detection of the CoA thioester.[1] 4. Manually inspect the injector and ensure the correct injection volume is programmed. Run a system suitability test with a stable compound to check the injector's performance.
My this compound peak is broad or tailing. 1. Column contamination or degradation: The analytical column may be contaminated with strongly retained compounds or the stationary phase may be degrading. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of CoA compounds. 3. Secondary interactions: Silanol (B1196071) groups on the silica-based column can cause peak tailing.1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column. 2. Adjust the pH of the mobile phase buffer; a pH around 4.5-5.0 is often effective for acyl-CoAs. 3. Use a high-purity silica (B1680970) column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations to block active silanol sites.
I am observing extra peaks in my chromatogram. 1. Contamination of the sample: The synthetic this compound may contain impurities from the synthesis process or degradation products. 2. Carryover from previous injections: The injection port or the column may not have been adequately cleaned between runs. 3. Mobile phase contamination: Impurities in the solvents or buffers can appear as peaks, especially in gradient elution.1. If possible, obtain a certificate of analysis for the synthetic compound to identify potential impurities. Use a high-purity standard for comparison. Common contaminants can include free Coenzyme A or other acyl-CoA species. 2. Implement a robust wash cycle for the autosampler needle and injection port between samples. 3. Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
LC-MS/MS Analysis Issues
Question Possible Cause(s) Suggested Solution(s)
I am experiencing low signal intensity for this compound. 1. Ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. 2. Suboptimal MS parameters: The settings for the ion source (e.g., spray voltage, gas flow, temperature) and mass analyzer may not be optimized. 3. Instability in solution: Acyl-CoAs can be unstable in aqueous solutions, leading to lower concentrations being analyzed.[5][6]1. Improve chromatographic separation to resolve this compound from interfering matrix components.[6] A sample cleanup step using solid-phase extraction (SPE) may be necessary.[3][7] 2. Optimize MS parameters by infusing a standard solution of this compound and adjusting the settings to maximize the signal. 3. Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler) before injection.
My mass spectra show unexpected adducts. 1. Mobile phase additives: The presence of salts like sodium or potassium in the mobile phase can lead to the formation of [M+Na]+ or [M+K]+ adducts. 2. In-source fragmentation: The energy in the ion source may be too high, causing the molecule to fragment before mass analysis.1. Use volatile mobile phase modifiers like ammonium acetate or ammonium formate (B1220265) to minimize the formation of non-volatile salt adducts. 2. Reduce the cone voltage or fragmentation energy in the ion source to achieve softer ionization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of synthetic this compound?

A1: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 260 nm.[1] This method allows for the separation and quantification of the main compound from potential impurities. For higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is recommended, as it can identify and quantify trace-level impurities and degradation products.[6][8]

Q2: How should I prepare and store this compound solutions to ensure stability?

A2: this compound is known to be unstable in aqueous solutions.[5][6] For short-term use, it is advisable to prepare solutions fresh in a slightly acidic buffer (pH 4.5-6.0) and keep them on ice or at 4°C. For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C. If stock solutions are necessary, they should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of free Coenzyme A (CoA-SH) and crotonic acid. These degradation products can be monitored by HPLC or LC-MS.

Q4: Can I use UV spectrophotometry alone for quantifying this compound?

A4: While UV spectrophotometry at ~260 nm can provide a quick estimation of the concentration, it is not specific. Any substance that absorbs at this wavelength, including free CoA and other adenine-containing compounds, will contribute to the signal, leading to an overestimation of the this compound concentration. Therefore, a separation technique like HPLC is crucial for accurate quantification.

Q5: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A5: In positive ion mode electrospray ionization (ESI), this compound (crotonyl-CoA) will typically show a precursor ion [M+H]+ at m/z 836. A characteristic product ion is formed by the neutral loss of the adenosine (B11128) diphosphate (B83284) portion, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[9] The specific transitions should be optimized on the instrument being used.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC-UV

This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

Procedure:

  • Prepare the mobile phases and filter them through a 0.45 µm membrane.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Maintain the column temperature at 30°C.

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Run a linear gradient as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% B

    • 17-20 min: 50% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Monitor the eluent at 260 nm.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • This compound standard for calibration curve.

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA or another stable isotope-labeled acyl-CoA).[7]

Procedure:

  • Prepare mobile phases with LC-MS grade solvents.

  • Equilibrate the column with the initial gradient conditions.

  • Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

  • Set up the mass spectrometer in positive ion ESI mode and create an MRM method for the specific precursor-product ion transitions of this compound and the internal standard.

  • Inject the calibration standards and samples.

  • Run a suitable chromatographic gradient to separate the analyte from matrix components. An example gradient could be:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% to 2% B

    • 10.1-15 min: 2% B (re-equilibration)

  • Process the data to create a calibration curve and quantify the this compound in the unknown samples.

Visualizations

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_action Action prep Prepare this compound Solution (Fresh, on ice) hplc HPLC-UV Analysis (Purity Assessment) prep->hplc Inject lcms LC-MS/MS Analysis (Quantification & Impurity ID) prep->lcms Inject eval Evaluate Purity & Concentration hplc->eval lcms->eval pass Pass eval->pass >95% Purity? Concentration OK? fail Fail eval->fail <95% Purity? Concentration off? use Proceed with Experiment pass->use troubleshoot Troubleshoot (Refer to Guide) fail->troubleshoot

Caption: Quality control workflow for synthetic this compound.

HPLC_Troubleshooting cluster_peak Peak Issues cluster_causes Potential Causes cluster_solutions Solutions start HPLC Problem Observed no_peak No/Small Peak start->no_peak broad_peak Broad/Tailing Peak start->broad_peak extra_peaks Extra Peaks start->extra_peaks degradation Degradation no_peak->degradation method_issue Method Incorrect no_peak->method_issue column_issue Column Problem broad_peak->column_issue broad_peak->method_issue extra_peaks->column_issue Carryover contamination Contamination extra_peaks->contamination prep_fresh Prepare Fresh Sample degradation->prep_fresh replace_column Replace Column column_issue->replace_column clean_system Clean/Flush System contamination->clean_system check_method Verify Method Parameters method_issue->check_method

Caption: Troubleshooting logic for common HPLC issues.

References

addressing poor recovery of (2E)-butenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the recovery of (2E)-butenoyl-CoA and other short-chain acyl-CoAs from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of this compound from tissue samples?

Poor recovery of this compound is often due to a combination of factors, including its inherent instability and the technical challenges of its extraction. Key reasons include enzymatic degradation during sample handling, hydrolysis in aqueous solutions, inefficient extraction from the tissue matrix, and losses during sample cleanup steps like solid-phase extraction (SPE).[1][2] Rapidly quenching metabolic activity and maintaining cold temperatures throughout the extraction process are critical to minimize degradation.[1][3]

Q2: Which extraction method is recommended for short-chain acyl-CoAs like this compound from tissues?

Several methods can be effective, and the optimal choice may depend on the specific tissue type and available instrumentation.

  • Organic Solvent Extraction: A mixture of acetonitrile (B52724) and isopropanol (B130326) is a novel and effective method for extracting a wide range of acyl-CoAs, including short-chain species.[4][5] An 80% methanol (B129727) solution has also been shown to yield high mass spectrometry intensities for short-chain acyl-CoAs.[6]

  • Acid Precipitation: Using 5-sulfosalicylic acid (SSA) for deproteinization can be more effective than trichloroacetic acid (TCA) for retaining short-chain acyl-CoAs.[1]

Q3: How critical is the use of an internal standard for the quantification of this compound?

The use of an internal standard is crucial for accurate quantification. The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a suitable alternative as they are not typically present in biological samples.[1] Internal standards help to correct for variability in extraction efficiency and matrix effects during analysis.[1]

Q4: Can solid-phase extraction (SPE) lead to the loss of this compound?

Yes, solid-phase extraction (SPE) can result in the loss of more hydrophilic, short-chain acyl-CoAs.[1] If SPE is necessary for sample cleanup, the choice of the SPE cartridge and the elution method must be carefully optimized for the analytes of interest.[1] In some cases, methods that do not require an SPE step, such as those using SSA for deproteinization, may be preferable.[1]

Troubleshooting Guide

Issue: Low or No Signal for this compound in LC-MS/MS Analysis

This is a common issue that can be addressed by systematically evaluating each step of your workflow.

Possible CauseRecommended Solution
Sample Degradation This compound is unstable. Ensure rapid quenching of metabolic activity in the tissue, for instance, by flash-freezing in liquid nitrogen.[2] Keep samples on ice throughout the preparation process. Store extracts as dry pellets at -80°C and reconstitute just before analysis in a non-aqueous solvent like methanol or a buffered solution.[1]
Inefficient Extraction The choice of extraction solvent is critical. An 80% methanol solution can provide high MS intensities.[6] Avoid using strong acids like formic acid in the primary extraction solvent, as this can lead to poor recovery.[1][6] For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA) for retaining short-chain species.[1]
Poor Recovery from SPE Solid-phase extraction can lead to the loss of hydrophilic short-chain acyl-CoAs.[1] Consider methods that do not require an SPE step. If SPE is necessary, ensure the cartridge and elution method are optimized for your analytes.
Analyte Loss on Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces. Use low-adhesion microcentrifuge tubes and pipette tips.
Suboptimal LC-MS/MS Conditions Ensure that the mobile phase composition and gradient are optimized for the separation of short-chain acyl-CoAs. Slightly acidic mobile phases can improve peak shape and resolution.[1]

Quantitative Data Summary

The recovery of acyl-CoAs can vary significantly depending on the extraction method and the chain length of the acyl-CoA. The following table summarizes recovery data from the literature for short-chain acyl-CoAs.

Acyl-CoATissue/Sample TypeExtraction MethodRecovery (%)Reference
Acetyl-CoARat LiverAcetonitrile/Isopropanol followed by SPE93-104 (extraction), 83-90 (SPE)[4]
Malonyl-CoARat LiverAcetonitrile/Isopropanol followed by SPE93-104 (extraction), 83-90 (SPE)[4]
Acetyl-CoARodent TissuesHPLC-based method95-97[7]
Malonyl-CoATissuesTrichloroacetic acid extraction and SPENot specified[8]
Short-chain acyl-CoAs (general)Mouse LiverAcetonitrile/Methanol/WaterNot quantitatively specified, but shown to be effective[9]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues using Organic Solvents

This protocol is adapted from a method shown to have high recoveries for a range of acyl-CoAs.[4][5]

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue powder in a pre-chilled tube.

    • Add 1 mL of ice-cold acetonitrile/2-propanol (3:1, v/v) and an appropriate internal standard.

    • Homogenize the tissue on ice using a tissue lyser or sonicator.

  • Extraction:

    • Add 500 µL of 0.1 M potassium phosphate, pH 6.7.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Cleanup (Optional, via SPE):

    • Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) SPE column.

    • Load the supernatant.

    • Wash the column with an appropriate wash buffer.

    • Elute the acyl-CoAs with a suitable elution buffer (e.g., methanol/250 mM ammonium (B1175870) formate, 4:1, v/v).

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis tissue_collection Tissue Collection (Flash Freeze) homogenization Homogenization (in Organic Solvent) tissue_collection->homogenization extraction Extraction (with Aqueous Buffer) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) supernatant_collection->spe Optional lcms LC-MS/MS Analysis supernatant_collection->lcms Direct Injection drying Drying spe->drying reconstitution Reconstitution drying->reconstitution reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_flowchart start Low/No this compound Signal check_sample_handling Was metabolic activity rapidly quenched and the sample kept cold? start->check_sample_handling check_extraction Is the extraction method optimized for short-chain acyl-CoAs? check_spe Was SPE used? If so, was it validated for short-chain acyl-CoAs? check_extraction->check_spe Yes solution_extraction Solution: Use 80% methanol or acetonitrile/isopropanol. Consider SSA for deproteinization. check_extraction->solution_extraction No check_sample_handling->check_extraction Yes solution_sample_handling Solution: Flash-freeze tissue and maintain cold chain. Store extracts at -80°C. check_sample_handling->solution_sample_handling No check_lcms Are the LC-MS/MS conditions appropriate? check_spe->check_lcms Yes solution_spe Solution: Consider a method without SPE or optimize the SPE protocol. check_spe->solution_spe No solution_lcms Solution: Optimize mobile phase and gradient for short-chain acyl-CoAs. check_lcms->solution_lcms No end Problem Resolved check_lcms->end Yes solution_extraction->end solution_sample_handling->end solution_spe->end solution_lcms->end

Caption: Troubleshooting flowchart for poor this compound recovery.

References

Technical Support Center: Optimizing pH for (2E)-butenoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and troubleshooting enzymatic assays involving (2E)-butenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for enzymes that metabolize this compound?

A1: The optimal pH for enzymatic assays with this compound largely depends on the specific enzyme being studied. Generally, enzymes such as enoyl-CoA hydratase (crotonase) and acyl-CoA dehydrogenases exhibit optimal activity in a slightly alkaline environment. For enoyl-CoA hydratase, a pH of 8.0 is commonly used.[1][2] Acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD), often show increasing activity at pH values greater than 7, with optimal function observed in a taurine (B1682933) buffer that maintains a pH between 7.5 and 8.5.[3] For butyryl-CoA dehydrogenase, a pH optimum of 8.05 has been established for the oxidation of butyryl-CoA.[4]

Q2: How does pH affect the stability of this compound and other reagents in the assay?

A2: Thioester bonds, such as the one in this compound, can be susceptible to hydrolysis at extreme pH values. While the provided search results do not detail the specific stability of this compound across a wide pH range, it is a general principle that both highly acidic and highly alkaline conditions can lead to non-enzymatic degradation of CoA thioesters. It is crucial to maintain the pH within the optimal range of the enzyme to ensure the observed activity is due to enzymatic catalysis and not substrate degradation.

Q3: Can the choice of buffer system affect the enzymatic assay?

A3: Yes, the buffer system can influence enzyme activity. For instance, acyl-CoA dehydrogenases have been shown to have optimal activity in a taurine buffer.[3] Tris-HCl is another commonly used buffer for these types of assays.[1][2][5] It is important to choose a buffer with a pKa close to the desired assay pH to ensure stable pH control throughout the experiment. The buffer components should also be verified for any potential inhibitory effects on the enzyme of interest.

Q4: My enzyme activity is lower than expected. Could pH be the issue?

A4: Suboptimal pH is a common reason for lower-than-expected enzyme activity. Most enzymes have a specific pH range where they exhibit maximum activity.[6] Deviating from this optimal pH can lead to a significant decrease in reaction velocity. For enzymes metabolizing this compound, a pH below 7.0 may result in low activity for acyl-CoA dehydrogenases.[3][7] It is recommended to perform a pH profile experiment to determine the optimal pH for your specific enzyme and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH.Determine the optimal pH for your enzyme by performing the assay over a range of pH values (e.g., 6.5 to 9.0). Ensure your buffer has sufficient buffering capacity at the desired pH.
Incorrect buffer composition.Verify that the buffer components are not inhibiting the enzyme. Test alternative buffer systems with pKa values close to the expected pH optimum.[3]
High Background Signal Non-enzymatic hydrolysis of this compound.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If high, consider adjusting the pH to a more neutral range, if compatible with the enzyme's activity profile.
Inconsistent Results Fluctuations in pH during the assay.Ensure the buffer concentration is adequate to maintain a stable pH throughout the reaction. Prepare fresh buffers for each experiment.
pH of stock solutions affecting final reaction pH.Check the pH of all stock solutions before adding them to the reaction mixture and adjust if necessary.

Data Presentation

Table 1: Reported pH Optima for Enzymes Utilizing this compound or Structurally Similar Substrates

EnzymeSubstrateOptimal pHBuffer SystemReference
Enoyl-CoA HydrataseCrotonyl-CoA8.050 mM Tris-HCl[1][2]
Acyl-CoA Dehydrogenases (MCAD, LCAD, SCAD)C8-CoA, C12-CoA, C4-CoA≥ 9.0 (activity increases up to this pH)47 mM Taurine[3]
Butyryl-CoA DehydrogenaseButyryl-CoA8.05Not specified[4]
Butyryl-CoA Dehydrogenase/Etf complexCrotonyl-CoA7.550 mM Tris-HCl[5]
β-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA7.3100 mM Potassium Phosphate[8]

Experimental Protocols

Protocol: Determining the Optimal pH for an Enoyl-CoA Hydratase Assay

This protocol describes a general method to determine the optimal pH for an enzyme that utilizes this compound (crotonyl-CoA) as a substrate, based on spectrophotometric measurement of the decrease in absorbance at 263 nm resulting from the hydration of the enoyl-thioester bond.[1][2]

Materials:

  • Purified enzyme solution

  • This compound (Crotonyl-CoA) stock solution

  • A series of buffers (e.g., Potassium Phosphate, Tris-HCl, Glycine-NaOH) covering a pH range from 6.0 to 10.0, at 0.5 pH unit intervals.

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reaction Buffers: Prepare a set of buffers (e.g., 100 mM) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Ensure the final buffer concentration in the assay is consistent.

  • Set up the Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the buffer at a specific pH and this compound. A typical final concentration for crotonyl-CoA is 0.25 mM.[1][2]

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for several minutes to allow the temperature to equilibrate.[1]

  • Initiate the Reaction: Add a small volume of the enzyme solution to the cuvette to start the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 263 nm over time using the spectrophotometer. The molar extinction coefficient for the enoyl-thioester bond is 6.7 x 10³ M⁻¹ cm⁻¹.[1][2]

  • Calculate Initial Velocity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Repeat for Each pH: Repeat steps 2-6 for each buffer in the pH series.

  • Plot and Determine Optimum pH: Plot the initial velocity (v₀) as a function of pH. The pH at which the highest velocity is observed is the optimal pH for the enzyme under these conditions.

Visualizations

Diagram 1: General Workflow for pH Optimization

G A Prepare Buffers at Various pH Values B Prepare Reaction Mixture (Buffer + Substrate) A->B C Equilibrate Temperature B->C D Initiate Reaction with Enzyme C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Calculate Initial Velocity E->F G Repeat for all pH values F->G G->B H Plot Velocity vs. pH G->H I Determine Optimal pH H->I G sub This compound enz Enoyl-CoA Hydratase (Crotonase) sub->enz prod 3-Hydroxybutyryl-CoA enz->prod h2o H₂O h2o->enz

References

reducing background noise in (2E)-butenoyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mass spectrometry analysis of (2E)-butenoyl-CoA and other short-chain acyl-CoAs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you reduce background noise and enhance signal quality in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in my this compound analysis?

High background noise in LC-MS analysis can originate from several sources. Common culprits include contamination from sample residues, impurities in the mobile phase, column bleed, and environmental contaminants.[1] Even high-purity, LC-MS grade solvents can sometimes contain impurities like short-chain alkylamines that contribute to a higher-than-normal baseline signal.[2] Additionally, improper use of mobile phase additives can lead to issues like microbial growth, which also increases background noise.[1]

Q2: How can I determine if the high background is due to chemical contamination?

A good first step is to perform a scan and check the Total Ion Chromatogram (TIC). On a clean system, the background level should be low (e.g., less than 200,000 counts on some systems).[3] If the background is significantly higher, you can investigate the spectra from the baseline. If several spectra selected from the TIC contain the same major mass peaks, it strongly suggests a consistent chemical contamination.[3] The source can then be isolated by systematically checking solvents, LC modules, the column, and the nitrogen gas supply.[3]

Q3: My baseline is very high. What immediate steps can I take to reduce it?

Several immediate actions can help reduce a high baseline.

  • System Flush: Flush the entire LC system with high-purity water and an appropriate organic solvent (like LC-MS grade methanol (B129727) or isopropanol) to remove salt buildup and contaminants.[1][4]

  • Clean the Ion Source: The ionization source, including the ESI needle, cone, and ion transfer tube, can accumulate residue. Cleaning these components according to the manufacturer's protocol can significantly reduce noise.[4]

  • System "Steam Clean": For persistent contamination, an overnight "steam clean" can be effective. This involves running the LC at a moderate flow with high gas flow and temperature settings to bake out contaminants from the MS inlet.[3]

  • Use Fresh Solvents: Prepare fresh mobile phases using the highest quality LC-MS grade solvents and additives.[5]

Q4: How does my mobile phase preparation affect background noise?

Mobile phase quality is critical. Always use LC-MS grade solvents and additives at the lowest effective concentration.[1] For short-chain acyl-CoA analysis, a common mobile phase involves an ammonium (B1175870) salt buffer (e.g., 10 mM ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol.[6][7] The quality of these additives is important, as contamination is not uncommon even in high-grade chemicals.[4] Ensure the pH is appropriate and stable; for example, adding a small amount of formic acid to an ammonium formate (B1220265) buffer can ensure a consistent pH below 7 and improve signal-to-noise.[3]

Q5: Are there specific sample preparation techniques to minimize noise for acyl-CoAs?

While complex techniques like solid-phase extraction (SPE) are used to purify acyl-CoAs, they can also introduce contaminants.[8] Simple and effective methods have been developed that do not require SPE, minimizing sample handling and potential sources of noise.[8][9][10] These methods typically involve a straightforward protein precipitation step followed by centrifugation before injecting the supernatant. This reduces matrix effects and removes major contaminants without the risks associated with SPE sorbents.

Troubleshooting Guide: High Background Noise

This guide provides a systematic approach to identifying and eliminating sources of background noise.

Step 1: Initial Assessment
  • Run a Blank Gradient: Inject a blank sample (e.g., initial mobile phase composition) and run your analytical gradient.

  • Analyze the TIC: Examine the Total Ion Chromatogram. Is the baseline consistently high or does it drift with the gradient? A high, constant baseline often points to contaminated solvents or a dirty ion source.[5] A drifting baseline may indicate an impurity in one of the mobile phase solvents.[2]

  • Check Background Spectra: Look at the mass spectra of the baseline at different points in the chromatogram. Consistent, high-intensity peaks indicate a specific contaminant.[3]

Step 2: Isolate the Source

Follow the workflow below to systematically identify the source of the contamination. Begin with the most common and easiest-to-check sources.

G cluster_0 cluster_1 Phase 1: Solvents & Mobile Phase cluster_2 Phase 2: LC System & Ion Source cluster_3 Phase 3: Column & Sample cluster_4 Start High Background Noise Detected n1 Prepare Fresh Mobile Phase (LC-MS Grade Solvents) Start->n1 n2 Flush System & Re-run Blank n1->n2 n3 Noise Resolved? n2->n3 n4 Bypass Column (Use Restrictor) Run Mobile Phase n3->n4 No End1 Issue Resolved n3->End1 Yes n5 Noise Persists? n4->n5 n6 Clean Ion Source (Cone, Needle, Transfer Tube) n5->n6 Yes n8 Column is likely source. Replace or Flush Extensively. n5->n8 No n7 Noise Resolved? n6->n7 n9 Check Sample Prep Protocol (e.g., Contaminated Reagents) n7->n9 No End2 Issue Resolved n7->End2 Yes

Caption: Troubleshooting workflow for isolating high background noise.

Diagram of Noise Sources

Understanding the potential origins of noise can help prevent issues before they arise.

G cluster_solvents Solvents & Reagents cluster_system LC-MS System cluster_sample Sample & Matrix center Sources of Background Noise s1 Low Purity Solvents center->s1 s2 Contaminated Additives (e.g., Formate, Acetate) center->s2 s3 Microbial Growth center->s3 s4 Plasticizers from Bottles center->s4 sy1 Dirty Ion Source center->sy1 sy2 Column Bleed center->sy2 sy3 Pump Seal Wear center->sy3 sy4 Contaminated Tubing/Fittings center->sy4 sa1 Matrix Effects center->sa1 sa2 Contamination during Sample Preparation center->sa2 sa3 Carryover from Previous Injection center->sa3

Caption: Common origins of background noise in LC-MS analysis.

Quantitative Data & Performance Benchmarks

While signal-to-noise (S/N) ratios are method-dependent, the limits of detection (LOD) and quantitation (LOQ) provide a benchmark for sensitivity. The following table summarizes reported performance for various short-chain acyl-CoAs, which can serve as a target for a well-optimized method. The LOD is typically defined as 3 times the S/N ratio, and the LOQ as 10 times the S/N ratio.[11]

AnalyteLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)Reference
Free CoA27[12]
Acetyl-CoA27[12]
Propionyl-CoA311[12]
Butyryl-CoA310[12]
Malonyl-CoA133444[12]
Succinyl-CoA311[12]

Experimental Protocols

Protocol 1: System "Steam Clean" for Decontamination

This procedure is an aggressive cleaning step for persistent background contamination in the mass spectrometer inlet.

Objective: To reduce chemical noise originating from the MS source and ion optics.

Procedure:

  • Remove the analytical column and replace it with a union or a restriction capillary.

  • Prepare a mobile phase of 50:50 LC-MS grade isopropanol:water.

  • Set the LC flow rate to 0.4 - 0.5 mL/min.

  • Set the mass spectrometer parameters as follows (values may need adjustment based on instrument model):

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 13 L/min

    • Nebulizer Pressure: 60 psi

    • Vaporizer Temperature (if applicable): 350-400 °C

  • Ensure the MS divert valve is set to send the flow to the mass spectrometer.

  • Allow the system to run under these conditions overnight (8-12 hours).[3]

  • Before running analytical samples, allow the system to cool and re-equilibrate thoroughly with your analytical mobile phase.

Protocol 2: LC-MS/MS Method for Short-Chain Acyl-CoA Analysis

This protocol is a representative method adapted from published literature for the analysis of this compound and other short-chain acyl-CoAs.[6][8][12]

Objective: To achieve sensitive and specific detection of short-chain acyl-CoAs.

1. Chromatographic Conditions:

  • UHPLC System: Vanquish Flex or similar[6]

  • Column: C18 reverse-phase column (e.g., Gemini C18, 150 x 2.0 mm, 3-μm)[6]

  • Column Temperature: 35 - 42 °C[6][12]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted as needed (e.g., pH 5.0 or 8.1)[6][12]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.4 mL/min[6]

  • Injection Volume: 2 - 10 µL[6][12]

  • Gradient:

    Time (min) %A %B
    0.0 100 0
    2.0 100 0
    23.0 76.5 23.5
    26.0 0 100
    29.0 0 100
    32.0 100 0
    42.0 100 0

    (Note: This is an example gradient and must be optimized for your specific separation needs)[6]

2. Mass Spectrometer Conditions:

  • Instrument: Triple Quadrupole or High-Resolution MS (e.g., Orbitrap)[6]

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode[6][8]

  • Spray Voltage: 3.5 kV[6]

  • Ion Transfer Tube Temp: 320 °C[6]

  • Vaporizer Temp: 350 °C[6]

  • Sheath Gas / Aux Gas: 40 / 10 (arbitrary units)[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions for this compound: Short-chain acyl-CoAs exhibit characteristic fragmentation patterns in positive ESI mode. The two most common transitions involve the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety or the formation of the adenosine (B11128) 3',5'-diphosphate fragment.[8][12]

  • Parent Ion (Q1) for this compound [M+H]⁺: m/z 836.2

  • Product Ion (Q3) from Neutral Loss of 507: m/z 329.2

  • Product Ion (Q3) from CoA moiety: m/z 428.0[6][8]

Always optimize collision energies and other MS parameters for your specific instrument and analyte.

References

troubleshooting low yield in (2E)-butenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in (2E)-butenoyl-CoA (also known as crotonyl-CoA) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low yields in this compound synthesis can arise from various factors, spanning from the purity of starting materials to the stability of the final product. A systematic troubleshooting approach is essential. Key areas to investigate include:

  • Purity of Reactants: Impurities in Coenzyme A (CoA), crotonic acid/anhydride (B1165640), or the enzyme substrate can inhibit the reaction or lead to the formation of side products.

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition can negatively impact reaction kinetics and yield.

  • Enzyme Activity (for enzymatic synthesis): The specific activity and stability of the enzyme (e.g., acyl-CoA synthetase or dehydrogenase) are critical.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Product Instability and Degradation: this compound can be susceptible to hydrolysis or oxidation under certain conditions.

  • Inefficient Purification: Significant loss of product can occur during purification steps.

The following sections provide detailed troubleshooting strategies for each of these areas.

Q2: How can I verify the purity of my starting materials?

Ensuring the high purity of your starting materials is a critical first step.

  • Coenzyme A (CoA): The purity of CoA can be assessed by HPLC. Commercial preparations should be of high grade (≥90%).[1]

  • Crotonic Acid/Anhydride: The purity of the acyl donor should be checked by methods such as Nuclear Magnetic Resonance (NMR) or melting point analysis. Impurities can lead to the formation of incorrect acyl-CoA species.

  • Solvents and Buffers: Use anhydrous solvents for chemical synthesis to prevent hydrolysis of reagents. Buffers for enzymatic reactions should be prepared with high-purity water and reagents to avoid enzyme inhibition.

Q3: I suspect a side reaction is occurring. What are common side reactions in this compound synthesis?

Side reactions can significantly reduce the yield of the desired product.

  • Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially at non-neutral pH.

  • Addition Reactions: The double bond in the crotonyl moiety can undergo addition reactions. For example, free CoA-SH can react with the double bond of maleic anhydride in a related synthesis.[2]

  • Polymerization: At high concentrations, intermolecular reactions can lead to the formation of polymeric byproducts.[3]

  • Oxidation: Although not as common, the molecule can be sensitive to oxidation, especially during prolonged storage or purification.

Troubleshooting Workflow for Side Reactions:

cluster_0 Troubleshooting Side Reactions start Low Yield & Suspected Side Reactions check_byproducts Analyze crude reaction mixture by LC-MS/MS or NMR to identify byproducts. start->check_byproducts hydrolysis Is there evidence of CoA or crotonic acid (hydrolysis products)? check_byproducts->hydrolysis Identify Byproducts polymerization Are high molecular weight species observed? hydrolysis->polymerization No adjust_ph Adjust pH to be near neutral (7.0-7.5). Use appropriate buffers. hydrolysis->adjust_ph Yes other_adducts Are there unexpected masses corresponding to adducts? polymerization->other_adducts No lower_conc Run the reaction at a lower concentration. polymerization->lower_conc Yes degas_solvents Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). other_adducts->degas_solvents Yes end_point Re-evaluate yield. adjust_ph->end_point lower_conc->end_point degas_solvents->end_point

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Data Presentation

Table 1: Comparison of Chemo-enzymatic Synthesis Methods for α,β-Unsaturated Acyl-CoAs

Synthesis MethodAcyl-CoA ProductYield (%)Reference
Ethyl Chloroformate (ECF) CouplingCrotonyl-CoA44[4]
Ethyl Chloroformate (ECF) CouplingAcrylyl-CoA17[4]
Ethyl Chloroformate (ECF) CouplingOctenoyl-CoA57[4]
Ethyl Chloroformate (ECF) CouplingCinnamoyl-CoA75[4]

This table summarizes the yields of various α,β-unsaturated acyl-CoAs synthesized using the ECF-coupling method, providing a benchmark for expected yields.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ethyl Chloroformate (ECF) Coupling

This protocol is adapted from a general method for synthesizing α,β-unsaturated acyl-CoAs.[4]

  • Activation of Carboxylic Acid:

    • Dissolve crotonic acid in an appropriate anhydrous organic solvent (e.g., THF/DMF mixture).

    • Add a tertiary amine base (e.g., triethylamine) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate to the reaction mixture and stir for 1-2 hours at 0°C to form the mixed anhydride.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A lithium salt in an aqueous buffer solution (e.g., sodium bicarbonate, pH 8).

    • Slowly add the activated mixed anhydride solution to the CoA solution while maintaining the pH of the aqueous solution.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Monitor the elution using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

    • Lyophilize the collected fractions containing the product.

Protocol 2: Quantification of this compound by LC-MS/MS

Accurate quantification is crucial for determining the reaction yield. LC-MS/MS is a highly sensitive and specific method for this purpose.[5][6]

  • Sample Preparation:

    • Quench the reaction at the desired time point.

    • For cellular extracts, rapid quenching of metabolism is critical.[5]

    • Perform a protein precipitation step, for example, with ice-cold 10% trichloroacetic acid.[7]

    • Purify the supernatant using solid-phase extraction (SPE).[7]

  • LC-MS/MS Analysis:

    • Use a reversed-phase ion-pair liquid chromatography method.

    • Employ a triple quadrupole mass spectrometer for detection.

    • Use a stable isotope-labeled internal standard for absolute quantification if available.[6]

    • Optimize the mass spectrometry parameters for the specific precursor and product ions of this compound.

Mandatory Visualizations

Synthesis Pathway of this compound

cluster_pathway Synthesis Pathway and Potential Side Reactions CoA Coenzyme A (CoA-SH) Activation Activation (e.g., ECF, CDI) CoA->Activation Crotonic_Acid Crotonic Acid / Anhydride Crotonic_Acid->Activation Butenoyl_CoA This compound (Product) Activation->Butenoyl_CoA Yield Hydrolysis Hydrolysis Butenoyl_CoA->Hydrolysis Low pH / High Temp Addition Addition to double bond Butenoyl_CoA->Addition e.g., excess CoA-SH Crotonic_Acid_Side Crotonic Acid Hydrolysis->Crotonic_Acid_Side CoA_Side CoA-SH Hydrolysis->CoA_Side Side_Product Side Product (e.g., Thioether) Addition->Side_Product

Caption: Synthesis pathway of this compound and common side reactions.

References

Technical Support Center: (2E)-butenoyl-CoA Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-butenoyl-CoA, also known as crotonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, or crotonyl-CoA, is a central intermediate in several metabolic pathways, including fatty acid β-oxidation and the metabolism of amino acids like lysine (B10760008) and tryptophan.[1] It also serves as a substrate for post-translational modifications of proteins, such as histone crotonylation, which plays a role in gene regulation. The thioester bond in crotonyl-CoA is energy-rich but also susceptible to hydrolysis. Ensuring the stability and integrity of crotonyl-CoA in experimental setups is critical for obtaining accurate and reproducible results in enzymatic assays and other in vitro studies.

Q2: What are the main factors that affect the stability of this compound in solution?

The stability of this compound is primarily influenced by:

  • pH: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated at alkaline pH. It is more stable in acidic to neutral conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis and other degradation reactions.

  • Buffer Composition: The components of the buffer system can influence stability. Buffers with nucleophilic components may actively participate in the hydrolysis of the thioester bond.

  • Presence of Nucleophiles: Compounds with nucleophilic groups, such as primary and secondary amines or thiols, can react with the thioester, leading to its degradation.

  • Enzymatic Contamination: The presence of contaminating esterases or hydrolases in enzyme preparations or other reagents can lead to the rapid degradation of this compound.

Q3: How should I store this compound?

For long-term storage, this compound should be stored as a dry powder at -20°C. For short-term storage of stock solutions, it is recommended to prepare concentrated solutions in a slightly acidic buffer (e.g., pH 5-6) or pure water, aliquot them to avoid repeated freeze-thaw cycles, and store them at -80°C.

Q4: Which buffer system is recommended for experiments with this compound?

While specific quantitative comparisons are limited in the literature, Tris-HCl and phosphate (B84403) buffers are commonly used in enzymatic assays involving crotonyl-CoA, suggesting adequate stability over the course of a typical experiment.

  • Tris-HCl: Frequently used for enzymatic assays with crotonyl-CoA in a pH range of 7.5-8.0.[2]

  • Potassium Phosphate: Another common choice, often used at a pH around 7.0.[3]

  • HEPES: A zwitterionic buffer that is generally considered non-nucleophilic and can be a good choice for maintaining pH without interfering with the thioester bond.

It is advisable to prepare this compound solutions fresh for each experiment and to keep them on ice until use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no enzyme activity with this compound as a substrate. 1. Degradation of this compound stock solution: The thioester bond may have hydrolyzed due to improper storage (e.g., neutral or alkaline pH, repeated freeze-thaw cycles).2. Degradation in the reaction buffer: The pH of the assay buffer may be too high (alkaline), or the buffer may contain nucleophiles that degrade the substrate.3. Incorrect concentration of the stock solution: Errors in weighing the hygroscopic powder or in dilution calculations.1. Prepare fresh stock solutions: Dissolve the solid this compound in a slightly acidic buffer or pure water immediately before the experiment. Aliquot and store at -80°C for short-term use.2. Optimize buffer conditions: Test the stability of this compound in your assay buffer by incubating it for the duration of the assay and analyzing for degradation by HPLC. Consider using a buffer with a pH closer to neutral (e.g., pH 7.0-7.5) or switching to a non-nucleophilic buffer like HEPES.3. Verify concentration: Use spectrophotometry to determine the concentration of the stock solution. The molar extinction coefficient for crotonyl-CoA at 263 nm is approximately 6.7 x 10³ M⁻¹cm⁻¹.
High background signal or non-specific product formation. 1. Non-enzymatic hydrolysis of this compound: This can occur, especially at higher pH and temperature, leading to the formation of Coenzyme A and crotonate.2. Contamination of reagents: Reagents may be contaminated with nucleophiles or enzymes that react with this compound.1. Run a no-enzyme control: Incubate this compound in the reaction buffer under the same conditions as your experiment but without the enzyme. Analyze the products to quantify the extent of non-enzymatic degradation.2. Use high-purity reagents: Ensure that all buffer components and other reagents are of high purity and free from contaminants.
Inconsistent or non-reproducible results between experiments. 1. Variability in the age of this compound solutions: Using freshly prepared versus older, stored solutions can lead to different effective substrate concentrations.2. Temperature fluctuations: Inconsistent temperatures during storage or the experiment can affect the stability of this compound.1. Standardize solution preparation: Always use freshly prepared this compound solutions or solutions from the same frozen aliquot stock for a series of related experiments.2. Maintain strict temperature control: Keep stock solutions and reaction mixtures on ice whenever possible and ensure consistent incubation temperatures.

Data on this compound Stability

Parameter Condition Effect on Stability Recommendation
pH Acidic (pH < 7)More StableFor storage of solutions, a slightly acidic pH (5-6) is preferable.
Neutral (pH ≈ 7)Moderately StableSuitable for most enzymatic assays.
Alkaline (pH > 8)Less Stable (Increased Hydrolysis)Minimize exposure to alkaline conditions. If necessary, keep the solution cold and use it immediately.
Temperature -80°CHigh StabilityRecommended for long-term storage of stock solutions.
-20°CGood StabilitySuitable for storing the solid compound.
4°C (on ice)Fair Stability (Short-term)Keep solutions on ice during experimental setup.
Room Temp (20-25°C)Limited StabilityAvoid prolonged exposure.
37°CLower StabilityFor enzymatic assays at this temperature, use freshly prepared solutions and consider the rate of non-enzymatic hydrolysis.
Buffer Type Non-nucleophilic (e.g., HEPES, MES)Generally Good StabilityRecommended to minimize buffer-induced degradation.
Nucleophilic (e.g., some amine-based buffers)Potentially Lower StabilityUse with caution and verify substrate stability.

Experimental Protocols

Protocol for Preparation and Quantification of this compound Stock Solution
  • Preparation:

    • Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid powder quickly.

    • Dissolve the solid in a suitable solvent, such as ultrapure water or a slightly acidic buffer (e.g., 10 mM sodium acetate (B1210297), pH 5.5).

    • Vortex briefly to ensure complete dissolution.

    • Keep the stock solution on ice.

  • Quantification (Spectrophotometric):

    • Prepare a dilution of the stock solution in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).

    • Measure the absorbance at 263 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of approximately 6.7 x 10³ M⁻¹cm⁻¹.

Protocol for Assessing the Stability of this compound in a Buffer System by HPLC
  • Preparation of Samples:

    • Prepare a solution of this compound at the desired concentration in the buffer system to be tested.

    • Prepare a "time zero" sample by immediately quenching the reaction (e.g., by adding an equal volume of ice-cold acetonitrile (B52724) or a dilute acid solution).

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench them in the same manner as the "time zero" sample.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • A C18 column is typically used.

    • The mobile phase can consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution of this compound and any potential degradation products (like Coenzyme A) by UV detection, typically at 260 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability and calculate its half-life under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solid Weigh Solid this compound dissolve Dissolve in Test Buffer prep_solid->dissolve incubate Incubate at Desired Temperature dissolve->incubate time_points Sample at Time Points (t=0, t=x, ...) incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench hplc Analyze by RP-HPLC (UV detection at 260 nm) quench->hplc data_analysis Integrate Peak Areas & Calculate Half-life hplc->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway Non-Enzymatic Degradation of this compound ButenoylCoA This compound H2O H₂O (Hydrolysis) ButenoylCoA->H2O pH, Temp Products Degradation Products H2O->Products CoA Coenzyme A Products->CoA Crotonate Crotonate Products->Crotonate

Caption: Primary non-enzymatic degradation pathway.

References

Validation & Comparative

Validating (2E)-butenoyl-CoA Identification: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites is paramount. (2E)-butenoyl-CoA, also known as crotonoyl-CoA, is a key intermediate in fatty acid metabolism and its accurate measurement is crucial for studies in metabolic disorders and drug development. This guide provides a comprehensive comparison of mass spectrometry-based identification of this compound with alternative validation methods, supported by experimental data and detailed protocols.

Mass Spectrometry-Based Identification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound. The technique relies on the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern upon collision-induced dissociation.

This compound has a monoisotopic mass of approximately 835.16 g/mol . In positive ion mode electrospray ionization (ESI), it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 836.16.

Characteristic Fragmentation:

Acyl-CoAs exhibit a conserved fragmentation pattern, which is key to their identification. The two most prominent fragmentation events are:

  • Neutral Loss of the 3'-phosphoadenosine diphosphate (B83284) moiety: This results in a neutral loss of 507.0 Da. This is a highly specific fragmentation for CoA esters and is often used in neutral loss scans to screen for this class of compounds.

  • Formation of the Adenosine-3',5'-diphosphate fragment ion: This results in a characteristic product ion at m/z 428.0.

For this compound ([M+H]⁺ ≈ 836.16), the expected major fragments in MS/MS are:

  • m/z 329.16: Resulting from the neutral loss of 507.0 Da ([M+H - 507.0]⁺).

  • m/z 428.0: The characteristic adenosine-3',5'-diphosphate fragment.

These specific mass transitions can be used in Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification.

Alternative Validation Methods

While mass spectrometry is a powerful tool, independent validation of results is good scientific practice. Two common alternative methods for the validation of this compound are enzymatic assays and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Enzymatic Assay

The identification of this compound can be validated by leveraging its role as a substrate for the enzyme enoyl-CoA hydratase (also known as crotonase). This enzyme catalyzes the hydration of the double bond in this compound to form L-3-hydroxybutyryl-CoA. The consumption of this compound can be monitored spectrophotometrically by the decrease in absorbance at 263 nm, which is characteristic of the thioester bond conjugated with the double bond.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This compound can also be detected and quantified by HPLC with UV detection. The adenine (B156593) base in the coenzyme A moiety has a strong absorbance at approximately 259-260 nm. This allows for the detection and quantification of this compound without the need for mass spectrometry. While less sensitive and specific than LC-MS/MS, HPLC-UV provides an orthogonal method for validation.

Performance Comparison

The following table summarizes the key performance characteristics of the different methods for the validation of this compound.

FeatureLC-MS/MSEnzymatic Assay (Spectrophotometric)HPLC-UV
Specificity Very High (based on parent mass and fragmentation)High (enzyme-specific)Moderate (co-elution can be an issue)
Sensitivity Very High (pmol to fmol range)Moderate (nmol range)Low to Moderate (µmol to nmol range)
Quantitative Accuracy High (with appropriate internal standards)Good (for relative activity)Good (with proper calibration)
Throughput HighModerateHigh
Instrumentation Cost HighLowModerate
Expertise Required HighModerateModerate

Experimental Protocols

LC-MS/MS Protocol for this compound

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

  • Sample Extraction:

    • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 80:20 methanol:water).

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Primary (for quantification): 836.2 -> 329.2

      • Secondary (for confirmation): 836.2 -> 428.0

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Enzymatic Assay Protocol for this compound (Crotonase Activity)

This

A Head-to-Head Comparison: Crotonyl-CoA versus Butyryl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the enzymatic performance of crotonyl-CoA and its saturated analog, butyryl-CoA. This document synthesizes experimental data on the kinetics of key enzymes that metabolize these substrates and presents detailed protocols for the cited experiments.

Introduction: Defining the Substrates

Initially, it is crucial to clarify the nomenclature. (2E)-butenoyl-CoA is the systematic IUPAC name for crotonyl-CoA. The "(2E)" designation specifies the trans configuration of the double bond at the second carbon position. Therefore, this compound and crotonyl-CoA refer to the identical molecule. A meaningful comparison of enzyme substrate performance necessitates the selection of a structurally related but distinct molecule. For this purpose, we will compare crotonyl-CoA with its saturated counterpart, butyryl-CoA.

These two molecules are key intermediates in fatty acid metabolism and are interconverted by the enzyme butyryl-CoA dehydrogenase.[1] Their structural similarity and distinct chemical properties—the presence of a carbon-carbon double bond in crotonyl-CoA versus its absence in butyryl-CoA—lead to significant differences in their interactions with various enzymes. This guide will focus on their roles as substrates for two key enzymes: Butyryl-CoA Dehydrogenase and Enoyl-CoA Hydratase .

Data Presentation: Enzyme Kinetics

The following tables summarize the available quantitative data for the enzymatic reactions of crotonyl-CoA and butyryl-CoA with Butyryl-CoA Dehydrogenase and Enoyl-CoA Hydratase.

Table 1: Kinetic Parameters for Butyryl-CoA Dehydrogenase

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
Butyryl-CoAMegasphaera elsdenii----pH 7.5, 25°C[2]
Crotonyl-CoAMegasphaera elsdenii--2.6 (reoxidation rate)-pH 7.5, 25°C[2]
Butyryl-CoAPig Kidney----pH 7.6, 4°C[3]
Crotonyl-CoAPig Kidney----pH 7.6, 4°C[3]

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase (Crotonase)

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
Crotonyl-CoAMycobacterium smegmatis (Hydratase I)822488---[4]
Butyryl-CoANot a substrate-----

Note: Butyryl-CoA is not a substrate for enoyl-CoA hydratase as this enzyme specifically acts on the double bond of enoyl-CoA molecules.[5]

Mandatory Visualization

Below are diagrams illustrating the metabolic relationship between butyryl-CoA and crotonyl-CoA, and a typical experimental workflow for assessing acyl-CoA dehydrogenase activity.

metabolic_pathway Butyryl_CoA Butyryl-CoA Enzyme Butyryl-CoA Dehydrogenase Butyryl_CoA->Enzyme Oxidation Crotonyl_CoA Crotonyl-CoA Crotonyl_CoA->Enzyme Reduction Enzyme->Butyryl_CoA FADH2 -> FAD Enzyme->Crotonyl_CoA FAD -> FADH2

Caption: Interconversion of Butyryl-CoA and Crotonyl-CoA.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Mix Prepare Reaction Mixture (Enzyme, Substrate, ETF) Enzyme_Purification->Reaction_Mix Substrate_Prep Substrate Preparation (Butyryl-CoA or Crotonyl-CoA) Substrate_Prep->Reaction_Mix Buffer_Prep Assay Buffer Preparation Buffer_Prep->Reaction_Mix Anaerobic Establish Anaerobic Conditions Reaction_Mix->Anaerobic Incubation Incubate at Controlled Temperature Anaerobic->Incubation Measurement Measure ETF Fluorescence Reduction Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Kinetic_Plot Generate Michaelis-Menten Plot Rate_Calculation->Kinetic_Plot Parameter_Determination Determine Km and Vmax Kinetic_Plot->Parameter_Determination

Caption: Workflow for Acyl-CoA Dehydrogenase Activity Assay.

Experimental Protocols

Purification of Butyryl-CoA Dehydrogenase from Peptostreptococcus elsdenii

This protocol is a generalized representation based on established methods.[6]

  • Cell Lysis: Resuspend bacterial cell paste in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) and lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. Collect the protein fraction that precipitates between specified saturation percentages (e.g., 40-70%).

  • Dialysis: Dialyze the resuspended precipitate against the starting buffer to remove excess ammonium sulfate.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., NaCl or KCl).

    • Hydroxylapatite Chromatography: Pool the active fractions and apply them to a hydroxylapatite column. Elute with a phosphate gradient.

    • Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephadex G-200) to separate proteins by size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The enzyme often appears as a green flavoprotein.[6]

Purification of Enoyl-CoA Hydratase (Crotonase)

This protocol is a generalized method based on standard procedures for purifying this enzyme.[4]

  • Preparation of Cell-Free Extract: Disrupt bacterial cells or tissue homogenate in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5) and centrifuge to obtain a clear supernatant.

  • Protamine Sulfate Treatment: Add protamine sulfate solution to the supernatant to precipitate nucleic acids, followed by centrifugation.

  • Ammonium Sulfate Fractionation: Perform a two-step ammonium sulfate precipitation, collecting the protein fraction that precipitates within a specific saturation range.

  • Chromatography:

    • Hydrophobic Interaction Chromatography: Apply the dialyzed protein sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.

    • Ion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column (e.g., DEAE-Sephacel) using a salt gradient for elution.

    • Gel Filtration Chromatography: Use a gel filtration column as a final step to obtain a highly purified and homogenous enzyme preparation.

  • Enzyme Characterization: Determine the molecular weight by SDS-PAGE and gel filtration. Assess the purity and specific activity of the final preparation.[4]

ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This assay is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[7][8]

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well microplate, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.6)

    • Electron Transfer Flavoprotein (ETF)

    • The acyl-CoA dehydrogenase to be assayed

    • The acyl-CoA substrate (butyryl-CoA or crotonyl-CoA)

  • Deoxygenation: The assay must be performed under anaerobic conditions as reduced ETF is readily oxidized by molecular oxygen. This can be achieved by:

    • Physical Deoxygenation: Subjecting the reaction mixture to multiple cycles of vacuum and purging with an inert gas like argon.[7]

    • Enzymatic Deoxygenation: Including glucose, glucose oxidase, and catalase in the reaction buffer to scavenge dissolved oxygen.[7]

  • Initiation and Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 32°C).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence over time. The excitation and emission wavelengths are typically around 340 nm and 490 nm, respectively.[7]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • By varying the substrate concentration, a Michaelis-Menten curve can be generated to determine the Km and Vmax of the enzyme for the specific substrate.

Concluding Remarks

The comparison between crotonyl-CoA and butyryl-CoA as enzyme substrates highlights the specificity of enzymatic catalysis. Butyryl-CoA dehydrogenase facilitates the interconversion of these two molecules, a crucial step in fatty acid metabolism. In contrast, enoyl-CoA hydratase demonstrates a strict requirement for the carbon-carbon double bond present in crotonyl-CoA, rendering butyryl-CoA an unsuitable substrate. The provided kinetic data and experimental protocols offer a valuable resource for researchers investigating the intricacies of fatty acid metabolism and for those involved in the development of therapeutic agents targeting these pathways.

References

cross-reactivity of antibodies against (2E)-butenoyl-CoA derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of (2E)-butenoyl-CoA and Its Derivatives: Evaluating Antibody-Based and Mass Spectrometry Approaches

For researchers, scientists, and drug development professionals investigating metabolic pathways involving short-chain acyl-CoA derivatives, the accurate detection and quantification of these molecules is paramount. This compound, also known as crotonyl-CoA, is a key intermediate in fatty acid metabolism and has emerging roles in epigenetic regulation through histone crotonylation. This guide provides a comparative analysis of methodologies for the study of this compound, with a focus on the practical challenges of antibody-based detection and the robust capabilities of mass spectrometry.

The Challenge of Antibody Production for Small Molecules

The development of specific antibodies for small molecules like this compound presents significant immunological challenges. Small molecules, or haptens, are typically not immunogenic on their own and cannot elicit a strong immune response to produce antibodies.[1] To overcome this, they must be chemically conjugated to a larger carrier protein. However, even with this approach, the resulting antibodies may exhibit low affinity or, more critically, significant cross-reactivity with structurally similar molecules. This is a considerable drawback when the goal is to distinguish between various acyl-CoA derivatives that differ only subtly in their acyl chain structure.

Currently, there is a notable absence of commercially available, validated antibodies specifically targeting this compound for quantitative immunoassays. The scientific literature predominantly features non-antibody-based methods for the analysis of these compounds, underscoring the difficulties in producing sufficiently specific and sensitive antibodies for this class of molecules.

Comparative Analysis: Immunoassay vs. Mass Spectrometry

Given the limitations of antibody-based methods for small molecules, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoA thioesters. The following table provides a comparison between a hypothetical antibody-based immunoassay and a well-established LC-MS/MS method for the analysis of this compound and its derivatives.

FeatureHypothetical Antibody-Based Immunoassay (e.g., ELISA)LC-MS/MS
Specificity Potentially high cross-reactivity with other short-chain acyl-CoAs (e.g., butyryl-CoA, acetyl-CoA).High; capable of distinguishing between isomers and molecules with small mass differences.
Sensitivity Moderate to high, but may be limited by antibody affinity.Very high; limits of detection in the femtomole range have been reported.[2]
Multiplexing Limited; typically measures one analyte per assay.High; capable of simultaneously quantifying a wide range of acyl-CoA species in a single run.
Quantitative Accuracy Can be affected by matrix effects and cross-reactivity, leading to over- or underestimation.High accuracy and precision, especially when using stable isotope-labeled internal standards.
Sample Preparation May require sample clean-up to reduce matrix interference.Requires extraction of acyl-CoAs from tissues or cells. Derivatization is sometimes used to improve chromatographic separation and sensitivity.[3]
Development Cost & Time High cost and time investment for antibody development and validation, with no guarantee of success.High initial instrument cost, but established methods are readily available.
Throughput High throughput is possible once the assay is developed.Moderate to high, with modern autosamplers enabling the analysis of many samples.

Experimental Protocols

Mass Spectrometry-Based Quantification of Short-Chain Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of this compound and other short-chain acyl-CoAs from biological samples.[4][5][6]

1. Sample Preparation (Extraction of Acyl-CoAs from Tissue)

  • Homogenization: Snap-frozen tissue samples are homogenized in a cold extraction solvent, such as 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water.

  • Internal Standards: A cocktail of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) is added at the beginning of the extraction to control for sample loss and matrix effects.[5]

  • Centrifugation: The homogenate is centrifuged at a high speed to pellet proteins and cellular debris.

  • Solid-Phase Extraction (Optional but Recommended): The supernatant containing the acyl-CoAs can be further purified and concentrated using a solid-phase extraction (SPE) column to remove interfering substances.

2. LC-MS/MS Analysis

  • Chromatography: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. An ion-pairing agent, such as tributylamine, is often added to the mobile phase to improve the retention and separation of the highly polar acyl-CoA molecules.

  • Mass Spectrometry: The separated analytes are introduced into a tandem mass spectrometer operating in positive ion mode.

  • Detection: Acyl-CoAs are typically detected using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of the specific acyl-CoA and then monitoring for a characteristic fragment ion. For many acyl-CoAs, a neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a common fragmentation pattern used for detection.[5]

Visualizations

Metabolic Pathway of this compound

This compound is a central intermediate in the beta-oxidation of fatty acids and the metabolism of certain amino acids.

Butenoyl_CoA_Metabolism Butyryl_CoA Butyryl-CoA Butenoyl_CoA This compound Butyryl_CoA->Butenoyl_CoA ACADs Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Butenoyl_CoA->Hydroxybutyryl_CoA Crotonase Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA HADH Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Fatty_Acids Fatty Acids Fatty_Acids->Butyryl_CoA Beta-Oxidation Amino_Acids Amino Acids (Lys, Trp) Amino_Acids->Butenoyl_CoA

Caption: Metabolic pathways involving this compound.

Experimental Workflow for LC-MS/MS Analysis of Acyl-CoAs

The following diagram illustrates the typical workflow for the quantification of this compound and other acyl-CoAs using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization with Internal Standards Extraction 2. Acyl-CoA Extraction Tissue_Homogenization->Extraction Purification 3. Solid-Phase Extraction (Purification) Extraction->Purification LC_Separation 4. LC Separation (Reversed-Phase) Purification->LC_Separation MS_Detection 5. Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

References

comparative analysis of (2E)-butenoyl-CoA metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the metabolic crossroads of (2E)-butenoyl-CoA, also known as crotonyl-CoA, reveals distinct strategies employed by different organisms, from bacteria to mammals. This essential intermediate in fatty acid and amino acid metabolism is processed by a conserved set of enzymes, yet the regulation, subcellular localization, and kinetic properties of these enzymes exhibit significant species-specific variations. This guide provides a comparative analysis of this compound metabolism, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is a central molecule in cellular metabolism, primarily generated through the β-oxidation of fatty acids and the degradation of the amino acids lysine (B10760008) and tryptophan.[1][2] Its subsequent conversion is crucial for energy production and the synthesis of other essential molecules. The core pathway for its metabolism involves the sequential action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. However, the specific enzymes involved, their kinetic efficiencies, and the integration of this pathway with other metabolic networks differ significantly across the domains of life.

Quantitative Comparison of Key Enzymes

The efficiency and substrate specificity of the enzymes responsible for this compound metabolism are critical determinants of metabolic flux. The following table summarizes the kinetic parameters (Km and Vmax) of the core enzymes in representative species from mammals, bacteria, and yeast.

EnzymeSpeciesSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Enoyl-CoA Hydratase (Crotonase) Bos taurus (Bovine)Crotonyl-CoA281500[3]
Escherichia coliCrotonyl-CoA351200[4]
Saccharomyces cerevisiaeCrotonyl-CoA~50Not Reported[5]
3-Hydroxyacyl-CoA Dehydrogenase Sus scrofa (Pig)3-Hydroxybutyryl-CoA1113.7[6]
Escherichia coli3-Hydroxybutyryl-CoANot ReportedNot Reported[7]
Saccharomyces cerevisiae3-Hydroxybutyryl-CoANot ReportedNot Reported[8]
Butyryl-CoA Dehydrogenase Megasphaera elsdeniiButyryl-CoA1.61250 (using PMS)[9]
Homo sapiens (Human)Butyryl-CoANot ReportedNot Reported[2]
Saccharomyces cerevisiaeButyryl-CoANot ReportedNot Reported
Glutaryl-CoA Dehydrogenase Homo sapiens (Human)Glutaryl-CoA2.56.5[10]

Note: Kinetic data can vary depending on assay conditions. PMS: Phenazine (B1670421) methosulfate.

Metabolic Pathway Visualization

The metabolic pathways for the production and consumption of this compound show notable differences in their subcellular localization and connections to other metabolic routes across species.

Mammalian this compound Metabolism

In mammals, the breakdown of fatty acids and certain amino acids to this compound primarily occurs within the mitochondria. This central location allows for the efficient channeling of the resulting acetyl-CoA into the citric acid cycle and oxidative phosphorylation for ATP production.

Mammalian_Metabolism cluster_Mitochondrion Mitochondrion Fatty Acids Fatty Acids Butyryl-CoA Butyryl-CoA Fatty Acids->Butyryl-CoA β-oxidation Lysine/Tryptophan Lysine/Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine/Tryptophan->Glutaryl-CoA Degradation Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA ACADs Glutaryl-CoA->Crotonyl-CoA GCDH 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crotonyl-CoA->3-Hydroxybutyryl-CoA ECHS1 Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA->Acetoacetyl-CoA HADH Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Mammalian this compound metabolism within the mitochondrion.

Bacterial this compound Metabolism

In bacteria such as E. coli, the enzymes for β-oxidation are typically located in the cytoplasm. This allows for a more direct utilization of metabolites for various biosynthetic pathways in response to environmental cues. Some bacteria also possess unique pathways for the utilization of this compound.

Bacterial_Metabolism cluster_Cytoplasm Cytoplasm Fatty Acids Fatty Acids Butyryl-CoA Butyryl-CoA Fatty Acids->Butyryl-CoA β-oxidation Lysine Lysine Crotonyl-CoA Crotonyl-CoA Lysine->Crotonyl-CoA Degradation (various paths) Butyryl-CoA->Crotonyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crotonyl-CoA->3-Hydroxybutyryl-CoA Enoyl-CoA Hydratase (fadB) Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA->Acetoacetyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (fadB) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Thiolase (fadA) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Bacterial this compound metabolism in the cytoplasm.

Yeast this compound Metabolism

In the yeast Saccharomyces cerevisiae, fatty acid β-oxidation, and thus the production of this compound from this source, is compartmentalized within peroxisomes. This separation from mitochondrial metabolism suggests distinct regulatory mechanisms and roles for the products of this pathway.

Yeast_Metabolism cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Fatty Acids Fatty Acids Butyryl-CoA Butyryl-CoA Fatty Acids->Butyryl-CoA POX1 Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA Acyl-CoA Oxidase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crotonyl-CoA->3-Hydroxybutyryl-CoA FOX2 Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA->Acetoacetyl-CoA FOX2 Acetyl-CoA (to cytosol) Acetyl-CoA (to cytosol) Acetoacetyl-CoA->Acetyl-CoA (to cytosol) POT1 Lysine Lysine Glutaryl-CoA Glutaryl-CoA Lysine->Glutaryl-CoA Degradation Mito_Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Mito_Crotonyl-CoA GCDH Mito_Acetyl-CoA Acetyl-CoA Mito_Crotonyl-CoA->Mito_Acetyl-CoA β-oxidation enzymes Citric Acid Cycle Citric Acid Cycle Mito_Acetyl-CoA->Citric Acid Cycle

Caption: Yeast this compound metabolism in peroxisomes and mitochondria.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in this compound metabolism is fundamental for comparative studies. The following are detailed protocols for the continuous spectrophotometric assays of key enzymes.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in this compound.

  • Principle: The conjugated double bond in this compound has a characteristic absorbance at 263 nm, which is lost upon hydration to 3-hydroxybutyryl-CoA.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.4

    • 10 mM this compound solution

    • Enzyme solution (appropriately diluted)

  • Procedure:

    • To a 1 mL quartz cuvette, add 950 µL of 100 mM Tris-HCl buffer, pH 7.4.

    • Add 50 µL of 10 mM this compound solution and mix.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.

    • Continuously monitor the decrease in absorbance at 263 nm for 3-5 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient for this compound at 263 nm (ε = 6.7 mM⁻¹cm⁻¹).

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

  • Principle: The oxidation of 3-hydroxybutyryl-CoA to acetoacetyl-CoA is coupled to the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

    • 10 mM NAD⁺ solution

    • 1 mM 3-hydroxybutyryl-CoA solution

    • Enzyme solution (appropriately diluted)

  • Procedure:

    • To a 1 mL quartz cuvette, add 900 µL of 100 mM potassium phosphate buffer, pH 7.0.

    • Add 50 µL of 10 mM NAD⁺ solution.

    • Add 40 µL of 1 mM 3-hydroxybutyryl-CoA solution and mix.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.

    • Continuously monitor the increase in absorbance at 340 nm for 3-5 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient for NADH at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Butyryl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine methosulfate (PMS), which is coupled to the oxidation of butyryl-CoA.

  • Principle: The oxidation of butyryl-CoA to this compound by butyryl-CoA dehydrogenase is coupled to the reduction of an artificial electron acceptor, resulting in a measurable change in absorbance at a specific wavelength.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.6

    • 10 mM Butyryl-CoA solution

    • 2 mM Phenazine methosulfate (PMS) solution

    • 1 mM 2,6-Dichlorophenolindophenol (DCPIP) solution

    • Enzyme solution (appropriately diluted)

  • Procedure:

    • To a 1 mL quartz cuvette, add 900 µL of 100 mM potassium phosphate buffer, pH 7.6.

    • Add 50 µL of 2 mM PMS solution and 20 µL of 1 mM DCPIP solution.

    • Add 20 µL of 10 mM butyryl-CoA solution and mix.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 600 nm.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.

    • Continuously monitor the decrease in absorbance at 600 nm for 3-5 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient for DCPIP at 600 nm (ε = 21 mM⁻¹cm⁻¹).

Conclusion

The metabolism of this compound, while involving a conserved set of enzymatic reactions, displays significant diversity across different species. These differences in enzyme kinetics, pathway localization, and integration with other metabolic networks reflect the distinct evolutionary pressures and metabolic needs of each organism. A thorough understanding of these comparative aspects is crucial for fields ranging from metabolic engineering and biofuel production to the development of novel therapeutics targeting metabolic pathways. Further research into the regulatory mechanisms governing these pathways will undoubtedly uncover new insights into the intricate web of cellular metabolism.

References

A Comparative Guide to the Validation of HPLC Methods for (2E)-Butenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) species such as (2E)-butenoyl-CoA, also known as crotonyl-CoA, is crucial. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for this compound analysis, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

While several techniques exist for the quantification of short-chain acyl-CoAs, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the highest selectivity and sensitivity.[1] Alternative methods include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2] However, these methods may have limitations in terms of specificity, sensitivity, or the complexity of sample preparation.[2][3] LC-MS/MS has become the gold standard for its ability to resolve and quantify a wide range of acyl-CoA species in complex biological matrices.[2][4]

Performance of HPLC-Based Methods

The validation of an analytical method is critical to ensure reliable and reproducible results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the performance of various HPLC-based methods for the analysis of short-chain acyl-CoAs, providing a benchmark for what can be achieved.

MethodAnalyte(s)Linearity (R²)LODLOQAccuracy/RecoveryPrecision (%RSD)Reference
HPLC-DAD Acetic, Propionic, Butyric Acids0.9966 - 0.99870.14 mg/mL0.43 - 0.45 mg/mL76.05 - 95.60%Not Reported[5]
HPLC-DAD Acetic, Propionic, Butyric, Valeric, Isovaleric Acids>0.9970.01 - 0.80 mmol/kg0.04 - 2.64 mmol/kg90 - 106%≤ 2.5%
LC-MS/MS Malonyl-CoA>0.99Not Reported50 pmolLinear relationship with slope of 15 - 11%[6][7]
LC-MS/MS Short-chain acyl-CoAsNot Reported1-5 fmolNot Reported90 - 111%Not Reported[7]
HPLC-UV CoA and Acetyl-CoA>0.990.114 pmolNot Reported95-97%Not Reported[8]

Experimental Protocols

A robust and reliable analytical method begins with meticulous sample preparation and well-defined chromatographic conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for purifying and concentrating acyl-CoAs from biological samples.[1][9]

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Protein Precipitation: Precipitate proteins by adding an acid, such as 10% trichloroacetic acid (TCA).[1][6][7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a weak anion exchange or reversed-phase SPE column with methanol (B129727) followed by water.[9]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances. A common wash solution is 2% formic acid.[9]

  • Elution: Elute the acyl-CoAs from the column using a solution such as 2% or 5% ammonium (B1175870) hydroxide.[9]

  • Drying and Reconstitution: Dry the eluate and reconstitute the sample in a solvent compatible with the HPLC mobile phase.

HPLC-UV Method

This method is suitable for the quantification of more abundant short-chain acyl-CoAs.

  • Column: A reverse-phase C18 column is typically used.[5][10][11][12]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., H₂SO₄) and an organic solvent like acetonitrile (B52724) is common.[5][10]

  • Flow Rate: A typical flow rate is around 1.2 mL/min.[5][10]

  • Detection: UV detection is performed at a wavelength of 210 nm or 260 nm.[5][10][11]

LC-MS/MS Method

For higher sensitivity and selectivity, LC-MS/MS is the method of choice.

  • Chromatography: Similar to the HPLC-UV method, a C18 column with a gradient elution is used.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) is commonly employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. For many acyl-CoAs, two transitions are monitored: one for quantification and one for qualitative identification.[1] A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[4]

Visualizing Key Processes

To better understand the experimental workflow and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (e.g., TCA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Elution Elution SPE->Elution Reconstitution Drying & Reconstitution Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification Linearity Linearity LOD_LOQ LOD & LOQ Accuracy Accuracy Precision Precision fatty_acid_beta_oxidation cluster_example Example: Butyryl-CoA Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Fatty_Acyl_CoA_n_2 Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Fatty_Acyl_CoA_n_2 Thiolase Butenoyl_CoA This compound (Crotonyl-CoA) Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Butenoyl_CoA->Hydroxybutyryl_CoA Butyryl_CoA Butyryl-CoA (C4) Butyryl_CoA->Butenoyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Two_Acetyl_CoA 2 x Acetyl-CoA Acetoacetyl_CoA->Two_Acetyl_CoA

References

A Comparative Analysis of (2E)-Butenoyl-CoA and Other Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic roles and cellular effects of (2E)-butenoyl-CoA, more commonly known as crotonyl-CoA, with other key acyl-Coenzyme A (acyl-CoA) molecules. Acyl-CoAs are central intermediates in a multitude of metabolic pathways, and understanding their distinct and overlapping functions is crucial for research in metabolism, cell signaling, and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling and metabolic pathways.

Overview of Key Acyl-CoAs and Their Central Metabolic Roles

Acyl-CoAs are thioester derivatives of fatty acids and other carboxylic acids, serving as activated intermediates for a wide range of biochemical transformations. Their metabolic fates are diverse, ranging from energy production via beta-oxidation and the citric acid cycle to the biosynthesis of complex lipids and post-translational modification of proteins.

This compound, or crotonyl-CoA, is a short-chain unsaturated acyl-CoA that primarily functions as an intermediate in the beta-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1] Recent research has also highlighted its role as a substrate for histone crotonylation, a post-translational modification that influences gene expression.[2]

This guide will compare the effects and metabolic context of this compound with the following key acyl-CoAs:

  • Acetyl-CoA: A central hub in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle.[3][4] It is also the donor for protein acetylation.[5]

  • Malonyl-CoA: The primary building block for fatty acid synthesis and a key regulator of fatty acid oxidation.[6][7][8]

  • Propionyl-CoA: An intermediate in the metabolism of odd-chain fatty acids and certain amino acids, which can be converted to succinyl-CoA.[9][10][11]

  • Butyryl-CoA: An intermediate in fatty acid metabolism and a product of gut microbiome fermentation.[12][13]

  • Succinyl-CoA: A critical intermediate in the citric acid cycle and heme synthesis.[14][15][16]

  • HMG-CoA (3-hydroxy-3-methylglutaryl-CoA): A precursor for both cholesterol and ketone body synthesis.[17][18]

  • Palmitoyl-CoA: A long-chain saturated acyl-CoA that is a major product of fatty acid synthesis and a substrate for beta-oxidation and protein palmitoylation.[19][20][21]

  • Oleoyl-CoA: A long-chain monounsaturated acyl-CoA involved in the synthesis of various lipids.[22][23]

Comparative Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and function of these acyl-CoAs.

Acyl-CoAPrimary Metabolic PathwaysKey Regulatory FunctionsSubcellular Localization
This compound Fatty Acid β-Oxidation, Amino Acid Catabolism (Lys, Trp)Substrate for Histone CrotonylationMitochondria, Nucleus, Cytosol
Acetyl-CoA Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol Synthesis, KetogenesisAllosteric regulation of enzymes (e.g., pyruvate (B1213749) dehydrogenase kinase), substrate for histone acetylationMitochondria, Cytosol, Nucleus
Malonyl-CoA Fatty Acid SynthesisInhibits Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting step of fatty acid oxidationCytosol
Propionyl-CoA Anaplerosis (via conversion to Succinyl-CoA), Amino Acid CatabolismPrecursor for odd-chain fatty acid synthesisMitochondria
Butyryl-CoA Fatty Acid β-Oxidation, Butyrate FermentationSubstrate for protein butyrylationMitochondria
Succinyl-CoA Citric Acid Cycle, Heme Synthesis, Ketone Body MetabolismSubstrate for protein succinylationMitochondria
HMG-CoA Cholesterol Synthesis, KetogenesisPrecursor for mevalonate (B85504) pathwayCytosol, Mitochondria
Palmitoyl-CoA Fatty Acid β-Oxidation, Sphingolipid Synthesis, Protein PalmitoylationAllosteric inhibitor of Acetyl-CoA Carboxylase (ACC)Cytosol, Mitochondria
Oleoyl-CoA Phospholipid and Triglyceride SynthesisSubstrate for the synthesis of complex lipidsEndoplasmic Reticulum

Experimental Protocols

This section outlines general methodologies for key experiments used to compare the effects of different acyl-CoAs.

Measurement of Acyl-CoA Levels

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of acyl-CoA species in biological samples.

  • Sample Preparation: Cells or tissues are rapidly quenched and extracted with a solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and extract metabolites. Internal standards (isotopically labeled acyl-CoAs) are added for accurate quantification.

  • Chromatographic Separation: Acyl-CoAs are separated using reversed-phase liquid chromatography, often with an ion-pairing agent to improve retention and peak shape.

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for each specific acyl-CoA.

Enzyme Activity Assays

Spectrophotometric or Fluorometric Assays: The activity of enzymes that produce or consume acyl-CoAs can be measured by monitoring the change in absorbance or fluorescence of a substrate or product over time.

  • Example: Acetyl-CoA Carboxylase (ACC) Activity: ACC activity can be measured by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is proportional to ACC activity. The inhibitory effects of different acyl-CoAs, such as palmitoyl-CoA, can be assessed by including them in the reaction mixture.

Analysis of Post-Translational Modifications

Western Blotting and Mass Spectrometry: The impact of different acyl-CoAs on protein acylation (e.g., acetylation, crotonylation) can be assessed using these techniques.

  • Western Blotting: Histones or other proteins of interest are extracted and separated by SDS-PAGE. Specific antibodies that recognize acetylated or crotonylated lysine residues are used to detect the level of modification.

  • Mass Spectrometry-based Proteomics: This approach can identify and quantify specific acylation sites on a proteome-wide scale. Proteins are digested into peptides, and the modified peptides are often enriched before analysis by LC-MS/MS.

Signaling and Metabolic Pathways

The following diagrams illustrate the central metabolic pathways and signaling roles of the compared acyl-CoAs.

Figure 1. Overview of the central metabolic pathways involving key acyl-CoAs.

Histone_Acylation_Regulation cluster_Metabolism Metabolic Inputs cluster_AcylCoA_Pools cluster_Chromatin Chromatin Modification cluster_Gene_Expression Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA Butenoyl_CoA This compound Fatty_Acids->Butenoyl_CoA Amino_Acids Amino Acids Amino_Acids->Butenoyl_CoA Acetylated_Histones Acetylated Histones Acetyl_CoA->Acetylated_Histones Crotonylated_Histones Crotonylated Histones Butenoyl_CoA->Crotonylated_Histones Histones Histones Histones->Acetylated_Histones HATs Histones->Crotonylated_Histones KATs (e.g., p300) Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Crotonylated_Histones->Histones Decrotonylation Crotonylated_Histones->Gene_Expression HDACs HDACs Sirtuins Sirtuins

Figure 2. Regulation of histone acylation by acetyl-CoA and this compound.

Conclusion

This compound and other acyl-CoAs play indispensable and distinct roles in cellular metabolism and regulation. While molecules like acetyl-CoA and malonyl-CoA are well-established as central players in energy metabolism and biosynthesis, the emerging role of this compound in epigenetic regulation through histone crotonylation opens new avenues for research. A deeper understanding of the interplay between these acyl-CoA pools, their enzymatic regulation, and their downstream effects is critical for developing targeted therapies for metabolic diseases, cancer, and other conditions where cellular metabolism is dysregulated. The experimental approaches outlined in this guide provide a framework for further investigation into the comparative effects of these vital metabolites.

References

A Kinetic Comparison of Enzymes Acting on (2E)-Butenoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes that metabolize (2E)-butenoyl-CoA is crucial for fields ranging from metabolic engineering to drug discovery. This guide provides a comparative analysis of key enzymes acting on this substrate, supported by experimental data and detailed methodologies.

This compound, commonly known as crotonyl-CoA, is a central intermediate in the β-oxidation of fatty acids. The primary enzyme responsible for its metabolism is enoyl-CoA hydratase (ECH), also known as crotonase. This enzyme catalyzes the hydration of the trans-double bond in this compound to form L-3-hydroxybutyryl-CoA. Variations in the kinetic parameters of enoyl-CoA hydratases from different organisms and isozymes reflect their specific metabolic roles and cellular environments.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of various enoyl-CoA hydratases acting on this compound. These values provide a quantitative basis for comparing the efficiency and substrate affinity of these enzymes.

EnzymeOrganismKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Enoyl-CoA Hydratase IMycobacterium smegmatis822488--[1]
(R)-specific Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviae296200--
(R)-specific Enoyl-CoA Hydratase (PhaJ1)Pseudomonas aeruginosa----[1]
(R)-specific Enoyl-CoA Hydratase (PhaJ4)Pseudomonas aeruginosa----[1]
Bifunctional Crotonyl-CoA Hydratase/(S)-3-Hydroxybutyryl-CoA Dehydrogenase (Msed_0399)Metallosphaera sedula110011.8--
Enoyl-CoA Hydratase (Msed_0336)Metallosphaera sedula230113.8--
Enoyl-CoA Hydratase (Msed_0384)Metallosphaera sedula250120.3--

Note: '-' indicates data not available in the cited sources. kcat values are often not reported directly and require knowledge of the enzyme's molecular weight and purity for calculation.

Experimental Protocols

The determination of kinetic parameters for enoyl-CoA hydratases typically involves spectrophotometric assays that monitor the change in absorbance resulting from the hydration of the α,β-unsaturated thioester bond of this compound.

Direct Spectrophotometric Assay

This is the most common method for assaying enoyl-CoA hydratase activity. The hydration of the double bond in this compound leads to a decrease in absorbance at approximately 263 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: this compound (Crotonyl-CoA) solution in water or a suitable buffer.

  • Enzyme: Purified enoyl-CoA hydratase solution.

  • UV-Vis Spectrophotometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer.

  • Add a specific concentration of this compound to the reaction mixture. The final concentration should be varied to determine Michaelis-Menten kinetics (typically ranging from 0.1 to 10 times the expected Km).

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹).

  • Repeat the assay with different substrate concentrations to generate a dataset for calculating Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.

Coupled Spectrophotometric Assay

An alternative method involves coupling the enoyl-CoA hydratase reaction to a subsequent dehydrogenase reaction that produces a readily detectable product, such as NADH.

Materials:

  • In addition to the materials for the direct assay:

  • L-3-hydroxyacyl-CoA dehydrogenase.

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺).

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and L-3-hydroxyacyl-CoA dehydrogenase.

  • Add this compound to the mixture.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the enoyl-CoA hydratase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH production is directly proportional to the activity of the enoyl-CoA hydratase, assuming the dehydrogenase is not rate-limiting.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of these enzymes and the methods used to study them, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) ReactionMix Combine Buffer and Substrate in Cuvette Buffer->ReactionMix Substrate Prepare this compound Stock Solution Substrate->ReactionMix Enzyme Prepare Purified Enzyme Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Equilibrate Equilibrate to Assay Temperature ReactionMix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., at 263 nm) Initiate->Monitor CalcV0 Calculate Initial Velocity (V₀) Monitor->CalcV0 Plot Plot V₀ vs. [Substrate] CalcV0->Plot KineticParams Determine Km and Vmax Plot->KineticParams

Caption: Experimental workflow for determining the kinetic parameters of enoyl-CoA hydratase.

beta_oxidation_pathway FattyAcylCoA Fatty Acyl-CoA (Cn) AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA->AcylCoADehydrogenase EnoylCoA (2E)-Enoyl-CoA (Cn) EnoylCoAHydratase Enoyl-CoA Hydratase (Crotonase) EnoylCoA->EnoylCoAHydratase This compound is a key substrate here HydroxyacylCoA L-3-Hydroxyacyl-CoA (Cn) HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Ketoacyl-CoA (Cn) Thiolase β-Ketothiolase KetoacylCoA->Thiolase ShorterAcylCoA Fatty Acyl-CoA (Cn-2) ShorterAcylCoA->FattyAcylCoA Re-enters β-oxidation AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA AcylCoADehydrogenase->EnoylCoA FAD -> FADH₂ EnoylCoAHydratase->HydroxyacylCoA + H₂O HydroxyacylCoADehydrogenase->KetoacylCoA NAD⁺ -> NADH Thiolase->ShorterAcylCoA + CoA-SH Thiolase->AcetylCoA

Caption: The role of enoyl-CoA hydratase in the fatty acid β-oxidation pathway.

References

A Comparative Guide to Confirming the Stereochemistry of Enzymatically Produced (2E)-Butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the stereochemical confirmation of (2E)-butenoyl-CoA, commonly known as crotonyl-CoA. The accurate determination of the trans (E) configuration of the double bond is critical for researchers in enzymology, metabolic engineering, and drug development, as enzyme activity is often highly stereospecific.

This compound is a central intermediate in fatty acid metabolism and the biosynthesis of various natural products.[1] It is enzymatically synthesized by acyl-CoA dehydrogenases, which introduce a trans-double bond, or through the dehydration of (3S)-hydroxybutyryl-CoA by enoyl-CoA hydratase (crotonase).[2][3] The stereospecificity of these enzymes is paramount; for instance, enoyl-CoA hydratase demonstrates a high degree of stereoselectivity for the trans isomer of crotonyl-CoA.[4][5] This guide details experimental methodologies, presents comparative data, and offers visual workflows to assist researchers in selecting the most appropriate validation technique.

Comparative Analysis of Stereochemical Confirmation Methods

The selection of an analytical method depends on the required level of detail, available instrumentation, and sample purity. The following table summarizes the primary techniques used to confirm the (2E) stereochemistry of butenoyl-CoA.

Method Principle Information Provided Sample Requirement Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei. The coupling constant (J-value) between vinyl protons is diagnostic of stereochemistry.[6]Unambiguous determination of cis (Z) vs. trans (E) isomerism.[6] Provides structural confirmation and purity assessment.~1-5 mg, pure sampleDirect, non-destructive, provides definitive structural information.Requires a relatively large amount of pure sample and specialized equipment.
Chiral HPLC of Hydrated Product The enzymatically produced butenoyl-CoA is hydrated by a stereospecific enoyl-CoA hydratase. The resulting 3-hydroxybutyryl-CoA enantiomers are then separated on a chiral column.[7]Indirect confirmation of the (2E)-isomer by identifying the expected stereoisomer of the product (e.g., 3(S)-hydroxybutyryl-CoA).Nanogram to microgram quantitiesHigh sensitivity, suitable for complex mixtures. Directly links stereochemistry to biological activity.Indirect method; requires a stereospecific enzyme and a validated chiral chromatography method.
LC-MS Analysis Separates molecules by chromatography and detects them by mass.Confirms molecular weight and purity. When coupled with standards, it can distinguish isomers based on retention time.[8]Picogram to nanogram quantitiesHigh sensitivity and selectivity; excellent for quantification.[8]Does not directly provide stereochemical information without authentic standards for both E and Z isomers.
Enzymatic Assay with Stereospecific Enzymes Utilizes a downstream enzyme known to be specific for the (2E)-isomer (e.g., enoyl-CoA reductase).Functional confirmation of the correct stereoisomer based on enzyme activity.Microgram quantitiesBiologically relevant, relatively simple to perform if the specific enzyme is available.Provides a "yes/no" answer on biological activity rather than a direct structural confirmation. Not quantitative for isomeric ratios without extensive controls.

Experimental Protocols

Proton NMR (¹H NMR) Spectroscopy for Direct Stereochemical Confirmation

This protocol outlines the steps to directly determine the double bond geometry of butenoyl-CoA.

Methodology:

  • Sample Preparation: Lyophilize 1-5 mg of purified butenoyl-CoA to remove residual solvents. Re-dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O) or another appropriate deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR spectra on a spectrometer (400 MHz or higher is recommended).

  • Spectral Analysis:

    • Identify the signals corresponding to the vinyl protons (H2 and H3 of the butenoyl moiety), which typically resonate between 6.0 and 7.5 ppm.[9]

    • Determine the coupling constant (JH2H3) between these two protons.

    • Interpretation: A coupling constant of ~15 Hz is characteristic of a trans (E) configuration, while a smaller coupling constant of ~10 Hz would indicate a cis (Z) configuration.[6]

Indirect Confirmation via Chiral HPLC of the Hydrated Product

This method leverages the stereospecificity of enoyl-CoA hydratase to indirectly confirm the (2E) configuration of the starting material.[7]

Methodology:

  • Enzymatic Hydration:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 50-100 µM of the enzymatically produced butenoyl-CoA, and an excess of purified enoyl-CoA hydratase (crotonase).

    • Incubate at 30°C for 15-30 minutes to ensure complete conversion to 3-hydroxybutyryl-CoA.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • HPLC Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Inject the supernatant onto an HPLC system equipped with a chiral stationary phase column (e.g., a teicoplanin-based CSP).[10]

    • Use a mobile phase suitable for separating the 3(R)- and 3(S)-hydroxybutyryl-CoA enantiomers, as described in established methods.[7]

  • Data Analysis:

    • Compare the retention time of the product with that of authentic 3(S)- and 3(R)-hydroxybutyryl-CoA standards.

    • Interpretation: The exclusive or predominant formation of 3(S)-hydroxybutyryl-CoA confirms that the starting substrate was this compound, as enoyl-CoA hydratase specifically hydrates the trans isomer to the (S)-enantiomer.[2][3]

Visualizations

Workflow for Stereochemical Confirmation

The following diagram illustrates a general workflow for the enzymatic production and subsequent stereochemical validation of this compound.

cluster_production Enzymatic Production cluster_confirmation Stereochemistry Confirmation cluster_hplc_sub Indirect HPLC Workflow cluster_results Results start Substrate (e.g., Acetyl-CoA) enzyme Enzyme Reaction (e.g., Acyl-CoA Dehydrogenase) start->enzyme product Crude Butenoyl-CoA enzyme->product purify Purification (e.g., HPLC) product->purify pure_product Purified Butenoyl-CoA purify->pure_product nmr ¹H NMR Analysis pure_product->nmr hplc Indirect HPLC Method pure_product->hplc enz_assay Enzymatic Assay pure_product->enz_assay result_nmr J ≈ 15 Hz => (2E) Confirmed nmr->result_nmr hydrate Hydration with Enoyl-CoA Hydratase result_enz Substrate for (2E)-specific enzyme => (2E) Confirmed enz_assay->result_enz chiral_hplc Chiral HPLC Separation hydrate->chiral_hplc result_hplc Product is 3(S)-HBCoA => (2E) Confirmed chiral_hplc->result_hplc

Caption: General workflow for the production and stereochemical validation of this compound.

Decision Pathway for Method Selection

This diagram provides a logical pathway for researchers to select the most suitable analytical technique based on experimental constraints and objectives.

q1 Need direct, unambiguous structural evidence? q2 Is sample pure and >1 mg available? q1->q2 Yes q3 Is a (2E)-specific downstream enzyme available? q1->q3 No q2->q3 No a_nmr Use ¹H NMR Spectroscopy q2->a_nmr Yes q4 Is an established chiral HPLC method available? q3->q4 No a_enz Use Functional Enzymatic Assay q3->a_enz Yes a_hplc Use Indirect Chiral HPLC of Hydrated Product q4->a_hplc Yes a_lcms Use LC-MS with (E/Z) standards (confirms MW and purity) q4->a_lcms No

Caption: Decision tree for selecting a method to confirm this compound stereochemistry.

References

Validating the Role of (2E)-Butenoyl-CoA in Short-Chain Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 10, 2025

This guide provides a comparative analysis of the metabolic pathway involving (2E)-butenoyl-CoA, a critical intermediate in short-chain fatty acid oxidation. We will examine the canonical pathway, compare its performance with an alternative scenario of enzymatic deficiency, and provide supporting experimental data to validate the indispensable role of this intermediate. This document is intended for researchers, scientists, and drug development professionals working in metabolic diseases and enzymology.

The Canonical Pathway: Beta-Oxidation of Butyryl-CoA

This compound, also known as crotonoyl-CoA, is a central molecule in the mitochondrial beta-oxidation of short-chain fatty acids, particularly the four-carbon butyrate. The pathway begins with butyryl-CoA and proceeds through a series of enzymatic reactions. The formation and subsequent hydration of this compound are pivotal steps, catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Enoyl-CoA Hydratase (ECHS1), respectively.

The reaction sequence is as follows:

  • Dehydrogenation: Butyryl-CoA is oxidized by SCAD, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, to form a double bond between the alpha and beta carbons, yielding this compound.

  • Hydration: The ECHS1 enzyme catalyzes the addition of a water molecule across this double bond, converting this compound into L-3-hydroxybutyryl-CoA.

This sequence is essential for breaking down short-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Butyrate Beta-Oxidation Pathway cluster_legend Legend butyryl_coa Butyryl-CoA butenoyl_coa This compound (Crotonoyl-CoA) butyryl_coa->butenoyl_coa SCAD (ACADS) hydroxy_coa L-3-Hydroxybutyryl-CoA butenoyl_coa->hydroxy_coa Enoyl-CoA Hydratase (ECHS1) Metabolite Metabolite Enzyme Enzyme->Metabolite Enzymatic Reaction

Fig. 1: Core pathway of Butyryl-CoA beta-oxidation.

Performance Comparison: Normal vs. Deficient Pathway

To validate the role of this compound, we compare the standard pathway with an alternative scenario: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD). SCADD is an autosomal recessive inborn error of metabolism where mutations in the ACADS gene impair or eliminate SCAD enzyme function. This prevents the efficient conversion of butyryl-CoA to this compound, creating a metabolic bottleneck.

The functional consequences of this deficiency are evident at both the enzymatic and metabolic levels.

Table 1: Comparative Enzyme Kinetics

This table compares the kinetic performance of the key enzymes in the pathway. While pathogenic mutations in SCAD often lead to complete enzyme inactivation, susceptibility variants may have more subtle effects on protein folding and stability rather than directly altering core kinetic parameters.[1] In contrast, ECHS1 is a highly efficient enzyme.

EnzymeSubstrateGenotype / ConditionKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
Human SCAD (ACADS) Butyryl-CoAWild-Type~10-30>100High
Pathogenic VariantN/A~0 (Inactive)Negligible
Human Enoyl-CoA Hydratase (ECHS1) This compoundWild-Type31.5451.31.43 x 107[2]

Note: Kinetic parameters for human SCAD can vary between studies. Pathogenic variants typically result in a non-functional protein, hence kinetic values are not applicable.

Table 2: Comparative Metabolite Concentrations

The enzymatic block in SCADD leads to the upstream accumulation of butyryl-CoA. This is clinically detected by measuring its derivative, butyrylcarnitine (B1668139) (C4-carnitine), in blood spots during newborn screening.

MetaboliteConditionConcentration Range (Blood Spot)
Butyrylcarnitine (C4) Healthy Newborn (Control)< 0.9 µmol/L
SCADD Patient (Newborn)> 1.0 µmol/L (often significantly higher)[3][4]

The accumulation of butyrylcarnitine is a direct validation of the crucial role of the SCAD-catalyzed step. When the formation of this compound is blocked, its precursor builds up, confirming the pathway's directionality and the intermediate's necessity.

Experimental Protocols

The validation of this pathway relies on robust methods to measure enzyme activity and metabolite levels. Below are detailed protocols for key experiments.

Protocol 1: SCAD Activity Assay (Ferricenium-Based)

This spectrophotometric assay measures the rate of butyryl-CoA dehydrogenation by using an artificial electron acceptor, the ferricenium ion.

Principle: SCAD reduces FAD to FADH₂ during the oxidation of butyryl-CoA. The reduced enzyme (SCAD-FADH₂) is then re-oxidized by the ferricenium ion (Fc⁺), which is reduced to ferrocene (B1249389) (Fc). The decrease in absorbance from the brightly colored Fc⁺ is monitored over time.

Workflow:

SCAD Assay Workflow prep Prepare Assay Mix (Buffer, Ferricenium) sample Add Sample (e.g., Fibroblast Lysate) prep->sample initiate Initiate Reaction (Add Butyryl-CoA) sample->initiate measure Measure Absorbance (e.g., 300 nm) Over Time initiate->measure analyze Calculate Activity (Rate of Absorbance Change) measure->analyze

Fig. 2: Workflow for the ferricenium-based SCAD assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of butyryl-CoA and ferricenium hexafluorophosphate.

  • Assay Mixture: In a cuvette, combine the reaction buffer, 0.4 mM ferricenium, and the enzyme source (e.g., purified SCAD or cell lysate).[5]

  • Initiation: Start the reaction by adding the substrate, butyryl-CoA (e.g., to a final concentration of 0.05 mM).[5]

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 300 nm over several minutes.[5]

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the ferricenium ion (ε₃₀₀ = 4.3 mM⁻¹ cm⁻¹).[5]

Protocol 2: Enoyl-CoA Hydratase (ECHS1) Activity Assay

This spectrophotometric assay measures the hydration of this compound by monitoring the decrease in absorbance associated with the double bond.

Principle: The α,β-unsaturated thioester bond in this compound has a characteristic absorbance peak around 263 nm. When ECHS1 hydrates this double bond to form L-3-hydroxybutyryl-CoA, this absorbance decreases. The rate of this decrease is proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) and a stock solution of this compound (crotonoyl-CoA).

  • Assay Mixture: In a quartz cuvette, combine the reaction buffer and the substrate, this compound (e.g., to a final concentration of 50-100 µM).

  • Baseline Reading: Measure the initial absorbance at 263 nm to establish a baseline.

  • Initiation: Add the enzyme source (purified ECHS1 or cell lysate) to the cuvette and mix quickly.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 263 nm for several minutes.

  • Calculation: Determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. Calculate the specific activity using the molar extinction coefficient of crotonoyl-CoA (ε₂₆₃ ≈ 6.7 mM⁻¹ cm⁻¹).

Conclusion

The validation of this compound's role in short-chain fatty acid metabolism is strongly supported by comparative data. The stark contrast in metabolite profiles between healthy individuals and those with SCAD deficiency underscores the critical nature of the dehydrogenation step that produces this intermediate. Kinetic analysis of the enzymes involved further quantifies the efficiency of this pathway. The experimental protocols provided offer robust methods for researchers to investigate this and related metabolic pathways, aiding in the diagnosis of metabolic disorders and the development of potential therapeutic interventions.

References

Comparative Guide to the Reduction of (2E)-butenoyl-CoA to Butanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods for the reduction of (2E)-butenoyl-CoA, also known as crotonoyl-CoA, to its saturated counterpart, butanoyl-CoA (butyryl-CoA). This reaction is a fundamental step in various metabolic pathways, including fatty acid synthesis and metabolism. We will explore both enzymatic and chemical approaches to this conversion, presenting available quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most suitable method for your research needs.

Introduction to the Reaction

The reduction of the α,β-unsaturated thioester this compound to butanoyl-CoA involves the saturation of the carbon-carbon double bond. This transformation is crucial for the elongation of fatty acid chains and is catalyzed in biological systems by a class of enzymes known as enoyl-CoA reductases. Understanding the efficiency and specificity of different methods for this reduction is vital for metabolic engineering, drug discovery, and the study of related metabolic disorders.

Enzymatic Reduction Methods

Several enzymes have been identified to catalyze the reduction of this compound. The primary enzymes discussed in this guide are Crotonyl-CoA Carboxylase/Reductase (Ccr), Butyryl-CoA Dehydrogenase, and Enoyl-ACP Reductase (FabI).

Performance Comparison of Enzymes

Direct comparison of the kinetic parameters of these enzymes is challenging due to variations in assay conditions across different studies. The following table summarizes the available quantitative data for each enzyme. It is important to note that these values were obtained under different experimental settings and should be interpreted with caution.

EnzymeOrganismCofactorSpecific Activity (U/mg)Km for this compound (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Crotonyl-CoA Carboxylase/Reductase (Ccr)Rhodobacter sphaeroidesNADPH3 - 10200Not ReportedNot Reported[1]
Butyryl-CoA Dehydrogenase/Etf complexClostridium kluyveriNADH0.3 - 0.4 (7 with Fd)Not ReportedNot ReportedNot Reported[2]
Enoyl-ACP Reductase (FabI)Escherichia coliNADHNot ReportedNot ReportedNot ReportedNot Reported[3][4]

Note: 1 U = 1 µmol of product formed per minute. Fd refers to ferredoxin. The specific activity of Butyryl-CoA Dehydrogenase from C. kluyveri was significantly enhanced in the presence of ferredoxin.

Signaling and Experimental Workflows

The following diagrams illustrate the enzymatic reduction of this compound and a typical experimental workflow for enzyme activity analysis.

Enzymatic_Reduction_of_2E_butenoyl_CoA cluster_reaction Enzymatic Reduction 2E_butenoyl_CoA This compound Enzyme Enoyl-CoA Reductase (e.g., Ccr, Butyryl-CoA Dehydrogenase, FabI) 2E_butenoyl_CoA->Enzyme Butanoyl_CoA Butanoyl-CoA Enzyme->Butanoyl_CoA Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme

Enzymatic reduction of this compound.

Experimental_Workflow cluster_workflow Enzyme Activity Assay Workflow Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, this compound, NAD(P)H) Initiate_Reaction 2. Initiate Reaction (Add Enzyme) Prepare_Reaction_Mixture->Initiate_Reaction Incubate 3. Incubate at Optimal Temperature Initiate_Reaction->Incubate Monitor_Reaction 4. Monitor Reaction Progress (Spectrophotometry or HPLC) Incubate->Monitor_Reaction Analyze_Data 5. Analyze Data (Calculate Specific Activity, Km, kcat) Monitor_Reaction->Analyze_Data

A typical workflow for an enzyme activity assay.
Experimental Protocols

This protocol is adapted from studies on Ccr from Rhodobacter sphaeroides.[1][5]

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • This compound (substrate)

  • NADPH (cofactor)

  • Purified Ccr enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • HPLC system for product confirmation (optional)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, a known concentration of this compound (e.g., 0.2 mM), and NADPH (e.g., 0.2 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C).

  • Initiate the reaction by adding a small amount of purified Ccr enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The initial rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

  • (Optional) To confirm the formation of butanoyl-CoA, the reaction can be stopped at different time points (e.g., by adding acid) and the products analyzed by HPLC.

This protocol is based on methods used for Clostridium kluyveri butyryl-CoA dehydrogenase/Etf complex.[2][6]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • This compound (substrate)

  • NADH (cofactor)

  • Purified Butyryl-CoA Dehydrogenase/Etf complex

  • Ferredoxin (optional, for enhanced activity)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT (e.g., 2 mM), NADH (e.g., 0.1 mM), and optionally ferredoxin.

  • Pre-incubate the mixture at the assay temperature (e.g., 37 °C).

  • Initiate the reaction by adding this compound (e.g., 0.1 mM).

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

  • Calculate the specific activity based on the rate of NADH consumption.

This protocol provides a general method for the analysis of the reaction product, butanoyl-CoA, and the remaining substrate, this compound.[7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

Procedure:

  • Stop the enzymatic reaction by adding a quenching agent (e.g., perchloric acid) and then neutralize the sample.

  • Centrifuge the sample to remove precipitated protein.

  • Inject a known volume of the supernatant onto the C18 column.

  • Elute the acyl-CoA species using a suitable gradient of the mobile phase.

  • Monitor the elution profile at a wavelength of 260 nm.

  • Identify and quantify the peaks corresponding to this compound and butanoyl-CoA by comparing their retention times and peak areas with those of known standards.

Chemical Reduction Methods

The direct chemical reduction of the carbon-carbon double bond in an α,β-unsaturated thioester like this compound, while preserving the thioester functionality, can be challenging. Standard catalytic hydrogenation methods (e.g., using H2 with Pd, Pt, or Ni catalysts) are generally effective for the reduction of alkenes. However, these conditions can sometimes lead to the reduction of the thioester group as well.

One potential approach is the use of transfer hydrogenation, which can sometimes offer greater selectivity. Another specialized method is the Fukuyama reduction, which is primarily used to reduce thioesters to aldehydes but might be adaptable for selective double bond reduction under specific conditions.[10]

Due to the limited information on direct, high-yield chemical reduction of this compound to butanoyl-CoA in the literature, enzymatic methods are currently the more established and specific approach for this transformation. Further research into selective chemical reductants for α,β-unsaturated thioesters is warranted.

Conclusion

The reduction of this compound to butanoyl-CoA is a critical reaction in cellular metabolism. For researchers looking to perform this conversion in vitro, enzymatic methods offer high specificity and efficiency. Crotonyl-CoA carboxylase/reductase, butyryl-CoA dehydrogenase, and enoyl-ACP reductase (FabI) are all capable of catalyzing this reaction, with the choice of enzyme potentially depending on the desired cofactor (NADPH or NADH) and the specific experimental context. While direct comparative data is limited, the provided protocols offer a starting point for empirical optimization. Chemical methods for this specific transformation are less well-defined and may require significant development to achieve the desired selectivity and yield. This guide provides a foundation for selecting and implementing a suitable method for the reduction of this compound in a research setting.

References

Comparative Analysis of Acyl-CoA Analogs as Inhibitors of Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various acyl-CoA analogs on enoyl-CoA hydratase (ECH), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. The data presented is intended to inform research and development efforts targeting metabolic pathways.

Introduction to Enoyl-CoA Hydratase and its Inhibition

Enoyl-CoA hydratase (ECH), also known as crotonase, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to yield an L-β-hydroxyacyl-CoA. This is a critical step in the breakdown of fatty acids for energy production. Inhibition of this enzyme can disrupt fatty acid metabolism, a therapeutic strategy being explored for various metabolic diseases and cancer. This guide focuses on the comparative inhibitory potency of several acyl-CoA analogs, providing quantitative data and the methodologies used to determine their effects.

Quantitative Comparison of Inhibitory Analogs

The inhibitory activities of several acyl-CoA analogs against different isoforms of enoyl-CoA hydratase have been characterized. The data below summarizes the kinetic parameters of inhibition for two notable irreversible inhibitors, methylenecyclopropylformyl-CoA (MCPF-CoA) and 3-octynoyl-CoA.

Inhibitor AnalogEnzyme TargetK_I (μM)k_inact (min⁻¹)Type of Inhibition
(R)-MCPF-CoAECH149.20.00336Irreversible
(S)-MCPF-CoAECH157.10.00265Irreversible
(R)-MCPF-CoAECH241 ± 60.082 ± 0.005Irreversible[1]
(S)-MCPF-CoAECH253 ± 80.010 ± 0.001Irreversible[1][2]
(R)-MCPF-CoAMTP α-subunit60 ± 70.053 ± 0.004Irreversible[1][2]
(S)-MCPF-CoAMTP α-subunit66 ± 80.049 ± 0.003Irreversible[1][2]
3-Octynoyl-CoAECH1--Substrate
3-Octynoyl-CoAECH265 ± 70.024 ± 0.001Irreversible[2]

ECH1: Mitochondrial Enoyl-CoA Hydratase ECH2: Peroxisomal Enoyl-CoA Hydratase MTP α-subunit: Mitochondrial Trifunctional Protein α-subunit (possesses enoyl-CoA hydratase activity)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of enoyl-CoA hydratase inhibitors.

Enzyme Activity Assay for Enoyl-CoA Hydratase

This protocol is used to measure the catalytic activity of enoyl-CoA hydratase by monitoring the hydration of an enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase (ECH1 or ECH2)

  • trans-2-Crotonyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and a known concentration of trans-2-crotonyl-CoA.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase enzyme solution to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the crotonyl-CoA molecule.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of trans-2-crotonyl-CoA.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Kinetic Analysis of Irreversible Inhibition

This protocol is used to determine the kinetic parameters (K_I and k_inact) for irreversible inhibitors of enoyl-CoA hydratase.

Materials:

  • Purified enoyl-CoA hydratase (ECH1 or ECH2)

  • trans-2-Crotonyl-CoA (substrate)

  • Acyl-CoA analog inhibitor (e.g., MCPF-CoA, 3-octynoyl-CoA)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Incubate the purified enoyl-CoA hydratase enzyme at a specific concentration with various concentrations of the irreversible inhibitor in potassium phosphate buffer at a constant temperature.

  • At different time intervals, withdraw aliquots of the incubation mixture.

  • Immediately add the aliquots to a pre-equilibrated solution containing the substrate (trans-2-crotonyl-CoA) to measure the remaining enzyme activity, as described in the "Enzyme Activity Assay" protocol.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this plot gives the apparent inactivation rate constant (k_obs).

  • Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration (Lineweaver-Burk plot for irreversible inhibition).

  • The inactivation rate constant (k_inact) is the reciprocal of the y-intercept, and the inhibition constant (K_I) is the negative reciprocal of the x-intercept.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of enoyl-CoA hydratase in the fatty acid β-oxidation pathway and a typical experimental workflow for inhibitor analysis.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shortened_Acyl_CoA->Fatty_Acyl_CoA inhibitor_analysis_workflow start Start: Purified Enzyme and Inhibitor Analog incubation Incubate Enzyme with Varying Inhibitor Concentrations start->incubation aliquots Withdraw Aliquots at Different Time Points incubation->aliquots activity_assay Measure Residual Enzyme Activity (Spectrophotometric Assay) aliquots->activity_assay data_analysis Data Analysis activity_assay->data_analysis kobs_plot Plot ln(Activity) vs. Time to Determine k_obs data_analysis->kobs_plot final_plot Plot 1/k_obs vs. 1/[Inhibitor] (Lineweaver-Burk Plot) kobs_plot->final_plot results Determine K_I and k_inact final_plot->results

References

Validating Enzyme Specificity for (2E)-Butenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enzyme specificity is a cornerstone of biochemical research and a critical step in drug development. For enzymes that metabolize acyl-Coenzyme A (acyl-CoA) thioesters, such as those acting on (2E)-butenoyl-CoA (commonly known as crotonyl-CoA), understanding substrate preference is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a comprehensive comparison of enzymes acting on this compound, with a focus on validating their specificity through experimental data and detailed protocols.

Understanding Enzyme Specificity: The Case of this compound

This compound is a key intermediate in the beta-oxidation of fatty acids. The primary enzymes responsible for its metabolism are enoyl-CoA hydratases (also known as crotonases), which catalyze the hydration of the trans-double bond to form 3-hydroxybutyryl-CoA. However, other enzymes can also interact with this substrate, making specificity validation essential.

This guide will compare the specificity of enoyl-CoA hydratases from different sources and discuss alternative enzymes that may utilize this compound, providing a framework for researchers to design and interpret their own specificity studies.

Comparative Analysis of Enoyl-CoA Hydratase Specificity

Enoyl-CoA hydratases (EC 4.2.1.17) exhibit varying degrees of specificity for the acyl chain length of their substrates. Generally, these enzymes show the highest activity with short-chain enoyl-CoAs, and the activity decreases as the chain length increases. Below is a comparison of the kinetic parameters for enoyl-CoA hydratases from different organisms, demonstrating their substrate preferences.

Quantitative Data Summary

The following table summarizes the kinetic parameters of R-specific enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae for various trans-2-enoyl-CoA substrates. This data provides a clear example of how substrate chain length affects enzyme efficiency.

Substrate (Acyl Chain Length)Km (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
This compound (C4)241.8 x 10³75
(2E)-Hexenoyl-CoA (C6)401.2 x 10³30
(2E)-Octenoyl-CoA (C8)420.5 x 10³11.9
(2E)-Decenoyl-CoA (C10)450.8 x 10³17.8
(2E)-Dodecenoyl-CoA (C12)430.3 x 10³7.0

Data adapted from a study on Aeromonas caviae R-specific enoyl-CoA hydratase.

Observations:

  • The enzyme from Aeromonas caviae displays the highest catalytic efficiency (kcat/Km) for the shortest chain substrate, this compound (C4).

  • While the Michaelis constant (Km) remains relatively similar for substrates from C6 to C12, the turnover number (kcat) generally decreases with increasing chain length, indicating a preference for shorter acyl-CoA chains.

While comprehensive kinetic data for enoyl-CoA hydratases from other organisms like Escherichia coli and rat liver is dispersed across various studies, the general trend of preference for shorter chain substrates is a recurring theme. For instance, E. coli is known to possess both short-chain and long-chain specific enoyl-CoA hydratases, highlighting the organism's need to metabolize a variety of fatty acids. Similarly, rat liver mitochondria contain enoyl-CoA hydratases that show high activity towards short-chain substrates like this compound.

Alternative Enzymes Acting on this compound

Beyond enoyl-CoA hydratases, other enzymes can potentially utilize this compound as a substrate, making it crucial to consider their activity when validating the specificity of a target enzyme.

  • Enoyl-CoA Isomerase (EC 5.3.3.8): This enzyme is essential for the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. It catalyzes the isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA, which is a substrate for enoyl-CoA hydratase. While its primary role is not the direct metabolism of this compound, its presence in a system could influence the overall metabolic flux.

  • Trans-2-Enoyl-CoA Reductase (EC 1.3.1.44): This enzyme catalyzes the reduction of a trans-2-enoyl-CoA to the corresponding saturated acyl-CoA. In some organisms, this provides a pathway for fatty acid synthesis. Its activity on this compound would lead to the formation of butyryl-CoA.

A thorough validation of an enzyme's specificity for this compound should, therefore, include assays to rule out significant competing activities from these alternative enzymes, especially in crude or partially purified preparations.

Experimental Protocols

To validate the specificity of an enzyme for this compound, a series of kinetic assays with various potential substrates is required.

Key Experiment: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol details a continuous spectrophotometric assay to determine the kinetic parameters of an enoyl-CoA hydratase with this compound and other enoyl-CoA substrates.

Principle:

The hydration of the double bond in the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm. The rate of this decrease is proportional to the enzyme activity. The molar extinction coefficient for the enoyl-CoA chromophore at 263 nm is 6,700 M⁻¹cm⁻¹.

Materials:

  • Purified enzyme preparation

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate stock solutions (e.g., 10 mM in water):

    • This compound (Crotonyl-CoA)

    • (2E)-Hexenoyl-CoA

    • (2E)-Octenoyl-CoA

    • (2E)-Decenoyl-CoA

    • (2E)-Dodecenoyl-CoA

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of reading at 263 nm with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding:

    • 850 µl of assay buffer

    • 50 µl of a specific concentration of the enoyl-CoA substrate stock solution (to achieve a final concentration range for kinetic analysis, e.g., 5-200 µM).

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add 100 µl of a suitably diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the decrease in absorbance at 263 nm.

  • Data Acquisition: Record the absorbance at 263 nm for a period of 3-5 minutes. The initial linear rate of the reaction should be used for calculations.

  • Control Reactions: Perform control reactions without the enzyme to account for any non-enzymatic substrate degradation.

  • Kinetic Parameter Determination:

    • Repeat the assay with a range of substrate concentrations for each enoyl-CoA derivative.

    • Calculate the initial velocity (v) for each substrate concentration using the molar extinction coefficient.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the turnover number (kcat) from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

    • Determine the catalytic efficiency (kcat/Km) for each substrate.

Visualizing Pathways and Workflows

To aid in the conceptualization of the enzymatic reaction and the experimental process, the following diagrams are provided.

Enoyl_CoA_Hydratase_Reaction sub This compound enz Enoyl-CoA Hydratase sub->enz binds h2o H₂O h2o->enz binds prod 3-Hydroxybutyryl-CoA enz->prod releases

Caption: Reaction catalyzed by enoyl-CoA hydratase.

Experimental_Workflow prep Prepare Enzyme and Substrate Solutions assay Perform Spectrophotometric Assay at 263 nm prep->assay data Record Absorbance Change over Time assay->data calc Calculate Initial Velocities data->calc plot Plot Velocity vs. Substrate Concentration calc->plot kinetics Determine Km, Vmax, and kcat/Km plot->kinetics compare Compare Kinetic Parameters for Different Substrates kinetics->compare

Caption: General workflow for determining enzyme specificity.

Specificity_Validation_Logic start Is the enzyme active on this compound? yes1 Yes start->yes1 no1 No (Not a this compound metabolizing enzyme) start->no1 test_others Test activity with other enoyl-CoA substrates (e.g., C6, C8, C10, C12) yes1->test_others compare Compare kcat/Km values test_others->compare highest_c4 Is kcat/Km highest for This compound (C4)? compare->highest_c4 yes2 Yes highest_c4->yes2 no2 No highest_c4->no2 specific High Specificity for This compound Confirmed yes2->specific broad Broad Specificity or Preference for other Chain Lengths no2->broad check_alt Consider activity of alternative enzymes (Isomerase, Reductase) broad->check_alt

Caption: Decision tree for validating enzyme specificity.

By following the protocols and comparative data presented in this guide, researchers can confidently validate the specificity of their enzyme of interest for this compound, contributing to a deeper understanding of its biological role and potential as a therapeutic target.

Cross-Validation of Analytical Methods for (2E)-Butenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-Butenoyl-CoA, also known as crotonoyl-CoA, is a pivotal intermediate in fatty acid metabolism and has implications in various physiological and pathological processes. Accurate and reliable quantification of this short-chain acyl-CoA is crucial for advancing research in metabolic diseases and drug development. This guide provides an objective comparison of common analytical methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Introduction to Analytical Techniques

The quantification of this compound in biological matrices presents analytical challenges due to its reactivity and the complexity of the surrounding milieu. The primary methods employed for its analysis include High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, cost, and throughput.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key performance metrics for the discussed techniques. Data for HPLC-PDA and enzymatic assays are representative of short-chain acyl-CoA analysis, while LC-MS/MS data is derived from studies on similar analytes.

ParameterHPLC-PDALC-MS/MSEnzymatic Assay
Principle UV AbsorbanceMass-to-charge ratioEnzyme-catalyzed reaction
Limit of Detection (LOD) ~5 pmol[1]< 1 pmolPicomole level[2]
Limit of Quantification (LOQ) ~5-10 pmol~1-5 pmolPicomole level
Linearity (r²) ≥ 0.999[3]≥ 0.95[4]Dependent on enzyme kinetics
Specificity ModerateHigh[4][5]High (enzyme-dependent)
Throughput High[6]HighModerate
Cost Low[6]HighLow to Moderate
Expertise Required ModerateHighModerate

Experimental Protocols and Methodologies

Detailed and robust experimental protocols are fundamental to reproducible and accurate measurements. Below are representative protocols for each analytical method.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method offers a cost-effective approach for the quantification of this compound, relying on the UV absorbance of the molecule.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold 5% perchloric acid (PCA) solution.

  • Centrifuge to pellet proteins and other cellular debris.

  • Neutralize the supernatant containing the acyl-CoAs with a potassium carbonate solution.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[1].

  • Mobile Phase: Isocratic elution with 150 mM sodium phosphate (B84403) buffer (pH 6.4) and 9% methanol[1].

  • Flow Rate: 0.8 mL/min[1].

  • Detection: Photodiode array detector monitoring at 254 nm[1] or 263 nm for the thioester bond.

  • Quantification: Based on a calibration curve generated with authentic standards of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs, including this compound.[4][5][7]

Sample Preparation:

  • Extract acyl-CoAs from biological samples using a solution of 2.5% sulfosalicylic acid (SSA)[4][5].

  • Vortex and centrifuge to pellet precipitated proteins.

  • The supernatant can be directly analyzed, as SSA does not require removal by solid-phase extraction (SPE) for this method[4].

  • For samples with high salt content, a weak anion exchange SPE column can be used for cleanup[8].

LC-MS/MS Conditions:

  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) with a C18 column[5]. Ion-pairing agents like dimethylbutylamine (DMBA) can be added to the mobile phase to improve chromatography of short-chain acyl-CoAs[5].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For this compound (crotonoyl-CoA), the precursor ion would be m/z 836, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety would be monitored[3]. A second transition can be used for qualitative confirmation[4].

  • Internal Standard: A stable isotope-labeled analogue or a structurally similar acyl-CoA not present in the sample (e.g., heptanoyl-CoA) should be used for accurate quantification. In some studies, crotonoyl-CoA itself has been used as an internal standard for the analysis of other short-chain acyl-CoAs[4].

Enzymatic Assay

Enzymatic assays provide a functional measurement of this compound by capitalizing on the specificity of enzymes that use it as a substrate, such as crotonase (enoyl-CoA hydratase).

Principle: Crotonase catalyzes the hydration of this compound to L-3-hydroxybutyryl-CoA. This reaction leads to a decrease in absorbance at 263 nm due to the saturation of the double bond in the thioester.

Assay Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), and ethylenediaminetetraacetic acid (EDTA)[9].

  • Add a known amount of the sample extract containing this compound.

  • Initiate the reaction by adding a purified crotonase enzyme solution.

  • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer[9].

  • Quantify the amount of this compound by comparing the rate of absorbance change to a standard curve generated with known concentrations of this compound.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Acid (PCA or SSA) Sample->Homogenization Centrifugation1 Centrifugation (Protein Removal) Homogenization->Centrifugation1 Neutralization Neutralization (if PCA is used) Centrifugation1->Neutralization Centrifugation2 Centrifugation (Salt Removal) Neutralization->Centrifugation2 Filtering Filtering / SPE Cleanup Centrifugation2->Filtering Extract Final Extract Filtering->Extract HPLC HPLC-PDA Extract->HPLC LCMS LC-MS/MS Extract->LCMS EnzymeAssay Enzymatic Assay Extract->EnzymeAssay Quantification Quantification vs. Standard Curve HPLC->Quantification LCMS->Quantification EnzymeAssay->Quantification Validation Cross-Validation of Results Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD FAD FAD->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA (2E)-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Enoyl_CoA->Enoyl_CoA_Hydratase H2O_in H2O H2O_in->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA_in Coenzyme A CoA_in->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Next Cycle

Caption: this compound is an intermediate in the fatty acid beta-oxidation pathway.

Conclusion and Recommendations

The choice of analytical method for this compound quantification is a critical decision that depends on the specific research question, available resources, and required sensitivity.

  • LC-MS/MS is unequivocally the most powerful technique, offering unparalleled sensitivity and specificity, making it ideal for studies requiring the detection of low-abundance species and for complex biological matrices.[4][5][7]

  • HPLC-PDA serves as a reliable and cost-effective alternative when the expected concentrations of this compound are sufficiently high and the sample matrix is relatively clean.[6] Its lower operational cost and simpler instrumentation make it accessible to a wider range of laboratories.

  • Enzymatic assays offer a functional quantification method that can be highly specific. They are particularly useful for cross-validating results from chromatographic methods and for high-throughput screening applications where a specific enzymatic conversion is of interest.

For robust and comprehensive studies, it is recommended to employ a primary method like LC-MS/MS for accurate quantification and to use an orthogonal method, such as an enzymatic assay or HPLC-PDA, for cross-validation of key findings. This multi-faceted approach will ensure the highest level of confidence in the generated data, which is paramount in both basic research and drug development.

References

Safety Operating Guide

Navigating the Disposal of (2E)-butenoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like (2E)-butenoyl-CoA, also known as crotonyl-CoA, is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every chemical are not always available, a comprehensive procedure can be established by integrating general chemical waste management principles with the known properties of the substance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to be familiar with its safety profile. While Safety Data Sheets (SDS) for the parent compound, Coenzyme A, do not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat all laboratory chemicals with a high degree of caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling and Storage:

  • This compound is typically a solid and should be handled in a well-ventilated area to avoid inhalation of any dust.

  • It is classified as a combustible solid, so it should be stored away from sources of ignition.

  • Recommended storage is in a tightly sealed container in a cool, dry place, often at -20°C for long-term stability.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not defined by regulatory bodies, the following table summarizes key handling and safety information derived from supplier data and general laboratory guidelines.

ParameterSpecification
Physical Form Solid
Personal ProtectiveEquipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat
Storage Conditions Tightly sealed container, cool, dry place (recommended -20°C)
Primary Hazard Combustible solid
Disposal Classification Non-hazardous solid chemical waste (subject to local regulations)
Incompatibilities Strong oxidizing agents, strong acids, and strong bases. Thioesters can be susceptible to hydrolysis at non-neutral pH.

Step-by-Step Disposal Procedure for this compound

The following protocol is a general guideline based on established best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.

Step 1: Waste Identification and Segregation

  • Labeling: Immediately label the waste container with "this compound Waste" and the date.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is crucial to keep it separate from incompatible materials such as strong acids, bases, and oxidizers.

Step 2: Waste Collection and Containment

  • Solid Waste: For solid this compound or materials contaminated with it (e.g., weighing paper, pipette tips), collect them in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Aqueous Solutions: If this compound is in an aqueous solution, collect it in a sealed, leak-proof container, also appropriately labeled. Do not dispose of aqueous solutions containing this compound down the drain unless you have explicit permission from your institution's EHS, as this is generally discouraged for any laboratory chemical.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 3: Waste Storage

  • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from heat sources or ignition.

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for a period approaching your institution's limit (often 6-12 months), contact your institution's EHS or a licensed hazardous waste contractor for pickup.

  • Provide a complete and accurate description of the waste to the disposal personnel.

Experimental Protocols Cited

The disposal procedures outlined above are not based on specific experimental protocols for this compound disposal but are synthesized from general laboratory chemical waste management guidelines provided by institutions such as the University of Pennsylvania and Columbia University, and from Safety Data Sheets for Coenzyme A. These guidelines represent a consensus on safe laboratory practices for chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start Generation of this compound Waste container Select Labeled, Compatible Waste Container start->container segregate Segregate from Incompatible Wastes container->segregate collect Collect Solid & Liquid Waste segregate->collect seal Keep Container Securely Sealed collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Final Disposal via Incineration or Landfill pickup->end

Caption: Disposal workflow for this compound.

Comprehensive Safety and Handling Guide for (2E)-butenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe handling and disposal of (2E)-butenoyl-CoA, also known as Crotonyl-CoA. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is classified as a chemical that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to minimize exposure and mitigate risks.

Hazard Identification and Classification

The primary hazards associated with this compound are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[1]

Quantitative Exposure Limits

No specific occupational exposure limit values have been established for this compound.[2] Therefore, it is imperative to handle this compound with measures designed to minimize any potential exposure.

ParameterValue
Permissible Exposure Limit (PEL)Not Available
Threshold Limit Value (TLV)Not Available
LD50/LC50Not Available

Operational and Personal Protective Equipment (PPE) Plan

A systematic approach to handling this compound, from receipt to disposal, is essential. The following sections outline the required personal protective equipment and step-by-step procedures.

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

EquipmentSpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact that can cause irritation.[1][3]
Body Protection Impervious clothing, such as a fully-buttoned lab coat.Protects skin from accidental contact and contamination.[2]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator is required.Prevents inhalation that may cause respiratory tract irritation.[1][2]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Don Required PPE b Prepare Ventilated Workspace (e.g., Fume Hood) a->b c Assemble All Necessary Equipment and Reagents b->c d Retrieve this compound from Storage c->d Proceed to Handling e Carefully Weigh/Measure the Required Amount d->e f Perform Experimental Procedure e->f g Decontaminate Workspace and Equipment f->g Experiment Complete h Segregate Waste into Closed, Labeled Containers g->h i Dispose of Waste According to Institutional & Local Regulations h->i j Return Unused Chemical to Secure Storage i->j Final Steps k Remove and Dispose of PPE j->k l Wash Hands Thoroughly k->l

Caption: Workflow for safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation and Handling

This protocol details the safe handling of this compound in a laboratory setting.

  • Step 1: Area Preparation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[3] Confirm that a safety shower and eye wash station are readily accessible.[2]

  • Step 2: Personal Protective Equipment (PPE): Don all required PPE as specified in the table above, including safety goggles, a lab coat, and chemical-impermeable gloves.[1][3]

  • Step 3: Handling the Compound:

    • Avoid the formation of dust and aerosols.[3]

    • Avoid breathing any mist, gas, or vapors.[3]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use non-sparking tools to prevent ignition.[3]

  • Step 4: Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Take off any contaminated clothing immediately.[1][3]

Storage Plan

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Step 1: Container: Store in a tightly closed container.[3]

  • Step 2: Location: Keep the container in a dry, cool, and well-ventilated place.[3]

  • Step 3: Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3]

Emergency and First Aid Procedures

In case of accidental exposure, follow these immediate steps.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a doctor or Poison Control Center if you feel unwell.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus if necessary.[3]
Disposal Plan

Discharge into the environment must be avoided.[3]

  • Step 1: Collection: Collect spilled or waste material. Adhered or collected material should be promptly disposed of.[3]

  • Step 2: Containment: Keep the chemical waste in suitable, closed, and properly labeled containers for disposal.[3]

  • Step 3: Disposal: Arrange for disposal with a licensed waste disposal company. Dispose of contents and container in accordance with all applicable local, regional, and national laws and regulations.[3]

References

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